molecular formula C8H10N2O2 B1291387 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 307313-03-7

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B1291387
CAS No.: 307313-03-7
M. Wt: 166.18 g/mol
InChI Key: GWQKXBKREDPLAS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQKXBKREDPLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620479
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307313-03-7
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
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Foundational & Exploratory

Synthesis and Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. This document details a plausible synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment. The pyrazolopyridine scaffold is a recognized pharmacophore present in various biologically active molecules, exhibiting a range of activities including antiviral and kinase inhibition.[1][2][3][4][5] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[6][7]
Molecular Weight 166.18 g/mol [6]
CAS Number 307313-03-7[6][7]
Appearance Predicted to be a solid at room temperature
IUPAC Name This compound[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step synthetic sequence. A plausible and efficient route is proposed, commencing from commercially available starting materials. The general strategy involves the construction of the pyrazole ring fused to a tetrahydropyridine backbone. Many synthetic strategies for related pyrazolopyridine derivatives involve multi-component reactions or cyclization of appropriately substituted pyrazoles or pyridines.[8][9][10]

A potential synthetic workflow is outlined below:

Synthetic Workflow A Starting Materials (e.g., Piperidin-2-one derivative, Diethyl oxalate) B Intermediate 1 (Substituted Piperidine) A->B Reaction 1: Condensation C Intermediate 2 (Pyrazolidinone derivative) B->C Reaction 2: Cyclization with Hydrazine D Final Product (this compound) C->D Reaction 3: Hydrolysis/Aromatization

A plausible synthetic workflow for the target compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis.

Synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (Ester Intermediate)

This procedure is adapted from general methods for the synthesis of pyrazolopyridine esters.

  • Reaction Setup: To a solution of a suitable piperidin-2-one derivative (1 equivalent) in a dry aprotic solvent such as toluene or ethanol, add a base like sodium ethoxide (1.1 equivalents).

  • Reagent Addition: Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, cool the reaction mixture and add hydrazine hydrate (1.1 equivalents). Heat the mixture to reflux for an additional 8-12 hours.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the ethyl ester intermediate.

Hydrolysis to this compound
  • Reaction Setup: Dissolve the purified ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: After completion, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl).

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Characterization Data

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic and analytical techniques. Expected characterization data are summarized in Table 2.

Analysis TechniqueExpected Data
¹H NMR Peaks corresponding to the aliphatic protons of the tetrahydropyridine ring, a singlet for the pyrazole proton, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the fused ring system.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, carbons of the pyrazole and tetrahydropyridine rings.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the compound (C₈H₁₀N₂O₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C=N and C=C stretches of the pyrazole ring, and C-H stretches of the aliphatic ring.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Melting Point (MP) A sharp melting point range, indicating the purity of the crystalline solid.

Potential Biological Activity and Signaling Pathway

Derivatives of the tetrahydropyrazolopyridine scaffold have been investigated for a variety of therapeutic applications. For instance, related 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been identified as inhibitors of HIV-1 integrase.[3] Other analogs have shown activity as Hepatitis B Virus (HBV) core protein allosteric modulators.[5] Given these precedents, this compound could be a valuable starting point for the development of novel antiviral agents.

The following diagram illustrates a generalized signaling pathway that could be targeted by a hypothetical inhibitor derived from this core structure, for example, in the context of viral replication.

Signaling_Pathway cluster_0 Host Cell Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Viral Integrase Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Viral Assembly Viral Assembly Translation->Viral Assembly Viral Budding Viral Budding Viral Assembly->Viral Budding Inhibitor Inhibitor Inhibitor->Integration Inhibition

Hypothetical inhibition of viral integration.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a foundation for researchers to produce and validate this compound for further investigation in drug discovery and development programs. The versatile pyrazolopyridine core continues to be a promising scaffold for the generation of novel therapeutic agents.

References

In-Depth Technical Guide: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS 307313-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the compound with CAS number 307313-03-7, identified as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. This molecule belongs to the pyrazolo[1,5-a]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active agents. This document summarizes publicly available data and provides context for its potential applications in research and drug development.

Chemical Properties and Structure

This compound is a bicyclic heterocyclic compound with a carboxylic acid functional group. Its core structure consists of a fused pyrazole and a partially saturated pyridine ring.

Structure:

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that detailed experimental data such as melting point, boiling point, and solubility are not consistently reported across public sources. The provided data is primarily computed or sourced from chemical supplier databases.

PropertyValueSource
CAS Number 307313-03-7[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1CCN2C(=CC(=N2)C(=O)O)C1[1]
InChI Key GWQKXBKREDPLAS-UHFFFAOYSA-N[1]
Purity Typically >97% (Commercially available)[2]
Storage Conditions Sealed in dry, 2-8°C[2]
Spectroscopic Data
  • ¹H NMR: Signals corresponding to the protons on the tetrahydropyridine ring, a singlet for the proton on the pyrazole ring, and a broad singlet for the carboxylic acid proton (typically downfield).

  • ¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, carbons of the pyrazole and tetrahydropyridine rings.

  • IR Spectroscopy: Characteristic broad O-H stretching vibration for the carboxylic acid, a C=O stretching band, and C-N and C-C stretching vibrations.[3][4]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound (CAS 307313-03-7) is not explicitly described in the reviewed literature. However, general synthetic strategies for the pyrazolo[1,5-a]pyridine scaffold have been reported. These methods often involve the condensation of a substituted aminopyridine derivative with a β-ketoester or a similar three-carbon component.

A plausible synthetic approach, based on established methodologies for related compounds, is illustrated in the workflow diagram below. This would likely involve the reaction of a piperidine-based precursor with a pyrazole-forming reagent.

G cluster_synthesis Plausible Synthetic Workflow start Piperidine Precursor step1 Reaction with Pyrazole-forming Reagent (e.g., substituted hydrazine) start->step1 Step 1 step2 Cyclization step1->step2 Step 2 step3 Ester Hydrolysis step2->step3 Step 3 end This compound step3->end

A plausible synthetic workflow for the target compound.

Biological Activity and Potential Applications

While no specific biological activity data for this compound has been found, the broader class of pyrazolo[1,5-a]pyridine derivatives has been extensively investigated for various therapeutic applications. This suggests that the title compound could serve as a valuable intermediate or a starting point for the development of novel therapeutic agents.

Derivatives of the tetrahydropyrazolo[1,5-a]pyridine scaffold have been explored for their potential as:

  • Anticancer Agents: Chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids have demonstrated anti-cancer activity.

  • Photodynamic Therapy Agents: Tetrahydropyrazolo[1,5-a]pyridine fused chlorins have been investigated as photosensitizers for melanoma cells.[5]

  • Antiviral Agents: Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been identified as novel HIV-1 integrase inhibitors.[6] More recently, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been discovered as core protein allosteric modulators for the inhibition of the Hepatitis B virus.[7]

Given these precedents, this compound represents a key building block for the synthesis of libraries of compounds to be screened for a variety of biological targets. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

The potential drug discovery and development pathway for derivatives of this compound is outlined in the following diagram.

G cluster_drug_discovery Potential Drug Discovery Pathway start This compound step1 Chemical Modification (e.g., Amide Coupling) start->step1 step2 Library Synthesis step1->step2 step3 High-Throughput Screening step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization step4->step5 end Candidate Drug step5->end

A potential drug discovery pathway for derivatives.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or biological evaluation of this compound are not available in the public scientific literature. Researchers interested in working with this compound would need to develop and optimize their own procedures, likely starting from general methods reported for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.

For biological screening, standard in vitro assays relevant to the therapeutic areas of interest (e.g., cancer cell viability assays, antiviral replication assays) would be appropriate starting points.

Conclusion

This compound (CAS 307313-03-7) is a chemical entity with a promising scaffold for medicinal chemistry and drug discovery. While specific experimental and biological data for this compound are currently lacking in the public domain, the well-documented biological activities of related pyrazolo[1,5-a]pyridine derivatives highlight its potential as a valuable building block for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound and its derivatives to unlock their full therapeutic potential.

References

The Multifaceted Biological Activities of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the core biological functions of these compounds, focusing on their potential as therapeutic agents. We will delve into their applications as HIV-1 integrase inhibitors, anti-cancer agents, photosensitizers for photodynamic therapy, hepatitis B virus (HBV) core protein allosteric modulators, and negative allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2).

This guide is designed to be a comprehensive resource, presenting quantitative data in clearly structured tables, detailing experimental methodologies for key assays, and visualizing complex biological pathways and workflows using Graphviz diagrams.

HIV-1 Integrase Inhibition

Derivatives of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core have shown significant promise as inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. Specifically, 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and evaluated for their ability to block the strand transfer step of viral DNA integration into the host genome.

Quantitative Data: HIV-1 Integrase Inhibition
CompoundTargetAssayIC50 / IC95Reference
17bHIV-1 IntegraseStrand Transfer74 nM (IC50)[1]
17bHIV-1 ReplicationCell Culture (50% NHS)63 nM (IC95)[1]
44HIV-1 RTEnzyme Inhibition1.77 µM (IC50)
45HIV-1 RTEnzyme Inhibition1.85 µM (IC50)
46HIV-1 IntegraseEnzyme Inhibition0.25 µM (IC50)
47HIV-1 IntegraseEnzyme Inhibition0.22 µM (IC50)

NHS: Normal Human Serum

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Representative Protocol)

This protocol outlines a typical biochemical assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2).

    • Dilute recombinant HIV-1 integrase to the desired concentration in the reaction buffer.

    • Prepare a donor DNA substrate (a labeled oligonucleotide mimicking the viral DNA end) and a target DNA substrate.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, HIV-1 integrase, and the test compound.

    • Incubate for a predefined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

    • Add the donor DNA substrate and incubate to allow for the 3'-processing reaction.

    • Initiate the strand transfer reaction by adding the target DNA substrate.

    • Incubate for a further period (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The strand transfer products can be detected using various methods, such as gel electrophoresis followed by autoradiography (if using a radiolabeled substrate) or a plate-based format using labeled DNA and specific antibodies.

  • Data Analysis:

    • Quantify the amount of strand transfer product in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: HIV-1 Integration

HIV_Integration Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription (catalyzed by RT) RT Reverse Transcriptase IN Integrase PIC Pre-integration Complex (PIC) IN->PIC Viral_DNA->PIC Nucleus Nucleus PIC->Nucleus Nuclear Import Integrated_Provirus Integrated Provirus PIC->Integrated_Provirus Integration (catalyzed by IN) Host_DNA Host DNA Inhibitor 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine Derivative Inhibitor->IN Inhibits Strand Transfer

Caption: Mechanism of HIV-1 integration and the point of inhibition.

Anti-Cancer Activity

Chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as anti-neoplastic agents.

Quantitative Data: Anti-Cancer Activity
CompoundCell LineAssayIC50Reference
Benzyl-substituted 16-dehydropregnenolone derivativeEL4 (murine T-lymphoma)CytotoxicityConsiderable[2][3]
Benzyl-substituted 16-dehydroprogesterone derivativeEL4 (murine T-lymphoma)CytotoxicityConsiderable[2][3]
C-22 unsubstituted derivativesEL4 (murine T-lymphoma)CytotoxicityLow[2][3]
Compound 11EL4 (murine T-lymphoma)Cytotoxicity11.1 µM[4]
Compound 11THP-1 (human acute monocytic leukaemia)Cytotoxicity15.7 µM[4]
Compound 11HepG2 (hepatocellular carcinoma)Cytotoxicity84.0 µM[4]
Compound 13cEL4 (murine T-lymphoma)Cytotoxicity11.9 µM[4]
Compound 9EL4 (murine T-lymphoma)Cytotoxicity47.4-52.4 µM[4]
Compound 9THP-1 (human acute monocytic leukaemia)Cytotoxicity47.4-52.4 µM[4]
Compound 9HepG2 (hepatocellular carcinoma)Cytotoxicity38.8 µM[4]
Experimental Protocol: MTT Assay for Cytotoxicity (Representative Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Experimental Workflow: In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., EL4 cells) start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding treatment Treat with Derivatives seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for assessing the cytotoxicity of novel compounds.

Photodynamic Therapy (PDT) Agents

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins have been developed as potent photosensitizers for photodynamic therapy, particularly against melanoma cells. These compounds can be activated by light to produce reactive oxygen species (ROS) that induce cancer cell death.

Quantitative Data: Phototoxicity
CompoundCell LineAssayIC50Reference
Dihydroxymethyl-chlorin derivativeA375 (human melanoma)PhototoxicityNanomolar range[5]
NAMP103AA375 (human melanoma)MTT Assay14.3 nM[6][7]
NAMP103BA375 (human melanoma)MTT Assay14.5 nM[6][7]
NAMP263AA375 (human melanoma)MTT Assay4.9 nM[6][7]
NAMP263BA375 (human melanoma)MTT Assay2.9 nM[6][7]
Experimental Protocol: In Vitro Photodynamic Therapy Assay (Representative Protocol)
  • Cell Culture and Incubation:

    • Seed cancer cells (e.g., A375 melanoma cells) in a suitable culture plate.

    • Incubate the cells with various concentrations of the photosensitizer for a specific duration to allow for cellular uptake.

  • Irradiation:

    • Wash the cells to remove the excess photosensitizer.

    • Irradiate the cells with light of a specific wavelength and dose, corresponding to the absorption spectrum of the photosensitizer.

  • Post-Irradiation Incubation:

    • Incubate the cells for a further period (e.g., 24 hours) to allow for the induction of cell death.

  • Viability Assessment:

    • Assess cell viability using an appropriate method, such as the MTT assay.

  • Data Analysis:

    • Determine the phototoxic efficacy of the compound by calculating the IC50 values from the dose-response curves.

Signaling Pathway: Photodynamic Therapy-Induced Cell Death

PDT_Pathway cluster_pdt Photodynamic Therapy cluster_cell_death Cellular Response PS Photosensitizer (Tetrahydropyrazolo[1,5-a] pyridine-fused chlorin) ROS Reactive Oxygen Species (ROS) Light Light Activation Light->ROS Oxygen Molecular Oxygen (O2) Oxygen->ROS Cellular_Damage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis

Caption: Mechanism of cell death induced by photodynamic therapy.

Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)

Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been identified as a novel class of HBV core protein allosteric modulators (CpAMs). These compounds interfere with the proper assembly of the viral capsid, a critical step in the HBV life cycle.

Quantitative Data: Anti-HBV Activity
CompoundTargetAssayEC50Reference
Lead Compound 45HBV DNA viral loadHBV AAV mouse modelInhibition observed[8]

Further quantitative data from the full-text article is required for a more comprehensive table.

Experimental Protocol: HBV Replication Assay (Representative Protocol)
  • Cell Culture:

    • Use a stable HBV-producing cell line (e.g., HepG2.2.15) or primary human hepatocytes infected with HBV.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds.

  • Sample Collection:

    • After a defined incubation period (e.g., several days), collect the cell culture supernatant and cell lysates.

  • Analysis of HBV Replication:

    • Supernatant: Quantify extracellular HBV DNA using quantitative PCR (qPCR) to measure virion production.

    • Cell Lysates: Analyze intracellular HBV DNA replication intermediates by Southern blot or qPCR.

  • Data Analysis:

    • Determine the EC50 value, the concentration of the compound that inhibits HBV replication by 50%, by analyzing the dose-response relationship.

Mechanism of Action: HBV Core Protein Allosteric Modulation

HBV_CpAM cluster_hbv HBV Life Cycle Core_Dimers Core Protein Dimers Normal_Capsid Normal Nucleocapsid Assembly Core_Dimers->Normal_Capsid Aberrant_Capsid Aberrant/Empty Capsid Assembly Core_Dimers->Aberrant_Capsid Misdirects Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Normal_Capsid Replication Viral Replication Normal_Capsid->Replication CpAM CpAM (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrazine derivative) CpAM->Core_Dimers Binds to allosteric site Aberrant_Capsid->Replication Inhibits

Caption: Mechanism of action of HBV Core Protein Allosteric Modulators.

mGluR2 Negative Allosteric Modulators (NAMs)

6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been identified as negative allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2). These compounds do not bind to the glutamate binding site but to an allosteric site, reducing the receptor's response to glutamate. This modulation has potential therapeutic applications in cognitive and neurological disorders.

Quantitative Data: mGluR2 NAM Activity

Quantitative data for specific 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as mGluR2 NAMs requires access to the full-text of the cited literature. The research indicates a 100-fold improvement in potency from the initial hit.[9]

Experimental Protocol: FLIPR Assay for mGluR2 NAM Activity (Representative Protocol)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium, which is a downstream effect of mGluR2 activation.

  • Cell Line:

    • Use a cell line stably expressing mGluR2 and a G-protein that couples to calcium mobilization (e.g., Gαqi5).

  • Cell Plating and Dye Loading:

    • Plate the cells in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Add the test compounds (potential NAMs) to the wells and incubate.

  • Agonist Stimulation and Signal Detection:

    • Add a specific mGluR2 agonist (e.g., glutamate or a synthetic agonist) to stimulate the receptor.

    • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • NAMs will reduce the calcium signal induced by the agonist.

    • Calculate the IC50 of the NAMs by analyzing the dose-dependent inhibition of the agonist response.

Signaling Pathway: mGluR2 Negative Allosteric Modulation

mGluR2_NAM cluster_receptor mGluR2 Receptor Glutamate Glutamate (Agonist) Orthosteric_Site Orthosteric Site Glutamate->Orthosteric_Site Binds NAM mGluR2 NAM (6,7-Dihydropyrazolo[1,5-a] pyrazin-4(5H)-one derivative) Allosteric_Site Allosteric Site NAM->Allosteric_Site Binds G_Protein G-protein (Gi/Go) Orthosteric_Site->G_Protein Activates Allosteric_Site->G_Protein Inhibits Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: Negative allosteric modulation of the mGluR2 signaling pathway.

Conclusion

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold and its derivatives represent a versatile and promising platform for the development of novel therapeutics. The diverse range of biological activities, from antiviral and anti-cancer to modulation of key central nervous system receptors, highlights the significant potential of this chemical class. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of these fascinating molecules. Further investigation, particularly through the synthesis and screening of new analogs, will undoubtedly uncover even more of their therapeutic potential.

References

Spectroscopic and Structural Elucidation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Profile

PropertyValue
IUPAC Name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 307313-03-7

Spectroscopic Data of Analogous Compounds

The following tables summarize spectroscopic data for compounds with the pyrazolo[1,5-a]pyridine core, which can serve as a reference for predicting the spectral characteristics of this compound.

¹H NMR Data of a Substituted Pyrazolo[1,5-a]pyridine Derivative

Derivative: 7-Amino-6-cyano-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.18triplet3HCH₃ (ester)
2.40singlet3HCH₃ (tolyl)
4.19quartet2HCH₂ (ester)
7.27singlet1HAr-H
7.36doublet2HAr-H (tolyl)
7.48–7.52multiplet5HAr-H (phenyl)
7.80–7.81multiplet2HAr-H (phenyl)
8.26singlet2HNH₂
¹³C NMR Data of a Substituted Pyrazolo[1,5-a]pyridine Derivative

Derivative: 7-Amino-6-cyano-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[1]

Chemical Shift (δ, ppm)Assignment
14.0CH₃ (ester)
20.8CH₃ (tolyl)
59.7CH₂ (ester)
75.8C (cyano-substituted)
101.5, 104.2, 116.5Aromatic/Heterocyclic C
127.6, 128.2, 129.1Aromatic C-H
129.3, 129.9, 131.9Aromatic C
134.7, 138.8, 143.0Aromatic C
143.4, 148.2, 156.9Aromatic/Heterocyclic C
162.4C=O (ester)
IR Data of a Substituted Pyrazolo[1,5-a]pyridine Derivative

Derivative: 7-Amino-6-cyano-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[1]

Wavenumber (cm⁻¹)Assignment
3460, 3323N-H stretch (NH₂)
2216C≡N stretch
1714C=O stretch (ester)

For this compound, one would expect a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

Mass Spectrometry Data

For the target compound, the expected molecular ion peak [M]⁺ in a mass spectrum would be at an m/z of approximately 166.0742, corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for pyrazolo[1,5-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent will depend on the sample's solubility.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Typically 0-15 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Data Processing:

  • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

Acquisition:

  • Ionization Mode: ESI positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often successful.

  • Mass Range: Typically m/z 50-1000.

  • Infusion: Introduce the sample solution into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Processing:

  • Determine the m/z of the molecular ion peak.

  • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow Synthesis Compound Synthesis & Purification Characterization Spectroscopic Characterization Synthesis->Characterization MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Characterization->MS Determine Mass NMR NMR Spectroscopy - 1H NMR (Proton Framework) - 13C NMR (Carbon Skeleton) Characterization->NMR Map Skeleton IR IR Spectroscopy - Functional Groups Characterization->IR Identify Groups Structure_Elucidation Data Integration & Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Final_Structure Verified Molecular Structure Structure_Elucidation->Final_Structure

Caption: General workflow for chemical structure verification.

References

Discovery of Novel Tetrahydropyrazolo[1,5-a]pyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel tetrahydropyrazolo[1,5-a]pyridine analogs, a promising scaffold in medicinal chemistry. This document details the core synthetic methodologies, in-depth experimental protocols for biological evaluation, and quantitative data to facilitate comparative analysis. The information presented is intended to serve as a valuable resource for researchers engaged in the exploration of this heterocyclic system for therapeutic applications.

Core Synthesis of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The synthesis of the tetrahydropyrazolo[1,5-a]pyridine core is most effectively achieved through a regio- and stereoselective [8π+2π] cycloaddition reaction. This reaction typically involves the in situ generation of a diazafulvenium methide which then reacts with a suitable dipolarophile.

A general workflow for the synthesis is depicted below:

synthesis_workflow start Starting Materials precursor Diazafulvenium Methide Precursor (e.g., 2,2-dioxo-1H,3H-pyrazolo[1,5-c][1,3]thiazole) start->precursor dipolarophile Dipolarophile (e.g., steroidal scaffold, porphyrin) start->dipolarophile generation In situ Generation of Diazafulvenium Methide precursor->generation cycloaddition [8π+2π] Cycloaddition dipolarophile->cycloaddition generation->cycloaddition product Tetrahydropyrazolo[1,5-a]pyridine Analog cycloaddition->product

Caption: General synthetic workflow for tetrahydropyrazolo[1,5-a]pyridine analogs.

Experimental Protocol: General [8π+2π] Cycloaddition

This protocol provides a generalized procedure for the synthesis of the tetrahydropyrazolo[1,5-a]pyridine scaffold. Specific reaction conditions may vary depending on the substrates used.

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve the diazafulvenium methide precursor (1 equivalent) and the dipolarophile (1-2 equivalents) in a high-boiling point solvent (e.g., 1,2,4-trichlorobenzene).

  • In situ Generation and Cycloaddition: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The temperature and reaction time will be dependent on the specific substrates. For some reactions, microwave irradiation can be employed to accelerate the reaction.[1][2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activities and In Vitro Evaluation

Tetrahydropyrazolo[1,5-a]pyridine analogs have demonstrated a wide range of biological activities, including anticancer, antiviral (anti-HBV), ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibition, and photodynamic therapeutic (PDT) properties.

Anticancer Activity

The cytotoxic effects of novel tetrahydropyrazolo[1,5-a]pyridine analogs are commonly evaluated against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1.5 x 105 cells/mL) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Hepatitis B Virus (HBV) Activity

Certain tetrahydropyrazolo[1,5-a]pyrazine derivatives act as core protein allosteric modulators (CpAMs), inhibiting HBV replication.[7]

This assay quantifies the reduction in HBV DNA in response to compound treatment.[8][9][10]

  • Cell Culture: Culture HBV-producing cell lines (e.g., HepG2.2.15) in a suitable medium.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Supernatant Collection: After a defined incubation period (e.g., 6 days, with media and compound replenishment at day 3), collect the cell culture supernatant.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR): Quantify the HBV DNA levels using a real-time PCR assay with specific primers and probes for the HBV genome.

  • Data Analysis: Determine the EC50 value, which is the effective concentration of the compound that reduces the HBV DNA level by 50% compared to the untreated control.

ATR Kinase Inhibition

Tetrahydropyrazolo[1,5-a]pyrazine analogs have been identified as potent and selective inhibitors of ATR kinase, a key regulator of the DNA damage response.[11]

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to measure ATR kinase activity.[12]

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Addition of Kinase and Substrate: Add a solution containing ATR kinase and a ULight™-labeled peptide substrate (e.g., CHK1).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a Europium-labeled anti-phospho-substrate antibody.

  • Signal Measurement: After another incubation period, measure the TR-FRET signal using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Photodynamic Therapy (PDT) Activity

Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins have shown promise as photosensitizers for PDT.

This protocol assesses the phototoxic effect of the photosensitizers on cancer cells.[13][14][15][16][17]

  • Cell Seeding: Seed cancer cells (e.g., melanoma cell lines) in a multi-well plate and allow them to adhere overnight.

  • Photosensitizer Incubation: Incubate the cells with various concentrations of the photosensitizer for a specific duration in the dark.

  • Irradiation: Wash the cells to remove the excess photosensitizer and add fresh medium. Irradiate the cells with light of a specific wavelength and dose.

  • Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 hours) in the dark.

  • Viability Assessment: Determine cell viability using an appropriate method, such as the MTT assay.

  • Data Analysis: Calculate the phototoxic IC50 value, which is the concentration of the photosensitizer that causes 50% cell death upon light irradiation.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative tetrahydropyrazolo[1,5-a]pyridine analogs from various studies.

Table 1: Anticancer Activity of Tetrahydropyrazolo[1,5-a]pyridine-fused Steroids

Compound IDCancer Cell LineIC50 (µM)Reference
Steroid Analog 1 EL4 (murine T-lymphoma)10.2[1]
Steroid Analog 2 22Rv1 (prostate)> 50[18]
Steroid Analog 3 VCaP (prostate)25.6[18]

Table 2: ATR Kinase Inhibitory Activity of Tetrahydropyrazolo[1,5-a]pyrazine Analogs

Compound IDATR Kinase IC50 (nM)Cellular pChk1 IC50 (nM)Reference
ATR Inhibitor 1 0.437[19]
ATR Inhibitor 2 26-[19]

Table 3: Anti-HBV Activity of Tetrahydropyrazolo[1,5-a]pyrazine CpAMs

Compound IDHBV DNA EC50 (nM)Reference
CpAM Analog 1 3.5[7]
CpAM Analog 2 12[7]

Table 4: Photodynamic Activity of Tetrahydropyrazolo[1,5-a]pyridine-fused Chlorins

Compound IDCancer Cell LinePhototoxic IC50 (nM)Reference
Chlorin Analog 1 A375 (melanoma)33.5[20]
Chlorin Analog 2 A375 (melanoma)328.7[20]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the research process.

atr_pathway dna_damage DNA Damage (e.g., Replication Stress) atr ATR Kinase dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest dna_repair DNA Repair chk1->dna_repair apoptosis Apoptosis inhibitor Tetrahydropyrazolo[1,5-a]pyrazine Inhibitor inhibitor->atr inhibits

Caption: ATR signaling pathway and the point of intervention by inhibitors.

pdt_workflow ps_admin Photosensitizer Administration incubation Incubation (Drug Uptake) ps_admin->incubation irradiation Light Irradiation (Activation) incubation->irradiation ros Reactive Oxygen Species (ROS) Generation irradiation->ros cell_death Cell Death (Apoptosis/Necrosis) ros->cell_death

Caption: Experimental workflow for in vitro photodynamic therapy.

Conclusion

The tetrahydropyrazolo[1,5-a]pyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility through cycloaddition reactions allows for the generation of diverse chemical libraries. The demonstrated efficacy in targeting various biological pathways, including cancer cell proliferation, viral replication, and DNA damage response, underscores the potential of this heterocyclic system in drug development. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of tetrahydropyrazolo[1,5-a]pyridine analogs.

References

The Pivotal Role of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic scaffold that has emerged as a cornerstone in the development of novel therapeutics across a range of diseases. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of its synthesis, chemical properties, and, most importantly, its versatile applications in medicinal chemistry. While the core molecule primarily serves as a foundational building block, its derivatives have shown significant promise in various therapeutic areas, including virology, oncology, and neurology.

Introduction: A Scaffold of Therapeutic Promise

The this compound core is a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure, combined with the reactive carboxylic acid handle, provides an ideal framework for the synthesis of diverse chemical libraries. The tetrahydropyridine moiety allows for the introduction of various substituents to modulate physicochemical properties such as solubility and lipophilicity, while the pyrazole ring and its carboxylic acid group are key for interacting with biological targets. This unique combination of features has made it an attractive starting point for the design of potent and selective inhibitors for a variety of enzymes and receptors.

Physicochemical Properties

The fundamental properties of the core scaffold are essential for its role as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[Lead Sciences, PubChem]
Molecular Weight 166.18 g/mol [PubChem]
CAS Number 307313-03-7[Lead Sciences, PubChem]
Appearance White to yellow solid[Chem-Impex]
Purity ≥ 97% (HPLC)[Chem-Impex]
Storage Conditions 2-8°C, sealed in dry conditions[Lead Sciences]

Synthesis of the Core Scaffold

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of related pyrazolopyridine derivatives. A common approach involves the cyclization of a suitably substituted pyridine precursor. The following workflow illustrates a plausible synthetic route.

G A Substituted Pyridine B N-amination A->B C 1,3-Bipolar Cycloaddition with an alkyne B->C D Pyrazolo[1,5-a]pyridine ester C->D E Hydrolysis D->E G Hydrogenation D->G Reduction F This compound E->F G->F Hydrolysis

Plausible synthetic workflow for the core scaffold.

A typical synthesis may start with a substituted pyridine which undergoes N-amination, followed by a 1,3-dipolar cycloaddition with an appropriate alkyne to form the pyrazolo[1,5-a]pyridine ring system. The resulting ester can then be hydrolyzed to the carboxylic acid. The saturation of the pyridine ring to the tetrahydropyridine can be achieved through catalytic hydrogenation.

Applications in Drug Discovery: A Story of Derivatives

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The carboxylic acid group serves as a convenient handle for amide coupling and other modifications, allowing for the exploration of structure-activity relationships (SAR).

Antiviral Agents

Derivatives of the tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide scaffold have been identified as potent inhibitors of HIV-1 integrase. These compounds chelate essential metal ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.

A HIV-1 Enters Host Cell B Reverse Transcription (Viral RNA -> Viral DNA) A->B C Viral DNA Enters Nucleus B->C D HIV-1 Integrase C->D E Integration of Viral DNA into Host Genome D->E F Tetrahydropyrazolo[1,5-a]pyrazine -2-carboxamide Derivative G Inhibition F->G G->D

Mechanism of action for HIV-1 integrase inhibitors.

A notable example, compound 17b from a published study, demonstrated an IC₅₀ of 74 nM for integrase-catalyzed strand transfer and an IC₉₅ of 63 nM for HIV-1 replication in cell culture.[1]

CompoundIntegrase Strand Transfer IC₅₀ (nM)HIV-1 Replication IC₉₅ (nM)
17b 7463

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay A detailed protocol for this type of assay would typically involve:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA terminus is labeled, often with a fluorescent or radioactive tag.

  • Reaction Mixture: The integrase, DNA substrate, and the test compound (at varying concentrations) are incubated in a buffer containing the necessary divalent cations (e.g., Mg²⁺ or Mn²⁺).

  • Reaction Initiation and Termination: The reaction is initiated and allowed to proceed for a defined period at a specific temperature. It is then stopped by the addition of a quenching agent, such as EDTA.

  • Product Analysis: The products of the strand transfer reaction are separated from the unreacted substrate by gel electrophoresis.

  • Data Analysis: The amount of product formed is quantified, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has also been utilized to develop HBV CpAMs. These molecules bind to the viral core protein, inducing its misassembly and preventing the formation of functional viral capsids. A lead compound from one study, compound 45 , was shown to effectively inhibit HBV DNA viral load in a mouse model.[2]

Anticancer Agents

Fusion of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold with chlorin rings has yielded potent photosensitizers for photodynamic therapy (PDT) of melanoma.[3] These molecules, when activated by light of a specific wavelength, generate reactive oxygen species that induce apoptosis and necrosis in cancer cells. A dihydroxymethyl-chlorin derivative showed nanomolar activity against human melanoma cells.[3]

A Photosensitizer Administration B Accumulation in Tumor Tissue A->B C Light Activation (Specific Wavelength) B->C D Energy Transfer to O₂ C->D E Reactive Oxygen Species (ROS) Generation D->E F Cell Death (Apoptosis & Necrosis) E->F

Workflow of photodynamic therapy.

Experimental Protocol: In Vitro Phototoxicity Assay

  • Cell Culture: Melanoma cell lines (e.g., A375) are cultured in appropriate media.

  • Compound Incubation: Cells are incubated with various concentrations of the photosensitizer for a set period to allow for cellular uptake.

  • Irradiation: The cells are then exposed to a light source with a wavelength corresponding to the absorption maximum of the photosensitizer. A control group is kept in the dark.

  • Viability Assessment: After a further incubation period, cell viability is assessed using a standard method such as the MTT assay.

  • Data Analysis: The phototoxicity is determined by comparing the viability of the irradiated cells to the non-irradiated cells, and IC₅₀ values are calculated.

Future Directions and Conclusion

References

A Preliminary Investigation of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability have made it a versatile core for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of tetrahydropyrazolo[1,5-a]pyridine derivatives, with a focus on their applications in oncology.

Synthesis of the Tetrahydropyrazolo[1,5-a]pyridine Core

The construction of the tetrahydropyrazolo[1,5-a]pyridine scaffold is most notably achieved through [8π+2π] cycloaddition reactions. This powerful transformation allows for the regio- and stereoselective synthesis of complex fused heterocyclic systems.

General Experimental Protocol for [8π+2π] Cycloaddition

A common approach involves the reaction of a diazafulvenium methide, generated in situ, with a suitable dipolarophile, such as a steroidal scaffold or a porphyrin derivative.[1]

Materials:

  • Substituted 2,2-dioxo-1H,3H-pyrazolo[1,5-c][2]thiazole (diazafulvenium methide precursor)

  • Dipolarophile (e.g., 16-dehydropregnenolone acetate)

  • High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)

Procedure:

  • A solution of the 2,2-dioxo-1H,3H-pyrazolo[1,5-c][2]thiazole and an excess of the dipolarophile is prepared in a suitable high-boiling point solvent in a microwave reactor vessel.

  • The reaction mixture is subjected to microwave irradiation at a high temperature (e.g., 250 °C) for a short duration (e.g., 20 minutes).[3]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired tetrahydropyrazolo[1,5-a]pyridine-fused product.

Precursor Diazafulvenium Methide Precursor Microwave Microwave Irradiation (High Temperature) Precursor->Microwave Dipolarophile Dipolarophile (e.g., Steroid, Porphyrin) Dipolarophile->Microwave Solvent High-Boiling Solvent (e.g., 1,2,4-Trichlorobenzene) Solvent->Microwave Purification Purification (Column Chromatography) Microwave->Purification Product Tetrahydropyrazolo[1,5-a]pyridine Derivative Purification->Product

Figure 1: General workflow for the synthesis of tetrahydropyrazolo[1,5-a]pyridine derivatives.

Biological Activities and Therapeutic Applications

Derivatives of the tetrahydropyrazolo[1,5-a]pyridine scaffold have demonstrated a wide range of biological activities, with significant potential in the treatment of cancer. Key areas of investigation include their roles as anticancer agents, inhibitors of the ATR kinase, androgen receptor antagonists, and photosensitizers for photodynamic therapy.

Anticancer Activity

Tetrahydropyrazolo[1,5-a]pyridine-fused steroids have shown considerable cytotoxicity against various cancer cell lines.[1] The presence of specific substituents, such as a benzyl group, has been found to be important for their cytotoxic effects.[1]

Compound ClassCell LineIC50Reference
Tetrahydropyrazolo[1,5-a]pyridine-fused steroidsEL4 (murine T-lymphoma)Varies with substitution[1]
ATR Kinase Inhibition

A novel series of tetrahydropyrazolo[1,5-a]pyrazines has been identified as highly potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.

Compound SeriesAssayIC50Reference
Tetrahydropyrazolo[1,5-a]pyrazinesCell-free ATR kinase assayAs low as 0.4 nM[4]
Tetrahydropyrazolo[1,5-a]pyrazinesCellular ATR assayAs low as 0.037 µM[4]

ATR Signaling Pathway

ATR is a crucial kinase in the DNA damage response pathway, activated by single-stranded DNA that forms at sites of DNA damage or replication stress. Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.

ssDNA Single-Stranded DNA (ssDNA) ATRIP ATRIP ssDNA->ATRIP ATR ATR Kinase TOPBP1 TOPBP1 ATR->TOPBP1 activated by Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP->ATR CellCycle Cell Cycle Arrest Chk1->CellCycle DNARepair DNA Repair Chk1->DNARepair ReplicationFork Replication Fork Stability Chk1->ReplicationFork Inhibitor Tetrahydropyrazolo[1,5-a]pyridine Inhibitor Inhibitor->ATR

Figure 2: Simplified ATR signaling pathway and the point of intervention by tetrahydropyrazolo[1,5-a]pyridine inhibitors.
Androgen Receptor Antagonism

Tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds have been investigated for their ability to act as androgen receptor (AR) antagonists, which is a key therapeutic strategy in prostate cancer. These compounds have been shown to suppress the expression of known androgen receptor targets.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell growth and survival.

cluster_nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus translocates to ARE Androgen Response Element (ARE) AR->ARE binds to GeneTranscription Gene Transcription (Growth, Survival) ARE->GeneTranscription Antagonist Tetrahydropyrazolo[1,5-a]pyridine Antagonist Antagonist->AR

Figure 3: Androgen receptor signaling pathway and the mechanism of action of tetrahydropyrazolo[1,5-a]pyridine antagonists.
Photodynamic Therapy

Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins have been developed as potent photosensitizers for photodynamic therapy (PDT).[3][5] These molecules exhibit strong absorption in the red region of the spectrum, allowing for deeper tissue penetration of light. Upon activation by light, they generate reactive oxygen species (ROS) that induce cancer cell death through apoptosis and necrosis.[5]

Compound ClassCell LineIC50 (Phototoxicity)Reference
Tetrahydropyrazolo[1,5-a]pyridine-fused chlorinsA375 (melanoma)Nanomolar range[5]
Tetrahydropyrazolo[1,5-a]pyridine-fused chlorinsC32 (amelanotic melanoma)Nanomolar range[3]

Mechanism of Photodynamic Therapy

PS Photosensitizer (Tetrahydropyrazolo[1,5-a]pyridine-chlorin) Light Light (Specific Wavelength) PS->Light absorbs Oxygen Molecular Oxygen (³O₂) PS->Oxygen transfers energy to Light->PS excites ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS CellDeath Cancer Cell Death (Apoptosis, Necrosis) ROS->CellDeath

Figure 4: Simplified mechanism of action for photodynamic therapy utilizing tetrahydropyrazolo[1,5-a]pyridine-fused chlorins.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of tetrahydropyrazolo[1,5-a]pyridine derivatives on cancer cell lines.[6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Tetrahydropyrazolo[1,5-a]pyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and include appropriate controls (vehicle-treated and untreated cells).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Seeding Seed Cells in 96-well Plate Treatment Treat with Test Compounds Seeding->Treatment Incubation Incubate Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Formazan Formazan Formation MTT_add->Formazan Solubilization Add Solubilization Solution Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Figure 5: Workflow for a typical MTT cytotoxicity assay.
ATR Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of compounds against ATR kinase.[9][10][11][12][13]

Materials:

  • Recombinant human ATR/ATRIP complex

  • Kinase substrate (e.g., GST-p53)

  • ATP

  • Test compounds

  • HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and a suitable acceptor)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Dispense the test compounds at various concentrations into the wells of a 384-well plate.

  • Add the ATR/ATRIP enzyme and the kinase substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate to allow for antibody binding to the phosphorylated substrate.

  • Measure the HTRF signal (ratio of acceptor to donor emission) on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.[2][7][14][15][16][17]

Materials:

  • Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Unlabeled androgen for non-specific binding determination (e.g., dihydrotestosterone)

  • Test compounds

  • Assay buffer

  • Method for separating bound from free radioligand (e.g., hydroxylapatite slurry or filter binding)

  • Scintillation counter and scintillation cocktail

Procedure:

  • In a multi-well plate, incubate the androgen receptor source with the radiolabeled androgen and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).

  • Incubate to allow the binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the percent specific binding and determine the IC50 of the test compound.

Conclusion

The tetrahydropyrazolo[1,5-a]pyridine scaffold represents a highly promising and versatile core structure in the field of drug discovery, particularly in oncology. The synthetic accessibility of this scaffold, primarily through [8π+2π] cycloaddition reactions, allows for the generation of diverse chemical libraries. Derivatives of this core have demonstrated potent activities as direct anticancer agents, inhibitors of the critical DNA damage response kinase ATR, antagonists of the androgen receptor for the treatment of prostate cancer, and as photosensitizers in photodynamic therapy. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and optimize tetrahydropyrazolo[1,5-a]pyridine-based compounds as potential therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective treatments for a range of diseases.

References

physical and chemical properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. This heterocyclic scaffold is a key pharmacophore in the development of novel therapeutic agents, particularly in the fields of antiviral research. This document summarizes its known physicochemical characteristics, provides insights into its synthesis and spectral properties, and explores the mechanisms of action of its derivatives. The information is presented to support further research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

Structural and General Properties
PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂PubChem[1]
Molecular Weight 166.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 307313-03-7PubChem[1]
Appearance Expected to be a crystalline solid at room temperature.Inferred from related compounds
Purity Commercially available with purities of up to 97%.[2][3]Commercial Suppliers[2][3]
Storage Recommended to be stored sealed in a dry environment at 2-8°C.[2]Commercial Suppliers[2]
Predicted Physicochemical Data

The following table summarizes computed physicochemical properties that are critical for drug development, such as solubility and permeability predictions.

PropertyPredicted ValueSource
XLogP3-AA 0.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 166.074227566 DaPubChem[1]
Monoisotopic Mass 166.074227566 DaPubChem[1]
Boiling Point 376.7 ± 30.0 °CChemicalBook (for 3-carboxylic acid isomer)[4]
pKa 3.89 ± 0.20ChemicalBook (for 3-carboxylic acid isomer)[4]

Note: The boiling point and pKa values are for the isomeric compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid and should be considered as estimates for the 2-carboxylic acid isomer. The XLogP3-AA value suggests moderate lipophilicity.

Solubility

Experimentally determined solubility data is not available. However, based on its structure, which includes a carboxylic acid group and a fused heterocyclic system, its solubility is expected to be as follows:

  • Aqueous Solubility: Sparingly soluble in water. The carboxylic acid group can be deprotonated at higher pH, increasing aqueous solubility.

  • Organic Solvents: Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol).

Spectral Data

Detailed experimental spectra for this compound are not published. The following are predicted spectral characteristics based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole and the tetrahydropyridine rings.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)12.0 - 13.0broad singlet
Pyrazole C-H~6.6singlet
Tetrahydropyridine (α to N)~4.2triplet
Tetrahydropyridine (β to N)~3.8triplet
Tetrahydropyridine (other CH₂)1.8 - 2.2multiplet
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)160 - 170
Pyrazole C=O~145
Pyrazole C-COOH~140
Pyrazole C-H~110
Pyrazole C-N~100
Tetrahydropyridine (α to N)~45
Tetrahydropyridine (other CH₂)20 - 30
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Strong, Broad
C-H stretch (sp³ and sp²)2850-3100Medium
C=O stretch (Carboxylic Acid)1680-1710Strong
C=N stretch (Pyrazole)1600-1650Medium
C-N stretch1200-1350Medium
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and fragmentation of the tetrahydropyridine ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general synthetic approach can be outlined based on the synthesis of related pyrazolopyridine derivatives.

General Synthetic Approach

A plausible synthetic route involves a multi-step process, likely starting from a suitable piperidine derivative which is then used to construct the fused pyrazole ring.

Synthesis_Workflow A Piperidine Derivative B Ring Opening and Functionalization A->B e.g., with a suitable reagent to introduce a reactive handle C Cyclization with a Pyrazole Precursor B->C e.g., reaction with a hydrazine derivative D Ester Hydrolysis C->D e.g., NaOH or LiOH E This compound D->E Acidification

Caption: A generalized workflow for the synthesis of the target molecule.

Example Experimental Steps (Adapted from related syntheses)
  • Functionalization of a Piperidine Precursor: A commercially available piperidine derivative, such as ethyl piperidine-2-carboxylate, could be N-aminated using an appropriate aminating agent.

  • Cyclization: The resulting hydrazine derivative can then be cyclized with a suitable three-carbon synthon, such as an α,β-unsaturated ester or a propiolate, to form the pyrazole ring. This cyclization is often catalyzed by a base.

  • Hydrolysis: The ester group on the pyrazole ring is then hydrolyzed to the carboxylic acid using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or ethanol.

  • Purification: The final product is typically purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as antiviral agents, particularly as inhibitors of HIV-1 integrase and as Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs).

HIV-1 Integrase Inhibition

Derivatives of this scaffold have been identified as potent inhibitors of HIV-1 integrase.[5] Integrase is a key viral enzyme responsible for inserting the viral DNA into the host cell's genome. Inhibition of this enzyme is a critical step in halting viral replication.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Viral_DNA->Integration Provirus Provirus Integration->Provirus Blocked_Integration Blocked Integration New_Virus New Virus Particles Provirus->New_Virus Transcription & Translation Integrase HIV-1 Integrase Integrase->Blocked_Integration Inhibitor Pyrazolopyridine Derivative Inhibitor->Integrase Binds to active site

Caption: Inhibition of HIV-1 replication by targeting the integrase enzyme.

The mechanism of action involves the inhibitor binding to the active site of the integrase enzyme, chelating the essential metal ions (Mg²⁺) required for its catalytic activity. This prevents the strand transfer step of integration, effectively blocking the incorporation of the viral genome into the host DNA.

Hepatitis B Virus (HBV) Core Protein Allosteric Modulation

Derivatives of the related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been identified as HBV Core Protein Allosteric Modulators (CpAMs).[6] The HBV core protein is essential for the formation of the viral capsid. CpAMs bind to the core protein and induce its misassembly, leading to the formation of non-functional capsids and disrupting the viral life cycle.

HBV_CpAM_Mechanism cluster_hbv HBV Capsid Assembly cluster_inhibition CpAM Mechanism Core_Protein HBV Core Protein Dimers Core_Protein->Capsid_Assembly Misassembly Capsid Misassembly (Empty Capsids) Core_Protein->Misassembly Viral_Replication Viral Replication Capsid_Assembly->Viral_Replication CpAM Tetrahydropyrazolopyrazine Derivative CpAM->Core_Protein Allosteric Binding

Caption: Mechanism of HBV inhibition by Core Protein Allosteric Modulators.

Photodynamic Therapy Applications

Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused with chlorins have been investigated as photosensitizers for photodynamic therapy (PDT) in cancer treatment.[7] In PDT, a photosensitizer is administered and accumulates in tumor cells. When activated by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that induce cell death.

PDT_Mechanism Photosensitizer Tetrahydropyrazolopyridine-fused Chlorin ROS Reactive Oxygen Species (ROS) Photosensitizer->ROS Energy Transfer Light Light Activation (Specific Wavelength) Light->Photosensitizer Oxygen Molecular Oxygen (O₂) Oxygen->ROS Cell_Death Tumor Cell Death (Apoptosis/Necrosis) ROS->Cell_Death

Caption: General mechanism of photodynamic therapy involving a photosensitizer.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel antiviral therapies. While comprehensive experimental data on the parent compound is limited, the available information on its derivatives highlights its importance as a pharmacophore. Further research to fully characterize its physical and chemical properties is warranted and will undoubtedly accelerate the discovery of new drugs based on this promising heterocyclic system. This guide serves as a foundational resource to aid researchers in these endeavors.

References

An In-Depth Technical Guide to the Core Structure of Tetrahydropyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability have made it a versatile core for the development of novel therapeutic agents targeting a range of diseases, including cancer and viral infections. This guide provides a comprehensive overview of the core structure, synthesis, and biological significance of tetrahydropyrazolo[1,5-a]pyridines, with a focus on quantitative data and detailed experimental methodologies.

Core Structure and Physicochemical Properties

The fundamental structure of tetrahydropyrazolo[1,5-a]pyridine consists of a fused bicyclic system where a pyrazole ring is joined to a pyridine ring. The "tetrahydro" prefix indicates that the pyridine ring is saturated. The numbering of the atoms in the ring system is crucial for the unambiguous identification of substituted derivatives.

Below is a visual representation of the core structure:

Caption: The core chemical structure of tetrahydropyrazolo[1,5-a]pyridine.

Quantitative physicochemical properties of representative tetrahydropyrazolo[1,5-a]pyridine derivatives are summarized in the table below. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogP
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazineC6H9N3123.16-0.7
4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acidC8H10N2O2166.180.8

Synthesis of the Tetrahydropyrazolo[1,5-a]pyridine Core

A variety of synthetic strategies have been developed to construct the tetrahydropyrazolo[1,5-a]pyridine scaffold. One common and efficient method involves the [8π+2π] cycloaddition of diazafulvenium methides with appropriate dienophiles.

A generalized workflow for this synthetic approach is illustrated below:

General_Synthetic_Workflow start Starting Materials: - Pyrazole Derivative - Dienophile step1 Generation of Diazafulvenium Methide start->step1 step2 [8π+2π] Cycloaddition step1->step2 step3 Formation of Tetrahydropyrazolo[1,5-a]pyridine Core step2->step3 end Purification and Characterization step3->end

Caption: A generalized workflow for the synthesis of the tetrahydropyrazolo[1,5-a]pyridine core.

Detailed Experimental Protocol: Regio- and Stereoselective Synthesis of Chiral Tetrahydropyrazolo[1,5-a]pyridine-fused Steroids

This protocol is adapted from the synthesis of novel chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids, which have shown promising anti-cancer activity.[1]

Materials:

  • Appropriately substituted steroidal dienophile

  • N-aminopyrazole derivative

  • Solvent (e.g., toluene)

  • Dehydrating agent (e.g., magnesium sulfate)

  • Catalyst (if required)

Procedure:

  • Preparation of the Diazafulvenium Methide Precursor: A solution of the N-aminopyrazole derivative and a suitable aldehyde or ketone is refluxed in a solvent such as toluene with azeotropic removal of water.

  • In situ Generation of the Diazafulvenium Methide and Cycloaddition: The steroidal dienophile is added to the solution containing the in situ generated diazafulvenium methide. The reaction mixture is then heated, often under microwave irradiation, to facilitate the [8π+2π] cycloaddition.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For crystalline compounds, X-ray crystallography can be used to determine the absolute stereochemistry.

Biological Activities and Structure-Activity Relationships

Derivatives of the tetrahydropyrazolo[1,5-a]pyridine core have demonstrated a wide range of biological activities. The tables below summarize key quantitative data for some of these activities.

Anti-Cancer Activity

Tetrahydropyrazolo[1,5-a]pyridine-fused steroids have shown significant cytotoxicity against various cancer cell lines.[1]

CompoundCell LineIC50 (µM)
Benzyl-substituted hexacyclic steroidEL4 (murine T-lymphoma)Data not available in abstract
C-22-unsubstituted derivativeEL4 (murine T-lymphoma)Low cytotoxicity
ATR Kinase Inhibition

A novel series of tetrahydropyrazolo[1,5-a]pyrazines has been identified as highly potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.[2]

CompoundATR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/ATR)
HTS Hit 12690.35
Optimized THPP derivative0.4>4000>10,000
EP1 Receptor Antagonism

Novel pyrazolo[1,5-a]pyridine derivatives have been developed as orally active antagonists of the EP1 receptor, a target for the treatment of overactive bladder.[3]

CompoundEP1 Antagonist Activity (IC50, nM)
4cNanomolar range

Signaling Pathways

The therapeutic potential of tetrahydropyrazolo[1,5-a]pyridine derivatives is rooted in their ability to modulate specific signaling pathways.

ATR Signaling Pathway in DNA Damage Response

ATR inhibitors based on the tetrahydropyrazolo[1,5-a]pyrazine scaffold function by blocking the ATR-mediated signaling cascade that is activated in response to DNA damage and replication stress. This can lead to synthetic lethality in cancer cells that are heavily reliant on this pathway for survival.

ATR_Signaling_Pathway cluster_input DNA Damage / Replication Stress cluster_pathway ATR Signaling Cascade cluster_output Cellular Response DNA_Damage Single-Stranded DNA (ssDNA) RPA RPA binds to ssDNA DNA_Damage->RPA ATR_ATRIP ATR-ATRIP complex recruitment RPA->ATR_ATRIP TOPBP1 TOPBP1-mediated ATR activation ATR_ATRIP->TOPBP1 CHK1 CHK1 Phosphorylation TOPBP1->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis THPP_Inhibitor Tetrahydropyrazolo[1,5-a]pyrazine ATR Inhibitor THPP_Inhibitor->TOPBP1 Inhibits

Caption: The ATR signaling pathway and the point of intervention by tetrahydropyrazolo[1,5-a]pyrazine inhibitors.

Conclusion

The tetrahydropyrazolo[1,5-a]pyridine core represents a highly valuable scaffold in modern drug discovery. Its synthetic accessibility allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic system. Future work in this area will likely focus on optimizing the pharmacokinetic properties of existing lead compounds and exploring new biological targets for this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for the Purification of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives. The methods outlined below cover standard laboratory techniques including crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Introduction

This compound and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The purity of these compounds is critical for their biological evaluation and further development. This document offers guidance on selecting and implementing appropriate purification strategies based on the physicochemical properties of the target molecules and the nature of the impurities present.

General Purification Strategies

The choice of purification method is dependent on the scale of the synthesis, the polarity of the compound, and the impurities. For acidic compounds such as the title carboxylic acids, special considerations are often necessary to achieve high purity.

  • Crystallization: This is a cost-effective method for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial for successful crystallization. For acidic or basic derivatives, crystallization of a salt form can be an effective strategy.[1]

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. For carboxylic acids, tailing or smearing on silica gel can be an issue. This can often be mitigated by the addition of a small amount of acid to the eluent.[2]

  • Preparative HPLC: This method offers high resolution and is particularly useful for purifying complex mixtures or for obtaining highly pure final compounds. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be very effective for separating isomers of pyridinecarboxylic acids.[3][4]

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol describes a general procedure for the purification of this compound derivatives by crystallization.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol, methanol, dioxane, or a mixed solvent system like ethanol/water or hexane/ethyl acetate)[1][3][5]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent (the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve the compound completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol provides a method for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh)[6]

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate, or chloroform/methanol with an acidic modifier)[2][6]

  • Acetic acid or formic acid (optional)[2]

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. To prevent streaking of the acidic compound, it is advisable to add 0.1-1% of acetic or formic acid to the eluent.[2]

  • Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Purification by Preparative HPLC

This protocol outlines a general approach for the purification of this compound derivatives using preparative HPLC.

Materials:

  • Crude this compound derivative

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acidic modifier (e.g., formic acid or trifluoroacetic acid)

  • Preparative HPLC system with a suitable column (e.g., a mixed-mode reversed-phase/cation-exchange column)[3][4]

Procedure:

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for the separation of the target compound from its impurities. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier.[4][7]

  • Sample Preparation: Dissolve the crude product in the mobile phase or a suitable solvent, and filter it through a 0.45 µm filter to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC column and run the separation using the optimized method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure product.

  • Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to yield the purified product.

Data Presentation

The following table summarizes representative purification data for pyrazole carboxylic acid derivatives from the literature. Note that the yields and purities are highly dependent on the specific compound and the nature of the impurities.

Compound TypePurification MethodYield (%)Purity (%)Reference
5-acetyl-1H-pyrazole-3-carboxylic acid intermediatepH adjustment, concentration, filtration98.198.75[8]
4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)anilineFlash Chromatography57Not Reported[9]
Pyrazole substituted pyridine carboxylateColumn ChromatographyNot ReportedNot Reported[6]

Visualizations

Diagram 1: General Workflow for Purification by Crystallization

G cluster_0 Crystallization Protocol A Dissolve Crude Product in Hot Solvent B Cool Solution Slowly A->B Induce Crystallization C Collect Crystals by Filtration B->C D Wash Crystals C->D E Dry Purified Product D->E

A schematic overview of the key steps in the crystallization purification process.

Diagram 2: Workflow for Purification by Column Chromatography

G cluster_1 Column Chromatography Protocol A Prepare Silica Gel Slurry & Pack Column B Load Crude Sample A->B C Elute with Solvent System B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions & Evaporate Solvent E->F

A step-by-step workflow for the purification of compounds using column chromatography.

Diagram 3: Workflow for Purification by Preparative HPLC

G cluster_2 Preparative HPLC Protocol A Analytical Method Development B Prepare and Filter Sample A->B C Inject Sample onto Preparative Column B->C D Collect Fractions C->D E Combine Pure Fractions D->E F Remove Solvent (Lyophilization/Evaporation) E->F

The process flow for purifying chemical compounds via preparative HPLC.

References

Application Notes and Protocols: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of therapeutic agents across various disease areas. Its rigid, bicyclic nature and the presence of a carboxylic acid handle for further derivatization make it an attractive starting point for designing potent and selective modulators of biological targets. This document provides an overview of its application in key therapeutic areas, including detailed experimental protocols and quantitative data to facilitate further research and development.

Application 1: Inhibition of HIV-1 Integrase

Derivatives of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host genome. These compounds act as strand transfer inhibitors, chelate essential metal ions in the enzyme's active site, and prevent the completion of the integration process.

Quantitative Data: HIV-1 Integrase Inhibition
CompoundR GroupIntegrase Strand Transfer IC50 (nM)HIV-1 Replication IC95 (nM) in 50% NHS
5 H->10000
17b 3-pentyl7463

Data sourced from a study on substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides.[1]

Experimental Protocols

Synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides [1]

A general synthetic route involves the condensation of an aminopyrazole with a diketone followed by further chemical modifications.

Protocol:

  • Condensation: React 3-aminopyrazole-4-carboxylate with a suitable 1,3-dicarbonyl compound in a solvent like acetic acid at reflux to form the tetrahydropyrazolopyrimidine core.

  • Reduction: Reduce the pyrimidine ring using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol to yield the tetrahydropyrazolopyrimidine analog.

  • Hydrolysis: Hydrolyze the ester group to the corresponding carboxylic acid using a base like potassium hydroxide in a mixture of methanol and water.

  • Amide Coupling: Couple the resulting carboxylic acid with a desired amine using a coupling reagent like 2-(1H-7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

  • Purification: Purify the final compound using column chromatography or preparative HPLC.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Protocol:

  • Enzyme and Substrate Preparation: Pre-incubate recombinant HIV-1 integrase with a pre-processed viral DNA duplex substrate.

  • Compound Incubation: Add the test compound at various concentrations to the enzyme-substrate mixture and incubate.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding a target DNA substrate.

  • Quenching: Stop the reaction after a defined period using a quenching solution containing EDTA.

  • Detection: Analyze the products of the strand transfer reaction using a suitable method, such as gel electrophoresis followed by autoradiography or a fluorescence-based detection system.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Signaling Pathway

HIV_Integration Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-Integration\nComplex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration\nComplex (PIC) Formation Host Cell Nucleus Host Cell Nucleus Pre-Integration\nComplex (PIC)->Host Cell Nucleus Nuclear Import Integration Integration Host Cell Nucleus->Integration Integrase-mediated Integrated Provirus Integrated Provirus Integration->Integrated Provirus Inhibitor Inhibitor Inhibitor->Integration Inhibition

HIV-1 DNA Integration Pathway and Point of Inhibition.

Application 2: Antitubercular Agents

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of novel antitubercular agents effective against Mycobacterium tuberculosis (Mtb).

Quantitative Data: Antitubercular Activity
CompoundR GroupMtb H37Rv MIC (μM)
Hit Compound --
9 4-chlorobenzyl<0.03

Data from a high-throughput screening campaign against Mtb.[2]

Experimental Protocols

Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidine Carboxamide Derivatives [2]

Protocol:

  • Condensation: Condense an aminopyrazole with a corresponding diketone in acetic acid to yield the pyrazolopyrimidine.

  • Reduction: Reduce the pyrimidine ring with sodium borohydride (NaBH₄) to afford the tetrahydropyrimidine analogue.

  • Hydrolysis: Perform alkaline hydrolysis of the ester with potassium hydroxide to get the racemic acid.

  • Chiral Separation: Separate the enantiomers of the acid using preparative HPLC with a chiral column.

  • Amide Coupling: Couple the desired enantiomer with the corresponding benzylamine using HATU as a coupling reagent to produce the target compound.

Mycobacterium tuberculosis (H37Rv) Whole-Cell Viability Assay (BacTiter-Glo™)

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mtb by measuring ATP levels as an indicator of cell viability.

Protocol:

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate broth medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate.

  • Inoculation: Add the Mtb culture to each well containing the test compound. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for a defined period (e.g., 7 days).

  • ATP Measurement: Add BacTiter-Glo™ reagent to each well, which lyses the bacteria and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that inhibits bacterial growth by a certain percentage (e.g., 90%).

Experimental Workflow

Antitubercular_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Mtb Culture Mtb Culture Inoculation Inoculation Mtb Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation ATP Measurement ATP Measurement Incubation->ATP Measurement Luminescence Reading Luminescence Reading ATP Measurement->Luminescence Reading MIC Determination MIC Determination Luminescence Reading->MIC Determination

Workflow for Antitubercular Whole-Cell Screening.

Application 3: Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)

Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been discovered as core protein allosteric modulators (CpAMs) for the inhibition of Hepatitis B Virus (HBV). These molecules interfere with the proper assembly of the viral capsid, a crucial step in the viral lifecycle.

Quantitative Data: Anti-HBV Activity
CompoundR GroupHBV DNA EC50 (nM)
Lead Compound 45 -1.8

Data from a study on the discovery of THPP compounds as HBV CpAMs.[3]

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives [3]

A multi-step synthesis is typically employed, starting from commercially available materials.

Protocol:

  • Scaffold Synthesis: Synthesize the core 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold through a series of reactions, which may include cyclization and reduction steps.

  • Functionalization: Introduce diversity by coupling various substituents to the core scaffold. This is often achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or amide bond formation.

  • Purification: Purify the final compounds using chromatographic techniques to ensure high purity for biological testing.

HBV DNA Viral Load Reduction Assay (in a mouse model)

This in vivo assay evaluates the efficacy of a compound in reducing HBV viral load in a mouse model of HBV infection.

Protocol:

  • Animal Model: Utilize a suitable mouse model, such as the adeno-associated virus (AAV)-HBV mouse model, which establishes persistent HBV replication.

  • Compound Administration: Administer the test compound to the mice orally or via another appropriate route at different dose levels for a specified duration.

  • Sample Collection: Collect blood samples from the mice at various time points during and after the treatment period.

  • HBV DNA Quantification: Extract DNA from the serum samples and quantify the HBV DNA levels using a sensitive method like quantitative polymerase chain reaction (qPCR).

  • Data Analysis: Compare the HBV DNA levels in the treated groups to the vehicle control group to determine the extent of viral load reduction. Calculate the EC50, the concentration that leads to a 50% reduction in viral load.

Signaling Pathway

HBV_Lifecycle HBV Entry HBV Entry Nuclear Import\nof rcDNA Nuclear Import of rcDNA HBV Entry->Nuclear Import\nof rcDNA cccDNA Formation cccDNA Formation Nuclear Import\nof rcDNA->cccDNA Formation Transcription\n(pgRNA, mRNAs) Transcription (pgRNA, mRNAs) cccDNA Formation->Transcription\n(pgRNA, mRNAs) Translation\n(Core, Pol, Env) Translation (Core, Pol, Env) Transcription\n(pgRNA, mRNAs)->Translation\n(Core, Pol, Env) Capsid Assembly Capsid Assembly Translation\n(Core, Pol, Env)->Capsid Assembly Reverse Transcription\nof pgRNA Reverse Transcription of pgRNA Capsid Assembly->Reverse Transcription\nof pgRNA Virion Release Virion Release Reverse Transcription\nof pgRNA->Virion Release CpAMs CpAMs CpAMs->Capsid Assembly Allosteric Modulation

HBV Replication Cycle and the Target of CpAMs.

Other Potential Applications

The versatility of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is further demonstrated by its exploration in other therapeutic areas, including:

  • Photodynamic Therapy: Fused with chlorins, this scaffold has been used to create potent photosensitizers for the treatment of melanoma.[4]

  • Anticoagulants: As a key intermediate in the synthesis of Apixaban, a factor Xa inhibitor, it plays a crucial role in the development of antithrombotic agents.[5]

  • Muscarinic Receptor Modulation: Bioisosteric replacement of the core of arecoline with a related isothiazolo[4,5-c]pyridine scaffold has led to the discovery of new muscarinic receptor modulators.

These examples highlight the broad potential of the this compound and its derivatives in medicinal chemistry. The provided protocols and data serve as a foundation for researchers to build upon in the quest for novel and effective therapeutics.

References

Application Notes and Protocols: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors in development and on the market.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazolopyridine core acts as a hinge-binder, effectively occupying the ATP-binding pocket of kinases.[1] This document provides detailed application notes and protocols for the investigation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid as a potential kinase inhibitor.

While direct extensive research on this specific molecule as a kinase inhibitor is emerging, this document leverages data from closely related pyrazolopyridine analogs to provide robust protocols and expected outcomes. The provided methodologies for synthesis, biochemical assays, and cell-based assays can be adapted to evaluate the potential of this compound against various kinase targets. A notable example of a structurally similar compound is the class of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives, which have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[2][3]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[4][5]
Molecular Weight 166.18 g/mol [4]
CAS Number 307313-03-7[4][5]
Appearance White to yellow solidVaries by supplier
Purity >97% (commercially available)[5][6]
Storage Sealed in dry, 2-8°C[5]

Postulated Kinase Targets and Rationale

Based on the activity of structurally related pyrazolopyridine scaffolds, this compound is a promising candidate for inhibiting several kinase families. The pyrazolo[1,5-a]pyridine core has been successfully utilized in the development of inhibitors for kinases such as p38 and RET.[1][7] Furthermore, the tetrahydropyrazolo[4,3-c]pyridine core, which is a close isomer, has been shown to be effective against c-Met kinase.[8]

Potential Kinase Targets:

  • Receptor-Interacting Protein Kinase 1 (RIPK1): Given the potent inhibition of RIPK1 by 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives, RIPK1 is a prime target for investigation.[2][3]

  • c-Met Kinase: The pyrazolo[4,3-c]pyridine scaffold has been successfully employed to develop potent c-Met inhibitors.[8]

  • p38 Mitogen-Activated Protein Kinase: Substituted pyrazolo[1,5-a]pyridines have been reported as inhibitors of p38 kinase.[7]

  • Hematopoietic Progenitor Kinase 1 (HPK1): Pyrazolopyridine derivatives have been discovered as potent inhibitors of HPK1.[9]

Data Presentation: Kinase Inhibitory Activity of Related Pyrazolopyridine Analogs

The following table summarizes the inhibitory activities of various pyrazolopyridine derivatives against different kinases to provide a reference for potential efficacy.

Compound ScaffoldKinase TargetIC₅₀ (nM)Reference
Pyrazolo[3,4-b]pyridine derivativec-Met4.27[10]
Pyrazolo[1,5-a]pyridine-basedCSK<3[1]
1H-pyrazolo[3,4-c]pyridine derivativeHPK1144 (cellular IC₅₀)[9]
7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivativeRIPK1Potent inhibition reported[2][3]
Pyrazolo[3,4-b]pyridine derivativeTRKA56[11]
Pyrazolo[3,4-d]pyrimidine derivativePLK40.2[12]
Pyrazolo[3,4-g]isoquinoline derivativeHaspin57[13]

Experimental Protocols

Synthesis of this compound

A convergent synthesis of substituted pyrazolo[1,5-a]pyridines can be achieved through a regioselective [3+2] cycloaddition of N-aminopyridines with alkynes or by thermal cyclization of disubstituted azirines.[7]

General Procedure (based on related syntheses):

  • Step 1: Synthesis of N-amino-piperidine precursor. This can be achieved by reacting piperidine with a suitable aminating agent.

  • Step 2: Cycloaddition reaction. The N-amino-piperidine precursor is reacted with a suitable three-carbon synthon containing a carboxylic acid or ester functionality (e.g., an propiolate derivative) to form the pyrazole ring.

  • Step 3: Hydrolysis (if starting with an ester). If an ester was used in the cycloaddition, it is hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in a mixture of water and an organic solvent).

  • Step 4: Purification. The final product is purified by crystallization or column chromatography.

Note: The precise reagents and conditions will require optimization for this specific target molecule.

Biochemical Kinase Inhibition Assay (Example: RIPK1)

This protocol is adapted from methodologies used for other RIPK1 inhibitors and provides a framework for assessing the direct inhibitory effect of the compound on the kinase.

Materials:

  • Recombinant human RIPK1 kinase (active)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific RIPK1 substrate)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the RIPK1 enzyme and the peptide substrate in kinase buffer to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Kinase Inhibition (Example: c-Met Phosphorylation)

This protocol describes a method to assess the ability of the compound to inhibit the activity of a target kinase within a cellular context.

Materials:

  • Cancer cell line with high c-Met expression (e.g., MKN-45 or EBC-1)[8]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hepatocyte Growth Factor (HGF)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-c-Met, anti-total-c-Met, and a loading control (e.g., anti-GAPDH)

  • Western blotting reagents and equipment

Procedure:

  • Seed the c-Met expressing cells in 6-well plates and allow them to adhere overnight.

  • The following day, starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated c-Met and total c-Met.

  • Quantify the band intensities and normalize the phosphorylated c-Met signal to the total c-Met signal.

  • Plot the normalized phospho-c-Met levels against the compound concentration to determine the cellular IC₅₀.

Visualizations

Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->RTK Activates Downstream_Kinase Downstream Kinase (e.g., Akt, ERK) RTK->Downstream_Kinase Phosphorylates Proliferation Cell Proliferation Downstream_Kinase->Proliferation Survival Cell Survival Downstream_Kinase->Survival Metastasis Metastasis Downstream_Kinase->Metastasis Inhibitor 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-2-carboxylic acid Inhibitor->RTK Inhibits

Caption: Postulated signaling pathway inhibited by the compound.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Synthesis Compound Synthesis and Characterization Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Selectivity_Screen Kinase Selectivity Panel Screening Biochemical_Assay->Selectivity_Screen Cell_Assay Cellular Target Engagement (e.g., Western Blot) Selectivity_Screen->Cell_Assay Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Cell_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis Proliferation_Assay->Apoptosis_Assay PK_Studies Pharmacokinetic Studies Apoptosis_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: Workflow for evaluating the kinase inhibitor.

Logical Relationship

G Scaffold Pyrazolopyridine Core Properties Good Hinge-Binding Favorable PK/PD Scaffold->Properties Confers Application Kinase Inhibition Properties->Application Enables Outcome Therapeutic Potential in Cancer & Inflammation Application->Outcome Leads to

Caption: Rationale for pyrazolopyridine in kinase inhibition.

References

Application Notes and Protocols for Anti-Cancer Agent Development from Tetrahydropyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of anti-cancer agents derived from the tetrahydropyrazolo[1,5-a]pyridine scaffold and its related pyrazolo[1,5-a]pyrimidine analogs. It includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of the key signaling pathways they modulate.

Introduction

The tetrahydropyrazolo[1,5-a]pyridine core and its aromatic counterpart, pyrazolo[1,5-a]pyrimidine, are privileged heterocyclic scaffolds in medicinal chemistry. Their structural similarity to purines allows them to function as effective ATP-competitive inhibitors of a wide range of protein kinases, many of which are implicated in cancer pathogenesis.[1][2] This has led to the development of numerous potent and selective anti-cancer agents targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4] Notably, derivatives of these scaffolds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), Pim kinases, and key components of the EGFR-PI3K-AKT signaling pathway.[5][6][7]

Data Presentation

The following tables summarize the in vitro anti-cancer activity of representative compounds based on the pyrazolo[1,5-a]pyrimidine and related scaffolds.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
BS-194 (4k) CDK23[5]
CDK130[5]
CDK990[5]
Compound 1 Pim-145[6]
CPL302415 (6) PI3Kδ18[8]

Table 2: Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Human Cancer Cell Lines

Compound IDCell LineCancer TypeGI50/IC50 (µM)Reference
BS-194 (4k) Mean of 60 cell linesVarious0.28[5]
Tetrahydropyrazolo[1,5-a]pyridine-fused steroid derivative EL4Murine T-lymphomaCytotoxic[9]
Pyrazolo[3,4-d]pyrimidine derivative VIIa 57 different cell linesVarious0.326 - 4.31

Signaling Pathways and Mechanisms of Action

Derivatives of the tetrahydropyrazolo[1,5-a]pyridine scaffold exert their anti-cancer effects by targeting key nodes in cellular signaling pathways that are often dysregulated in cancer.

EGFR-PI3K-AKT Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the PI3K/AKT pathway, which promotes cell proliferation and survival.[1][7] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of components of this pathway, including EGFR itself and PI3K.[7][8] By blocking these kinases, these compounds can halt uncontrolled cell growth and induce apoptosis.[10]

EGFR_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits EGF EGF EGF->EGFR Binds Pim_Kinase_Pathway Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates pBAD p-BAD BAD->pBAD Bcl2 Bcl-2 pBAD->Bcl2 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibits Synthesis_Workflow Start Starting Materials: - 2,2-dioxo-1H,3H-pyrazolo[1,5-c][1,3]thiazole - Steroidal scaffold (e.g., 16-DHP) Reaction [8π+2π] Cycloaddition - Toluene, reflux - In situ generation of diazafulvenium methide Start->Reaction Workup Work-up - Solvent evaporation - Purification by chromatography Reaction->Workup Product Final Product: Tetrahydropyrazolo[1,5-a]pyridine-fused steroid Workup->Product

References

synthesis of HIV integrase inhibitors from 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a promising class of HIV-1 integrase inhibitors: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides. The information is compiled from key research findings and is intended to guide researchers in the development of novel antiretroviral therapeutics.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication.[1] As such, it represents a prime target for antiretroviral drug development. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide scaffold has emerged as a promising pharmacophore for the design of potent HIV-1 integrase inhibitors. This document outlines the synthesis, biological evaluation, and structure-activity relationship (SAR) of this class of compounds.

Signaling Pathway and Mechanism of Action

HIV-1 integrase inhibitors function by chelating essential metal ions (typically Mg2+) in the enzyme's active site. This action blocks the strand transfer step of viral DNA integration into the host chromosome, effectively halting the viral replication cycle. The planar relationship of metal-binding heteroatoms in the inhibitor molecule is crucial for optimal binding to the integrase active site.[1]

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Integrase HIV-1 Integrase Integration->Integrase catalyzes Inactive_Complex Inactive Integrase-Inhibitor Complex Integrase->Inactive_Complex Inhibitor Pyrazolo[1,5-a]pyrazine Carboxamide Inhibitor Inhibitor->Inactive_Complex Inactive_Complex->Integration Blocks

Caption: Mechanism of HIV-1 Integrase Inhibition.

Synthetic Workflow

The general synthetic route to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides involves a multi-step process starting from commercially available materials. The key steps include the formation of the pyrazole core, construction of the pyrazinone ring, and final amidation to yield the target inhibitors.

Synthesis_Workflow Start Starting Materials (e.g., Diethyl 2-(ethoxymethylene)malonate, Hydrazine) Step1 Pyrazole Synthesis Start->Step1 Step 1 Step2 Pyrazinone Ring Formation Step1->Step2 Step 2 Step3 Ester Hydrolysis Step2->Step3 Step 3 Step4 Amide Coupling Step3->Step4 Step 4 Final Target Inhibitor: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide Step4->Final

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

  • Reaction Setup: To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford ethyl 1H-pyrazole-5-carboxylate.

Protocol 2: Synthesis of Ethyl 1-(2-(tert-butoxycarbonylamino)ethyl)-1H-pyrazole-5-carboxylate

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as DMF, add a base like cesium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add tert-butyl (2-bromoethyl)carbamate (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at 60 °C for 8-12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the desired product.

Protocol 3: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

  • Deprotection: Treat the product from Protocol 2 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group. Stir at room temperature for 2-4 hours.

  • Cyclization: After confirming deprotection by TLC, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). The free amine will undergo intramolecular cyclization to form the pyrazinone ring.

  • Workup: Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 4: General Procedure for the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides

  • Hydrolysis: Hydrolyze the ester from Protocol 3 to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in a solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Amine Addition: Add the desired substituted benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the final compound by column chromatography or preparative HPLC.

Biological Evaluation Protocols

Protocol 5: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction mixture with purified recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.

  • Compound Addition: Serially diluted test compounds are added to the wells.

  • Incubation: The reaction is initiated and incubated at 37 °C for a defined period (e.g., 1-2 hours).

  • Detection: The amount of strand transfer product is quantified. This can be done using various methods, such as ELISA-based detection where the DNA substrates are labeled with biotin and DIG, and the product is captured and detected colorimetrically.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the integrase activity by 50%, is calculated from the dose-response curve.

Protocol 6: Cell-Based HIV-1 Replication Assay

This assay assesses the antiviral activity of the compounds in a cellular context.

  • Cell Culture: Human T-lymphocyte cells (e.g., MT-4 cells) are cultured in an appropriate medium.

  • Infection: Cells are infected with a laboratory strain of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein in the cell culture supernatant, using an ELISA.

  • Data Analysis: The CIC95 value, the concentration of the compound required to inhibit viral replication by 95%, is determined from the dose-response curve. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral activity is not due to cell death.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of the synthesized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides is highly dependent on the nature and position of the substituents. The following tables summarize the in vitro and cell-based activities of key compounds from a representative study.[1]

Table 1: Inhibition of HIV-1 Integrase Strand Transfer

CompoundR Group (on benzylamine)IC50 (nM)
5 4-F280
17a 2,4-di-F110
17b 2,4-di-F74
17c 3-Cl, 4-F90
17d 4-F, 3-Me150

Table 2: Inhibition of HIV-1 Replication in Cell Culture

CompoundR Group (on benzylamine)CIC95 (nM)
5 4-F1100
17a 2,4-di-F120
17b 2,4-di-F63
17c 3-Cl, 4-F110
17d 4-F, 3-Me250

Data presented in the tables are based on the findings reported in the primary literature and are for illustrative purposes.[1]

Conclusion

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide scaffold represents a valuable starting point for the development of novel and potent HIV-1 integrase inhibitors. The synthetic route is adaptable, allowing for the exploration of a wide range of substituents to optimize antiviral activity and pharmacokinetic properties. The provided protocols offer a foundation for researchers to synthesize and evaluate these promising compounds in the ongoing effort to combat HIV/AIDS.

References

Application Notes and Protocols for High-Throughput Screening of Tetrahydropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has demonstrated a wide range of biological activities, making it an attractive starting point for drug discovery campaigns. These derivatives have shown potential in targeting key proteins involved in cancer, infectious diseases, and other therapeutic areas. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these compounds to identify promising lead candidates. These application notes provide detailed protocols and data presentation guidelines for HTS assays targeting several key biological targets of tetrahydropyrazolo[1,5-a]pyridine derivatives and related structures.

I. Target: Ataxia Telangiectasia and Rad3-Related (ATR) Kinase

Therapeutic Rationale: ATR is a critical serine/threonine-protein kinase involved in the DNA damage response (DDR) pathway. Inhibition of ATR can sensitize cancer cells to DNA-damaging agents, making it a promising target for oncology.

Data Presentation: ATR Inhibition
Compound IDDerivative ClassBiochemical IC50 (nM)Cellular pChk1 Inhibition IC50 (µM)Kinase Selectivity (fold vs. ATM/DNA-PK)Reference
HTS Hit 1Tetrahydropyrazolo[1,5-a]pyrazine26--[1]
Compound 7Tetrahydropyrazolo[1,5-a]pyrazine0.40.037>4000[1]
Experimental Protocol: Cellular pChk1 Phosphorylation HTS Assay

This cell-based assay is designed to identify inhibitors of ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1, in response to DNA damage.

Materials:

  • HeLa or other suitable cancer cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • 384-well black, clear-bottom assay plates

  • Gemcitabine (DNA damaging agent)

  • Test compounds (tetrahydropyrazolo[1,5-a]pyridine derivatives) dissolved in DMSO

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody: Rabbit anti-phospho-Chk1 (Ser345)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding: Seed HeLa cells into 384-well plates at a density of 5,000 cells per well in 50 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Add 100 nL of test compounds from a dose-response plate (typically a 10-point, 3-fold serial dilution starting from 10 mM) to the assay plates using an acoustic liquid handler. Also include positive (e.g., known ATR inhibitor) and negative (DMSO vehicle) controls.

  • DNA Damage Induction: Add 10 µL of Gemcitabine solution to all wells (except for untreated controls) to a final concentration of 1 µM.

  • Incubation: Incubate the plates for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Fixation and Permeabilization:

    • Gently remove the culture medium.

    • Add 50 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

    • Wash wells three times with PBS.

    • Add 50 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Wash wells three times with PBS.

  • Immunostaining:

    • Add 50 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

    • Remove blocking buffer and add 30 µL of primary antibody diluted in blocking buffer. Incubate overnight at 4°C.

    • Wash wells three times with PBS containing 0.1% Tween-20.

    • Add 30 µL of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.

    • Wash wells five times with PBS containing 0.1% Tween-20.

  • Detection: Add 30 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualization: ATR-Chk1 Signaling Pathway

ATR_Chk1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Gemcitabine) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest (S and G2/M) pChk1->CellCycleArrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis pChk1->Apoptosis prevents CellCycleArrest->DNA_Repair THPP_Derivatives Tetrahydropyrazolo[1,5-a]pyridine Derivatives THPP_Derivatives->ATR inhibits

Caption: ATR-Chk1 signaling pathway and the inhibitory action of tetrahydropyrazolo[1,5-a]pyridine derivatives.

II. Target: Mycobacterium tuberculosis MmpL3 Transporter

Therapeutic Rationale: MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 leads to bactericidal activity, making it a key target for novel anti-tuberculosis drugs.

Data Presentation: Anti-Mycobacterial Activity
Compound IDDerivative ClassM. tuberculosis H37Rv MIC (µM)Cytotoxicity (HepG2) CC50 (µM)Reference
THPP-1Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide0.15> 30[2]
Spiro-2N-Benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran]0.25> 30[2]
Experimental Protocol: M. tuberculosis Whole-Cell Growth Inhibition HTS Assay

This assay measures the ability of compounds to inhibit the growth of M. tuberculosis in a 384-well plate format using a fluorescent reporter or a viability dye.

Materials:

  • Mycobacterium tuberculosis H37Rv (or a fluorescent reporter strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 384-well black, clear-bottom assay plates

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (for viability measurement)

  • Plate reader with fluorescence detection capabilities

  • BSL-3 laboratory facilities and appropriate safety precautions are mandatory.

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

  • Compound Plating: Dispense 100 nL of test compounds and controls (Rifampicin as positive control, DMSO as negative control) into 384-well assay plates.

  • Bacterial Inoculation: Dilute the M. tuberculosis culture to an OD600 of 0.002 in 7H9 broth. Add 50 µL of the diluted culture to each well of the assay plates.

  • Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Growth Measurement:

    • Fluorescent Reporter Strain: Measure the fluorescence intensity directly using a plate reader (e.g., GFP or mCherry).

    • Resazurin Method: Add 10 µL of 0.02% Resazurin solution to each well. Incubate for 12-24 hours at 37°C. Measure fluorescence (Ex/Em: 560/590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Compounds showing significant inhibition (e.g., >80%) are selected as primary hits.

    • Determine the Minimum Inhibitory Concentration (MIC) for hit compounds by performing a dose-response experiment.

Visualization: MmpL3 Experimental Workflow

MmpL3_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_characterization Lead Characterization Start Start: Compound Library HTS Whole-Cell Growth Inhibition Assay (M. tuberculosis H37Rv) Start->HTS PrimaryHits Primary Hits HTS->PrimaryHits MIC_Determination MIC Determination (Dose-Response) PrimaryHits->MIC_Determination Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) PrimaryHits->Cytotoxicity TargetValidation Target Validation: MmpL3 Mutant Strains MIC_Determination->TargetValidation Lead_Compounds Lead Compounds TargetValidation->Lead_Compounds

Caption: Workflow for the discovery of M. tuberculosis MmpL3 inhibitors.

III. Target: Androgen Receptor (AR)

Therapeutic Rationale: The androgen receptor is a key driver of prostate cancer progression. Antagonizing AR signaling is a cornerstone of prostate cancer therapy. Tetrahydropyrazolo[1,5-a]pyridine-fused steroids have shown potential as AR antagonists.

Data Presentation: Androgen Receptor Antagonism
Compound IDDerivative ClassCell LineActivityReference
C-22 Benzyl derivativeTetrahydropyrazolo[1,5-a]pyridine-fused steroid22Rv1, VCaPSuppression of AR target genes (Nkx3.1, PSA)[3]
C-22 Unsubstituted derivativeTetrahydropyrazolo[1,5-a]pyridine-fused steroid22Rv1, VCaPLow cytotoxicity[3]
Experimental Protocol: AR-Regulated Reporter Gene HTS Assay

This cell-based assay utilizes a prostate cancer cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).

Materials:

  • Prostate cancer cell line with an ARE-luciferase reporter (e.g., LNCaP-ARE-luc)

  • Culture medium (e.g., RPMI-1640 with 10% charcoal-stripped FBS)

  • 384-well white, solid-bottom assay plates

  • Dihydrotestosterone (DHT)

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding: Seed LNCaP-ARE-luc cells into 384-well plates at a density of 10,000 cells per well in 50 µL of culture medium. Incubate overnight.

  • Compound Addition: Add 100 nL of test compounds and controls (e.g., Enzalutamide as a positive control, DMSO as a negative control).

  • AR Activation: Add 10 µL of DHT solution to a final concentration of 1 nM to all wells (except for unstimulated controls).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add 30 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of DHT-induced luciferase activity.

    • Determine IC50 values for active compounds from a dose-response curve.

Visualization: Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer dimerization AR->AR_nucleus translocation HSP HSP AR_HSP_complex AR-HSP Complex HSP->AR_HSP_complex AR_HSP_complex->AR dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE binds Gene_Transcription Target Gene Transcription (e.g., PSA, Nkx3.1) ARE->Gene_Transcription activates THPP_Steroids Tetrahydropyrazolo[1,5-a]pyridine -fused Steroids THPP_Steroids->AR antagonizes

Caption: Androgen receptor signaling and antagonism by tetrahydropyrazolo[1,5-a]pyridine-fused steroids.

IV. Target: Hepatitis B Virus (HBV) Core Protein

Therapeutic Rationale: The HBV core protein is essential for viral replication, including encapsidation of the viral genome. Core protein allosteric modulators (CpAMs) can disrupt capsid assembly, leading to the formation of non-infectious viral particles. 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been identified as HBV CpAMs.

Data Presentation: Anti-HBV Activity
Compound IDDerivative ClassHBV DNA Viral Load EC50 (µM)Reference
Lead Compound 454,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazinePotent in vivo activity[4]
Experimental Protocol: HBV DNA Replication HTS Assay

This assay measures the inhibition of HBV DNA replication in a stable HBV-producing cell line.

Materials:

  • HepG2.2.15 cell line (stably expresses HBV)

  • Culture medium (e.g., DMEM/F12 with 10% FBS and G418)

  • 384-well assay plates

  • Test compounds dissolved in DMSO

  • Reagents for HBV DNA extraction and qPCR

Protocol:

  • Cell Seeding: Seed HepG2.2.15 cells in 384-well plates.

  • Compound Treatment: Treat cells with a dilution series of test compounds for 3-4 days.

  • DNA Extraction: Lyse the cells and extract total DNA.

  • qPCR Analysis: Quantify the amount of HBV DNA using real-time PCR with primers specific for the HBV genome.

  • Data Analysis:

    • Normalize the HBV DNA levels to a housekeeping gene (e.g., GAPDH).

    • Calculate the percent inhibition of HBV DNA replication.

    • Determine EC50 values from dose-response curves.

Visualization: HBV Core Protein Allosteric Modulation

HBV_CpAM cluster_normal Normal Assembly cluster_modulated Modulated Assembly Core_Dimers HBV Core Protein Dimers Nucleocapsid Functional Nucleocapsid Core_Dimers->Nucleocapsid assembles around pgRNA_Pol pgRNA + Polymerase pgRNA_Pol->Nucleocapsid Replication Viral Replication Nucleocapsid->Replication Aberrant_Capsid Aberrant/Empty Capsids No_Replication No Replication Aberrant_Capsid->No_Replication THPP_CpAMs Tetrahydropyrazolo[1,5-a]pyrazine CpAMs Core_Dimers_mod HBV Core Protein Dimers THPP_CpAMs->Core_Dimers_mod binds to Core_Dimers_mod->Aberrant_Capsid misassembles into

Caption: Mechanism of HBV core protein allosteric modulators (CpAMs).

V. Target: Tropomyosin Receptor Kinase A (TrKA)

Therapeutic Rationale: TrKA is a receptor tyrosine kinase that, when constitutively activated through genetic alterations (e.g., gene fusions), can act as an oncogenic driver in various cancers. TrKA inhibitors have shown significant clinical benefit in patients with NTRK fusion-positive tumors. Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines have been identified as potential TrKA inhibitors.

Data Presentation: TrKA Inhibition
Compound IDDerivative ClassTrKA IC50 (µM)Cell Line (HepG2) IC50 (µg/mL)Reference
7bPyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine-0.064 ± 0.0037[5]
16cPyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine-0.047 ± 0.0027[5]
Larotrectinib (standard)--0.034 ± 0.0021[5]
Experimental Protocol: Biochemical TrKA Kinase HTS Assay

This assay measures the direct inhibition of TrKA enzymatic activity in a purified, cell-free system.

Materials:

  • Recombinant human TrKA kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well white, low-volume assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating: Add 50 nL of test compounds in DMSO to the assay plates.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing TrKA kinase and the peptide substrate in kinase buffer to each well.

  • Reaction Initiation: Add 5 µL of ATP solution in kinase buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for TrKA.

  • Incubation: Incubate the plates for 1 hour at room temperature.

  • ADP Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal.

  • Data Analysis:

    • Calculate the percent inhibition of TrKA activity.

    • Determine IC50 values from dose-response curves.

Visualization: TrKA Signaling Pathway

TrKA_Signaling NGF Nerve Growth Factor (NGF) TrKA_receptor TrKA Receptor NGF->TrKA_receptor binds Dimerization Dimerization & Autophosphorylation TrKA_receptor->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrido[4',3':3,4]pyrazolo [1,5-a]pyrimidine Inhibitors Inhibitor->Dimerization inhibits

Caption: TrKA signaling pathway and its inhibition.

References

Application Notes and Protocols for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various diseases, including cancer, that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in situ. Chlorins, a class of porphyrin derivatives, are excellent candidates for PDT due to their strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. A significant advancement in the development of stable and effective chlorin-based photosensitizers is the fusion of a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring to the chlorin macrocycle. This structural modification has been shown to enhance photostability and provides a versatile scaffold for further functionalization to tune the photophysical and biological properties of the photosensitizer.[1][2]

These application notes provide an overview of the synthesis, photophysical properties, and biological evaluation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins for PDT applications. Detailed experimental protocols for their synthesis and in vitro phototoxicity assessment are also presented.

Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins

The primary synthetic route to access these fused chlorins is through a [8π + 2π] cycloaddition reaction.[1][3][4][5] This reaction involves the in situ generation of a diazafulvenium methide which then reacts with a meso-tetraarylporphyrin.

Protocol 1: Synthesis of a Generic 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Fused Chlorin

Materials:

  • meso-Tetraarylporphyrin (e.g., 5,10,15,20-tetraphenylporphyrin)

  • N-amino-2,6-dimethylpyridinium iodide

  • Potassium carbonate (K₂CO₃)

  • 1,2,4-Trichlorobenzene (TCB)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In situ generation of diazafulvenium methide: In a microwave-safe vial, combine the meso-tetraarylporphyrin (1 equivalent), N-amino-2,6-dimethylpyridinium iodide (2 equivalents), and potassium carbonate (4 equivalents) in 1,2,4-trichlorobenzene.

  • Microwave-assisted cycloaddition: Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 200 °C for 30 minutes). The optimal conditions may vary depending on the specific porphyrin substrate.

  • Reaction monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the appearance of the characteristic chlorin Q-band around 650 nm.

  • Purification:

    • After cooling, dilute the reaction mixture with DCM and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorin.

  • Characterization: Confirm the structure of the synthesized chlorin using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.

Photophysical Properties

The photophysical properties of these chlorins are crucial for their efficacy as photosensitizers. Key parameters include their absorption and emission spectra, fluorescence quantum yield (Φf), and singlet oxygen quantum yield (ΦΔ).

Compoundλabs (nm) in DMSO[6]λem (nm) in DMSO[6]ΦΔ in DMSO[3]
Diester Chlorin 4a420, 519, 547, 597, 650653~0.66-0.70[1]
Monohydroxymethyl ChlorinNot explicitly stated654~0.19-0.27[1]
Diol Fluorinated ChlorinNot explicitly statedNot explicitly stated0.45[3]

Table 1: Summary of key photophysical data for representative 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins. Note that specific values can vary based on the meso-aryl substituents and functional groups on the fused ring.

In Vitro Photodynamic Activity

The phototoxicity of the synthesized chlorins is evaluated in cancer cell lines to determine their potential as PDT agents. This involves assessing their dark toxicity and light-induced cytotoxicity.

Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., A375 human melanoma, OE19 esophageal adenocarcinoma)[1]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Synthesized chlorin photosensitizer stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Light source with appropriate wavelength and power density (e.g., 650 nm laser)[7]

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Photosensitizer Incubation:

    • Prepare serial dilutions of the chlorin photosensitizer in a cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the photosensitizer solutions at various concentrations.

    • Include a "dark control" group (cells with photosensitizer but no light exposure) and a "light control" group (cells with no photosensitizer but with light exposure).

    • Incubate the plates for a specific period (e.g., 24 hours) to allow for cellular uptake of the photosensitizer.

  • Irradiation:

    • After incubation, wash the cells twice with PBS to remove any extracellular photosensitizer.

    • Add 100 µL of fresh medium to each well.

    • Irradiate the designated wells with light of the appropriate wavelength (corresponding to the Q-band of the chlorin) at a specific light dose (fluence, J/cm²).

  • Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot the cell viability against the photosensitizer concentration to generate dose-response curves.

    • Determine the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth).

CompoundCell LineIC50 (nM)[1][2][3]
Dihydroxymethyl-substituted meso-tetraphenylchlorinA375< 75[1]
Diacid Chlorin (from meso-tetraphenylporphyrin)A37568[1]
Monohydroxymethyl Chlorin (from meso-tetraphenylporphyrin)A375344[1]
Diol and PEGylated Fluorinated ChlorinA37513[3]
Diol and PEGylated Fluorinated ChlorinOE1927[3]
Dihydroxymethyl-chlorinA375~33.5[6]

Table 2: In vitro phototoxicity (IC50 values) of selected 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins against various cancer cell lines.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Synthesis_Workflow Synthetic Workflow for Fused Chlorins Porphyrin meso-Tetraarylporphyrin Microwave Microwave Irradiation (e.g., 200°C, 30 min) Porphyrin->Microwave Reagents N-amino-2,6-dimethylpyridinium iodide + K₂CO₃ in TCB Reagents->Microwave Cycloaddition [8π + 2π] Cycloaddition Microwave->Cycloaddition Crude_Product Crude Fused Chlorin Cycloaddition->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine Fused Chlorin Purification->Final_Product Functionalization Further Functionalization (e.g., hydrolysis, reduction) Final_Product->Functionalization

Caption: Synthetic workflow for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins.

PDT_Mechanism Mechanism of Photodynamic Therapy cluster_0 Photosensitizer Activation cluster_1 ROS Generation cluster_2 Cellular Damage PS_ground PS (S₀) PS_excited_singlet PS (S₁) PS_ground->PS_excited_singlet Absorption Light Light (hν) PS_excited_singlet->PS_ground Fluorescence PS_excited_triplet PS (T₁) PS_excited_singlet->PS_excited_triplet Intersystem Crossing PS_excited_triplet->PS_ground Phosphorescence Oxygen_singlet ¹O₂ (Singlet Oxygen) PS_excited_triplet->Oxygen_singlet Energy Transfer Oxygen_ground ³O₂ (Ground State) Cell_Damage Oxidative Stress & Cell Damage Oxygen_singlet->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis

Caption: Simplified Jablonski diagram illustrating the mechanism of photodynamic therapy.

In_Vitro_Workflow In Vitro Phototoxicity Assay Workflow Start Seed Cancer Cells in 96-well plate Incubate_Adhere Incubate Overnight (Adhesion) Start->Incubate_Adhere Add_PS Add Photosensitizer (Varying Concentrations) Incubate_Adhere->Add_PS Incubate_Uptake Incubate (e.g., 24h for Uptake) Add_PS->Incubate_Uptake Wash Wash with PBS Incubate_Uptake->Wash Irradiate Irradiate with Light (Specific Wavelength & Dose) Wash->Irradiate Incubate_Post Incubate (e.g., 24-48h) Irradiate->Incubate_Post MTT_Assay Perform MTT Assay Incubate_Post->MTT_Assay Analyze Measure Absorbance & Calculate Cell Viability MTT_Assay->Analyze End Determine IC50 Value Analyze->End

Caption: Workflow for the in vitro phototoxicity (MTT) assay.

Conclusion

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins represent a promising class of photosensitizers for photodynamic therapy. Their robust synthesis, favorable photophysical properties, and potent in vitro phototoxicity make them attractive candidates for further preclinical and clinical development. The ability to readily modify their structure allows for the fine-tuning of their amphiphilicity and targeting capabilities, which is crucial for optimizing their therapeutic efficacy. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and advance this exciting class of compounds.

References

Application Notes and Protocols for Evaluating the Biological Activity of Tetrahydropyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of the biological activities of tetrahydropyrazolo[1,5-a]pyridine analogs. The content herein is designed to guide researchers in assessing the anti-cancer, anti-inflammatory, and antimicrobial potential of this important class of heterocyclic compounds.

Introduction

Tetrahydropyrazolo[1,5-a]pyridine and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered considerable interest as potential therapeutic agents due to their efficacy as anti-cancer, anti-inflammatory, and antimicrobial agents. This document outlines standardized protocols to enable the systematic evaluation and comparison of novel analogs, facilitating the identification of lead compounds for further development.

Anti-Cancer Activity Evaluation

The anti-proliferative and cytotoxic effects of tetrahydropyrazolo[1,5-a]pyridine analogs against various cancer cell lines are critical indicators of their potential as oncologic therapeutics.

Data Presentation: In Vitro Anti-Cancer Activity

The following table summarizes the cytotoxic activity of representative pyrazolo[1,5-a]pyridine and related pyrazolopyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
Pyridopyrazolo-triazine 5a MCF-7 (Breast)3.89[1]
Pyridopyrazolo-triazine 6a HCT-116 (Colon)12.58[1]
Pyridopyrazolo-triazine 6a MCF-7 (Breast)11.71[1]
Pyrazolopyridine Analog 7b HepG2 (Liver)0.0158[2]
Pyrazolopyridine Analog 7b MCF-7 (Breast)0.0001[2]
Pyrazolopyridine Analog 5 MCF-7 (Breast)0.0211[2]
Pyrazolopyridine Analog 6a MCF-7 (Breast)0.009[2]
Pyrazolopyridine Analog 6b MCF-7 (Breast)0.0008[2]
Pyrazolopyridine Analog 10 MCF-7 (Breast)0.007[2]
MM137 (Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamide) BxPC-3 (Pancreatic)0.11[6]
MM137 (Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamide) HCT-116 (Colon)0.16[6]
MM137 (Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamide) PC-3 (Prostate)0.12[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Tetrahydropyrazolo[1,5-a]pyridine analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyrazolo[1,5-a]pyridine analogs in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several pyrazolopyrimidine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival in many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Analog Tetrahydropyrazolo [1,5-a]pyridine Analog Analog->PI3K Inhibition Analog->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydropyrazolo[1,5-a]pyridine analogs.

Antimicrobial Activity Evaluation

The evaluation of antimicrobial activity is crucial for identifying analogs with the potential to treat bacterial and fungal infections.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazolo[1,5-a]pyrimidine and related derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidine 9 Staphylococcus aureus (MDR)4[7]
Pyrazolo[1,5-a]pyrimidine 9 Enterococcus faecalis4[7]
1,2,4-Triazolo[1,5-a]pyrimidine 3c Klebsiella pneumoniae (MDR)-[8]
1,2,4-Triazolo[1,5-a]pyrimidine 8a Klebsiella pneumoniae (MDR)-[8]
1,2,4-Triazolo[1,5-a]pyrimidine 9d Staphylococcus aureus (MRSA)-[8]
Pyrazolo[3,4-b]pyridine 7b Fusarium oxysporum0.98[2]

Note: Specific MIC values for some compounds against MDR strains were not provided in the source, but they were highlighted as the most active compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of the test compounds.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Tetrahydropyrazolo[1,5-a]pyridine analogs (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic/antifungal agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Serial Dilution of Test Compound Compound->Plate Incubate Incubate at 35-37°C Plate->Incubate Observe Observe for Visible Growth Incubate->Observe MIC Determine MIC Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-Inflammatory Activity Evaluation

The ability of tetrahydropyrazolo[1,5-a]pyridine analogs to modulate inflammatory responses is a key area of investigation.

Data Presentation: In Vitro Anti-Inflammatory Activity

The following table presents the inhibitory activity of representative pyrazolo[1,5-a]quinazoline and tetrahydropyridine derivatives against inflammatory markers.

Compound IDAssayIC50 (µM)Reference
Pyrazolo[1,5-a]quinazoline 13i Inhibition of LPS-induced NF-κB activity<50[9]
Pyrazolo[1,5-a]quinazoline 16 Inhibition of LPS-induced NF-κB activity<50[9]
Tetrahydropyridine derivative 17 Inhibition of LPS-induced TNFα production1.86[10]
Experimental Protocol: Inhibition of LPS-Induced TNF-α Production

This protocol measures the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Tetrahydropyrazolo[1,5-a]pyridine analogs (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Signaling Pathways: NF-κB and JNK Modulation

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key pro-inflammatory signaling pathways such as NF-κB and JNK.

NFkB_JNK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_R LPS Receptor (TLR4) IKK IKK Complex LPS_R->IKK Activates JNK JNK LPS_R->JNK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Inflammation Translocates to Nucleus JNK->Inflammation Analog Tetrahydropyrazolo [1,5-a]pyridine Analog Analog->IKK Inhibition Analog->JNK Inhibition

Caption: Modulation of NF-κB and JNK signaling pathways by tetrahydropyrazolo[1,5-a]pyridine analogs.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the biological evaluation of tetrahydropyrazolo[1,5-a]pyridine analogs. By employing these standardized methods, researchers can effectively screen and characterize novel compounds, leading to the identification of promising candidates for further preclinical and clinical development in the areas of oncology, infectious diseases, and inflammatory disorders. The visualization of key signaling pathways offers a deeper understanding of the potential mechanisms of action of these versatile molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydropyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyrazolo[1,5-a]pyridine scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the tetrahydropyrazolo[1,5-a]pyridine scaffold?

A1: The most prevalent methods for synthesizing the tetrahydropyrazolo[1,5-a]pyridine core are multicomponent reactions (MCRs) and cycloaddition reactions.

  • Multicomponent Reactions (MCRs): These reactions, such as the Hantzsch pyridine synthesis and related methodologies, involve the one-pot condensation of three or more starting materials to rapidly build molecular complexity. They are often favored for their efficiency and atom economy.

  • [3+2] Cycloaddition Reactions: This approach typically involves the reaction of an N-aminopyridine derivative (acting as a 1,3-dipole) with an appropriate alkene or alkyne. This method can offer good control over regioselectivity.

  • [8π+2π] Cycloaddition Reactions: This less common but effective method utilizes diazafulvenium methides as the 8π component and a suitable dienophile to construct the fused ring system, often with high stereoselectivity.[1]

Q2: What are the key biological activities associated with tetrahydropyrazolo[1,5-a]pyridine scaffolds?

A2: Tetrahydropyrazolo[1,5-a]pyridine and its derivatives have shown a wide range of biological activities, making them attractive scaffolds in drug discovery. Notably, they have been investigated as:

  • Kinase Inhibitors: They have shown potent inhibitory activity against various kinases, including Ataxia Telangiectasia and Rad3-related (ATR) kinase and Tropomyosin receptor kinase (Trk), which are crucial targets in cancer therapy.[2][3][4][5][6][7]

  • Anticancer Agents: Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[8]

  • Antimicrobial and Antiviral Agents: Some analogs have exhibited promising activity against bacteria and viruses.

Q3: Are there any particular safety precautions to consider during the synthesis?

A3: Standard laboratory safety protocols should always be followed. Specific considerations for the synthesis of tetrahydropyrazolo[1,5-a]pyridines include:

  • Handling of Reagents: Some starting materials, such as hydrazine derivatives, can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Conditions: Certain reactions may require elevated temperatures or pressures, especially when using microwave reactors. Ensure that the equipment is properly maintained and operated according to the manufacturer's instructions.

  • Solvent Safety: Many organic solvents used in these syntheses are flammable and/or toxic. Handle them with care and ensure proper storage and disposal.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My multicomponent reaction to synthesize a tetrahydropyrazolo[1,5-a]pyridine derivative is giving a very low yield. What are the potential causes and how can I improve it?

A: Low yields in multicomponent reactions for this scaffold are a common challenge. Here’s a systematic approach to troubleshooting:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: The reaction temperature can significantly influence the rate of product formation versus side reactions. Systematically screen a range of temperatures to find the optimum. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.
Inefficient Catalyst or Catalyst Deactivation Catalyst Screening: If the reaction is catalyzed, consider screening different types of catalysts (e.g., Lewis acids, Brønsted acids, or organocatalysts). The choice of catalyst can have a dramatic effect on the yield. Catalyst Loading: The amount of catalyst used is crucial. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions. Perform a catalyst loading study to find the optimal concentration.
Poor Quality of Starting Materials Purity: Impurities in starting materials can inhibit the reaction or lead to the formation of byproducts. Ensure all reactants and solvents are of high purity. If necessary, purify starting materials before use.
Solvent Effects Solvent Screening: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction kinetics. Perform a solvent screen using a range of polar and non-polar solvents to identify the best medium for your specific reaction.
Alternative Energy Sources Microwave or Ultrasound: Consider using microwave irradiation or ultrasonication. These techniques can often accelerate reaction rates, improve yields, and reduce reaction times compared to conventional heating.[9][10]

Experimental Protocol: General Procedure for a Four-Component Synthesis of a Tetrahydropyrazolopyridine Derivative

  • To a solution of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL), add a catalytic amount of a suitable catalyst (e.g., piperidine, 0.1 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add malononitrile (1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Issue 2: Formation of Diastereomers and Purification Challenges

Q: My reaction produces a mixture of diastereomers of the tetrahydropyrazolo[1,5-a]pyridine product, and I am having difficulty separating them. What can I do?

A: The formation of multiple stereocenters during the synthesis can lead to diastereomeric mixtures, which are often challenging to separate.

Strategies for Addressing Diastereomer Formation and Separation:

Strategy Description
Diastereoselective Synthesis Chiral Catalysts: Employ a chiral catalyst to favor the formation of one diastereomer over the others. Chiral Auxiliaries: Use a chiral auxiliary attached to one of the starting materials to direct the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step. Substrate Control: The inherent chirality of a starting material, such as in the synthesis of steroid-fused derivatives, can effectively control the stereochemistry of the newly formed rings.[8]
Chromatographic Separation Column Chromatography: This is the most common method for separating diastereomers. Careful optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent system) is crucial. A shallow solvent gradient can often improve separation. Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column can be employed.
Crystallization Fractional Crystallization: In some cases, diastereomers may have different solubilities, allowing for their separation by fractional crystallization from a suitable solvent or solvent mixture. This can be a trial-and-error process.

Experimental Protocol: General Guidance for Column Chromatography Separation of Diastereomers

  • TLC Analysis: First, analyze the crude reaction mixture by TLC using various solvent systems (e.g., mixtures of hexanes and ethyl acetate in different ratios) to find an eluent that shows good separation between the diastereomeric spots.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent system.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A slow flow rate and the use of a shallow solvent gradient can improve the resolution of closely eluting spots.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure diastereomers.

  • Solvent Removal: Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.

Issue 3: Side Product Formation

Q: I am observing significant formation of side products in my synthesis. How can I identify them and minimize their formation?

A: Side product formation is a common issue that can significantly reduce the yield and complicate the purification of the desired product.

Troubleshooting Side Product Formation:

  • Identification of Side Products: The first step is to identify the structure of the major side products. This can be achieved by isolating them and characterizing them using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy.

  • Understanding the Reaction Mechanism: Once the side products are identified, consider the reaction mechanism to understand how they might be formed. Common side reactions in multicomponent reactions leading to pyridine-containing heterocycles include the formation of open-chain intermediates that fail to cyclize, or alternative cyclization pathways.

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the reaction temperature may suppress the formation of thermodynamically favored but undesired side products.

    • Order of Addition of Reagents: In some MCRs, the order in which the reactants are added can influence the reaction pathway and minimize side reactions.

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. An excess of one reactant might lead to the formation of specific side products.

Logical Workflow for Troubleshooting Side Reactions

G start Significant Side Product Formation identify Isolate and Characterize Side Products (NMR, MS) start->identify mechanism Propose Plausible Mechanism for Side Product Formation identify->mechanism optimize Optimize Reaction Conditions mechanism->optimize temp Vary Temperature optimize->temp addition Change Order of Reagent Addition optimize->addition stoichiometry Adjust Reactant Stoichiometry optimize->stoichiometry end Improved Yield and Purity temp->end addition->end stoichiometry->end

Caption: A logical workflow for addressing the formation of side products.

Signaling Pathways

The tetrahydropyrazolo[1,5-a]pyridine scaffold is a key component of inhibitors targeting critical signaling pathways in cancer and other diseases.

ATR Kinase Signaling Pathway

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR). It is activated by single-stranded DNA, which can arise from DNA replication stress or the processing of DNA double-strand breaks. Once activated, ATR phosphorylates a number of downstream targets, including CHK1, to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3][5][11][12] In many cancer cells with high levels of replication stress, the ATR pathway is essential for survival, making it an attractive therapeutic target.[2]

ATR_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA Single-Stranded DNA (ssDNA) DNA_Damage->ssDNA ATR ATR Kinase Activation ssDNA->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization

Caption: Simplified ATR Kinase Signaling Pathway.

Trk Kinase Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4][6][7][13] They are activated by neurotrophins, leading to the activation of downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways regulate cell survival, proliferation, and differentiation.[6][13] Gene fusions involving the NTRK genes can lead to the formation of oncogenic fusion proteins that are constitutively active, driving the growth of various types of cancers.[4][7] Therefore, Trk inhibitors are a promising class of targeted cancer therapies.

Trk_Pathway Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT PLCG PLCγ Pathway Dimerization->PLCG Proliferation Proliferation RAS_MAPK->Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Differentiation Differentiation PLCG->Differentiation

Caption: Overview of the Trk Kinase Signaling Pathway.

References

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazolo[1,5-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in pyrazolo[1,5-a]pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Impurities in reactants, especially in aminopyrazole derivatives, can significantly hinder the reaction.

      • Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.

    • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.

      • Recommendation: Screen different solvents. While ethanol is commonly used, other solvents like N-methylpyrrolidone (for metal-free conditions) or toluene might be more effective depending on the specific reaction.[1][2] Optimize the reaction temperature; some syntheses proceed at room temperature, while others require heating.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.

    • Catalyst Selection and Loading: The choice and amount of catalyst are critical.

      • Recommendation: While acidic catalysts like acetic acid are common, consider screening Lewis acids (e.g., ZrCl₄) or other catalysts mentioned in the literature for similar transformations.[2] The catalyst loading should also be optimized; for instance, in some syntheses, a specific amount of catalyst was found to be optimal.[2]

    • Atmosphere: Some reactions are sensitive to air or moisture.

      • Recommendation: If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

Issue 2: Formation of Side Products/Impurities

  • Question: My reaction is producing significant amounts of side products, making purification difficult. What are common side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge. Understanding the potential side reactions can help in mitigating them:

    • Regioisomer Formation: When using unsymmetrical starting materials, the formation of regioisomers can occur.

      • Recommendation: The choice of solvent and catalyst can sometimes influence regioselectivity.[2] Careful review of literature for analogous reactions can provide guidance on controlling regioselectivity. If regioisomers are formed, they often require careful separation by column chromatography or recrystallization.

    • Self-Condensation of Starting Materials: Under certain conditions, starting materials like β-dicarbonyl compounds can undergo self-condensation.

      • Recommendation: Optimize the rate of addition of reactants. Adding one reactant slowly to the other can sometimes minimize self-condensation. Adjusting the reaction temperature can also be beneficial.

    • Over-reaction or Degradation: Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product.

      • Recommendation: Monitor the reaction progress closely using TLC. Once the starting material is consumed and the product spot is most intense, work up the reaction promptly.

Issue 3: Difficult Purification

  • Question: I am struggling to purify my pyrazolo[1,5-a]pyridine product. What are the best practices for purification?

  • Answer: The polarity of pyrazolo[1,5-a]pyridines and the presence of similar-polarity byproducts can make purification challenging.

    • Column Chromatography:

      • Stationary Phase: Silica gel is the most commonly used stationary phase.[2]

      • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2] A shallow gradient can improve the separation of closely eluting compounds.

    • Recrystallization:

      • Recommendation: If the product is a solid, recrystallization can be a highly effective purification method. A solvent screen is necessary to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Work-up Procedure:

      • Recommendation: A proper aqueous work-up is essential to remove inorganic salts and catalysts before attempting chromatographic purification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines?

A1: Several synthetic strategies are employed, with the most common being:

  • Cyclocondensation Reactions: This is a widely used method involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents under acidic or basic conditions.[3][4]

  • [3+2] Cycloaddition: This approach involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes or α,β-unsaturated carbonyl compounds.[1]

  • Cross-Dehydrogenative Coupling (CDC) Reactions: These reactions involve the coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds, often promoted by an acid and an oxidant like molecular oxygen.[5][6]

  • Intramolecular Cyclization: Thermal or metal-catalyzed intramolecular cyclization of N-amino-2-alkynylpyridines is another effective method.[7]

Q2: How can I improve the regioselectivity of the cyclization reaction?

A2: Regioselectivity is often influenced by the substitution pattern of the starting materials and the reaction conditions. The nature of the substituents on both the aminopyrazole and the dicarbonyl compound can direct the cyclization to favor one regioisomer. Additionally, the choice of catalyst and solvent can play a role.[2] It is advisable to consult literature for specific examples that are structurally similar to your target molecule.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, research is ongoing to develop more sustainable synthetic methods. Some approaches include:

  • Catalyst-free reactions: Some methods, like the sonochemical-assisted synthesis, can proceed without a catalyst.[8]

  • Use of greener solvents: Exploring the use of deep eutectic solvents (DES) has shown promise in some related heterocyclic syntheses.[9]

  • Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and energy consumption, and in some cases, minimize the need for chromatographic purification.[3][4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis

Synthetic MethodStarting MaterialsCatalyst/ReagentSolventTemperatureReaction TimeYield (%)Reference
Cyclocondensation5-Aminopyrazole, Diethyl ethoxymethylenemalonateAcetic AcidAcetic Acid100 °C10 hGood[4]
[3+2] CycloadditionN-Aminopyridines, α,β-Unsaturated CarbonylsNone (Metal-free)N-MethylpyrrolidoneRoom Temp.--[1]
CDC ReactionN-amino-2-iminopyridine, Ethyl acetoacetateAcetic Acid, O₂Ethanol130 °C18 h94%[6]
Sonochemical Synthesis1-amino-2(1H)-pyridine-2-imine, DMADNone---89%[8]
Intramolecular CyclizationN-amino-2-alkynylpyridinesAcetic AcidAcetic AcidHeating-Excellent[7]

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine via Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling [6]

  • To a solution of N-amino-2-imino-pyridine (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL), add acetic acid.

  • Heat the reaction mixture at 130 °C for 18 hours under an atmosphere of air or O₂ (1 atm).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.

Protocol 2: Metal-Free [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis [1]

  • In a suitable reaction vessel, dissolve the N-aminopyridine and the α,β-unsaturated carbonyl compound or electron-withdrawing olefin in N-methylpyrrolidone.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion of the reaction, perform an appropriate work-up procedure, which may include extraction and washing.

  • Purify the crude product by column chromatography to obtain the functionalized pyrazolo[1,5-a]pyridine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (e.g., N-amino-2-iminopyridine, β-dicarbonyl compound) mix Mix Reactants & Reagents start->mix reagents Reagents (e.g., Acetic Acid, Ethanol) reagents->mix react Heat & Stir (e.g., 130°C, 18h under O₂) mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Work-up (Solvent Removal, Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product (Pyrazolo[1,5-a]pyridine) purify->product

Caption: Experimental workflow for a typical pyrazolo[1,5-a]pyridine synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield purity Impure Starting Materials start->purity conditions Suboptimal Reaction Conditions start->conditions catalyst Incorrect Catalyst/ Loading start->catalyst purify_sm Purify Starting Materials purity->purify_sm optimize_cond Optimize Temp, Time, & Solvent conditions->optimize_cond screen_cat Screen Catalysts & Optimize Loading catalyst->screen_cat

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis beginning with the formation of a key intermediate, ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate, which is then hydrolyzed to the final carboxylic acid. This approach typically starts from N-Boc-4-piperidone and involves the formation of a pyrazole ring followed by cyclization to create the fused bicyclic system.

Q2: I am observing low yields in the initial cyclization step to form the pyrazole ring. What are the likely causes?

Low yields in pyrazole synthesis are often attributed to incomplete reactions, the formation of side products, or suboptimal reaction conditions.[1] Key factors to investigate include reaction time and temperature, the choice and concentration of the catalyst (often acidic or basic), and the purity of the starting materials. For instance, the Knorr pyrazole synthesis is a robust method, but regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[2]

Q3: My ester hydrolysis to the final carboxylic acid is not going to completion or is producing significant byproducts. How can I optimize this step?

Incomplete hydrolysis can result from insufficient base, short reaction times, or low temperatures. The use of a co-solvent like methanol or THF with aqueous NaOH is common to ensure the solubility of the ester.[3] However, prolonged exposure to strong basic conditions at high temperatures can potentially lead to degradation of the heterocyclic core. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Q4: Are there alternative methods to synthesize the tetrahydropyridine portion of the molecule?

Yes, various methods exist for synthesizing tetrahydropyridines. Classical methods include the N-alkylation of a pyridine followed by reduction.[1] More modern approaches, such as one-pot multicomponent reactions and transition metal-catalyzed cyclizations (e.g., Rhodium(I)-catalyzed C-H activation-cyclization-reduction), can offer higher yields and diastereoselectivity.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 2-(1-Boc-4-oxopiperidin-3-yl)-2-oxoacetate (Intermediate A)
Potential Cause Troubleshooting Step
Incomplete reaction Ensure the reaction is stirred for the recommended duration at the specified temperature. Monitor progress using TLC.
Moisture in reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Base is not effective Use a freshly opened or properly stored strong base like sodium ethoxide. Ensure the stoichiometry of the base is correct.
Side reactions Lowering the reaction temperature might reduce the formation of byproducts.
Problem 2: Low Yield and/or Impure Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (Intermediate B)
Potential Cause Troubleshooting Step
Incomplete cyclization Increase the reaction time and/or temperature. Refluxing in acetic acid is a common condition.
Formation of regioisomers While the use of hydrazine hydrate should yield a single major product in this specific synthesis, if substituted hydrazines are used, regioselectivity can be an issue.[2] Purification by column chromatography is essential.
Impure Intermediate A Ensure Intermediate A is sufficiently pure before proceeding to the cyclization step.
Suboptimal pH The cyclization is typically acid-catalyzed. Ensure the reaction medium is acidic.
Problem 3: Incomplete Hydrolysis of Ethyl Ester to Carboxylic Acid
Potential Cause Troubleshooting Step
Insufficient base Use a molar excess of NaOH (e.g., 3 equivalents or more).[6]
Low reaction temperature Gently heat the reaction mixture (e.g., to 50 °C) to facilitate hydrolysis.[7]
Poor solubility of ester Use a co-solvent system such as MeOH/H₂O or THF/H₂O to ensure the ester is fully dissolved.[3][6]
Short reaction time Monitor the reaction by TLC until the starting material is fully consumed. Reactions can take from a few hours to overnight.[6]

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Catalysts and Conditions for Pyrazole Synthesis

Catalyst SystemTemperature (°C)Reaction TimeYield (%)Reference
RuH₂(PPh₃)₃CO / Xantphos / AcOH11024 h75-84[8]
Vilsmeier Reagent (DMF-POCl₃)Not specifiedNot specified60-65[9]
Alcoholic NaOHNot specifiedNot specifiedGood[9]
Acetic AcidReflux1-3 days33-52[2]

Table 2: Comparison of Tetrahydropyridine Synthesis Methods

MethodCatalystReaction TimeYield (%)Key FeaturesReference
Classical (N-Alkylation & Reduction)None, then NaBH₄24 h + 4 h~75 (overall)Two-step, well-established[1]
One-Pot Multicomponent ReactionNone (Microwave-assisted)7-9 min85-95High efficiency, atom economy[1]
Rh(I)-catalyzed Cascade[Rh(coe)₂Cl]₂ / Ligand2 h (cyclization)up to 95High diastereoselectivity[5]
Organocatalytic MulticomponentQuinine-derived Squaramide1.5 - 4 days69-91High enantioselectivity[10]

Table 3: Conditions for Ester Hydrolysis

BaseSolvent SystemTemperatureTypical Reaction TimeReference
NaOHMeOH/H₂O (3:1)Room Temperature10-15 hours[6]
NaOHTHF/MeOH/H₂O50 °C4 hours[7]
LiOHTHF/MeOH/H₂O (3:1:1)Not specifiedNot specified[7]
t-BuNH₂/LiBrMeOH/H₂ORefluxVaries[11]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (Intermediate B)

This protocol is adapted from similar syntheses of tetrahydropyrazolopyridine cores.[2]

  • Step 1: Synthesis of Ethyl 2-(1-Boc-4-oxopiperidin-3-yl)-2-oxoacetate (Intermediate A)

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether, add sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate A.

  • Step 2: Cyclization to form Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (Intermediate B)

    • Dissolve Intermediate A (1.0 eq) in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Reflux the reaction mixture for 24-72 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate B. A yield of approximately 52% can be expected after 24 hours of reflux.[2]

Protocol 2: Synthesis of this compound

  • Dissolve ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (Intermediate B) (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).[6]

  • Add sodium hydroxide (3.0 eq) to the solution.[6]

  • Stir the mixture at room temperature for 10-15 hours, or gently heat to 50 °C for 4 hours, monitoring the reaction by TLC.[6][7]

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1N HCl.[6]

  • Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Dry the precipitate or the combined organic extracts (over anhydrous sodium sulfate) and remove the solvent under reduced pressure to yield the final product.

Visualizations

Synthesis_Workflow A N-Boc-4-piperidone B Intermediate A Ethyl 2-(1-Boc-4-oxopiperidin-3-yl)-2-oxoacetate A->B Diethyl oxalate, NaOEt C Intermediate B Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate B->C Hydrazine hydrate, Acetic acid, Reflux D Final Product This compound C->D NaOH, MeOH/H₂O

Caption: Synthetic workflow for the target molecule.

Troubleshooting_Logic Start Low Yield Observed Step Which Step? Start->Step Cyclization Cyclization to Pyrazole Step->Cyclization Step 2 Hydrolysis Ester Hydrolysis Step->Hydrolysis Step 3 Check_Cyclization Check: - Reaction Time/Temp - Catalyst - Purity of Precursor Cyclization->Check_Cyclization Check_Hydrolysis Check: - Base Equivalents - Temperature - Solubility (Co-solvent) Hydrolysis->Check_Hydrolysis

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Tetrahydropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of tetrahydropyrazolo[1,5-a]pyridine derivatives.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the purification of your target compounds.

Issue 1: Poor Separation or Co-elution of Products in Column Chromatography

Symptoms:

  • Broad peaks during column chromatography.

  • Fractions containing a mixture of the desired product and impurities.

  • Inability to resolve spots on a Thin Layer Chromatography (TLC) plate.

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Presence of Regioisomers: The synthesis of the pyrazole ring can sometimes lead to the formation of regioisomers, which often have very similar polarities, making them difficult to separate.[1][2]Optimize Reaction Conditions: Re-evaluate your synthetic strategy to favor the formation of the desired regioisomer. This may involve changing solvents, temperature, or using a catalyst.[1][2] Derivatization: If possible, convert the mixture into derivatives that may have different polarities, facilitating easier separation.
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the components of your mixture.Systematic Solvent Screening: Use TLC to test a variety of solvent systems with different polarities (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol). Ternary Solvent Systems: Consider using a three-component solvent system to fine-tune the selectivity.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor separation.Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.

Experimental Protocol: Flash Chromatography of a Tetrahydropyrazolo[1,5-a]pyridine Derivative

This is a general protocol based on the purification of a tetrahydropyrazolo[1,5-a]pyridine-fused steroid.

  • Column Packing: A chromatography column is plugged with a small piece of cotton wool. A layer of sand (~2 cm) is added. The column is then dry-packed with silica gel (Silica 60 is commonly used).[3]

  • Equilibration: The packed column is equilibrated with the initial, least polar solvent system (e.g., 95:5 ethyl acetate/methanol).

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the column.

  • Elution: The column is eluted with a gradient of increasing polarity. For example, starting with 95:5 ethyl acetate/methanol and gradually increasing the methanol concentration.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

A detailed experimental example for a specific derivative involved purification by flash chromatography using an eluent of ethyl acetate/methanol (95:5).

Troubleshooting Flowchart for Poor Separation

PoorSeparation start Poor Separation/ Co-elution check_regioisomers Check for Regioisomers (e.g., via NMR) start->check_regioisomers optimize_synthesis Optimize Synthesis/ Consider Derivatization check_regioisomers->optimize_synthesis Yes solvent_screen Systematic Solvent Screening (TLC) check_regioisomers->solvent_screen No success Successful Separation optimize_synthesis->success adjust_polarity Adjust Eluent Polarity/ Use Gradient Elution solvent_screen->adjust_polarity New system found column_overload Is the column overloaded? solvent_screen->column_overload No improvement adjust_polarity->success reduce_load Reduce Sample Load column_overload->reduce_load Yes column_overload->success No reduce_load->success Recrystallization start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Slow Down Cooling/ Add More Solvent/ Change Solvent oiling_out->slow_cooling Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization Yes success Pure Crystals Obtained no_crystals->success No slow_cooling->start too_much_solvent Too Much Solvent? induce_crystallization->too_much_solvent remove_solvent Remove Some Solvent (Evaporation) too_much_solvent->remove_solvent Yes too_much_solvent->success No remove_solvent->start

References

Technical Support Center: Biological Screening of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs, and derivatives of this core structure have shown potential as kinase inhibitors, anti-cancer agents, and antivirals.[1][2][3][4] This guide addresses common challenges from compound handling to data interpretation to ensure robust and reproducible screening results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Solubility and Handling

Question: My compound, this compound, is poorly soluble in aqueous assay buffer. What should I do?

Answer: Poor aqueous solubility is a common challenge for many small molecules in drug discovery.[5] The carboxylic acid group on your compound may help, but the fused ring system is largely hydrophobic. Here is a step-by-step approach to address this:

  • Confirm Stock Solution Integrity: Ensure your compound is fully dissolved in your DMSO stock. Compounds can precipitate out of DMSO, especially after freeze-thaw cycles or if stored at low temperatures.[6] Gently warm and vortex the stock solution before use.

  • Assess Kinetic Solubility: The critical parameter is whether the compound stays in solution when diluted from a DMSO stock into your aqueous assay buffer.[7] Perform a kinetic solubility test to determine the concentration at which precipitation occurs.

  • Optimize Solvent System: While DMSO is standard, its final concentration in the assay should be kept low (typically <1%) as it can affect enzyme activity and cell health. If solubility remains an issue, consider using co-solvents like PEG3350 or glycerol, which have been shown to be suitable for some protein stability and binding experiments.[6]

  • Consider Formulation Strategies: For more persistent solubility issues, especially in cell-based or in vivo studies, formulation strategies may be necessary. These include using surfactants, cyclodextrins, or lipid-based formulations to enhance solubility.[5][8]

Question: I observed precipitation after adding my compound to the assay plate. Are my results valid?

Answer: No, the results are likely invalid. Compound precipitation leads to an inaccurate concentration in the assay, making it impossible to determine a reliable IC50 or activity level. Furthermore, compound aggregates can cause non-specific inhibition of enzymes, leading to false positives. You must address the solubility issue before proceeding.

Section 2: Biochemical Assay (e.g., Kinase Assay) Troubleshooting

Question: I am screening against a kinase and see inhibition, but the results are not reproducible. What are the common causes?

Answer: Poor reproducibility in kinase assays can stem from several factors. Key areas to investigate include:

  • Assay Robustness: Ensure your assay is robust by evaluating its Z'-factor. A Z'-factor value above 0.5 is indicative of a high-quality, reliable assay.[9]

  • Reagent Stability: Confirm the stability of your kinase, substrate, and ATP solutions. Inconsistent positive control signals often point to problems with reagent degradation.

  • ATP Concentration: Since many inhibitors are ATP-competitive, it is crucial to perform assays at a consistent ATP concentration, ideally at or near the Km(ATP) for the specific kinase. This allows for a more accurate comparison of inhibitor potencies (IC50 values).

  • Enzyme Purity: The presence of contaminating enzymes in your preparation can lead to unexpected or incorrect results. If possible, validate the identity and purity of your enzyme preparation.[10]

Question: My compound appears to be a potent inhibitor in a luminescence-based kinase assay (e.g., Kinase-Glo®), but this activity does not translate to other assay formats. Why?

Answer: This is a classic example of compound interference. In assays that measure ATP consumption via luciferase (like Kinase-Glo®), compounds that directly inhibit the luciferase enzyme can be mistaken for kinase inhibitors.[11] To verify this, you must run a counterscreen.

  • Luciferase Counterscreen: Set up the assay as usual but without the kinase enzyme. Add your compound and the detection reagent. If the luminescent signal decreases in the presence of your compound, it indicates direct luciferase inhibition, which is a common source of false positives in HTS campaigns.[11]

Section 3: Cell-Based Assay Troubleshooting

Question: I am not seeing any specific activity in my cell-based assay, only general cytotoxicity. How can I investigate a more specific mechanism?

Answer: This is a common outcome when a compound's cytotoxic concentration is lower than the concentration required to see a specific phenotypic effect.

  • Determine a Precise Cytotoxicity Value (CC50): First, run a dose-response curve using a simple cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the concentration that causes 50% cell death.

  • Work Below the Cytotoxic Threshold: Design subsequent mechanistic experiments using concentrations well below the measured CC50 value.

  • Choose More Sensitive Endpoints: If the desired effect still isn't observed, consider more sensitive assays. For example, instead of looking for a late-stage phenotypic change, you could use a reporter assay to measure the activity of a specific signaling pathway or use methods to detect early markers of a process like apoptosis (e.g., Annexin V staining).[12][13]

Question: My cell-based assay results show significant variability, especially "edge effects" on the microplate. How can I minimize this?

Answer: Edge effects, where cells in the outer wells of a plate behave differently, are often caused by evaporation and temperature gradients.[14]

  • Proper Incubation: Ensure your incubator has stable, uniform temperature and humidity. Avoid placing plates on the top or bottom shelves where fluctuations are more common.

  • Plating Technique: Allow cell plates to sit at room temperature for a short period before incubation to ensure even cell settling.[14]

  • Use Barrier Wells: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier, reducing evaporation from the inner wells.

Visual Guides and Workflows

Experimental and Troubleshooting Diagrams

The following diagrams illustrate common workflows and decision-making processes in the biological screening of novel compounds.

G cluster_prep Phase 1: Preparation & Primary Screening cluster_validation Phase 2: Hit Validation & Characterization Compound Compound Acquisition (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-2-carboxylic acid) Solubility Kinetic Solubility Assessment Compound->Solubility PrimaryScreen Primary Screen (e.g., Kinase Panel, HTS) Solubility->PrimaryScreen Counterscreen Interference Counterscreen (e.g., Luciferase Assay) PrimaryScreen->Counterscreen Filter false positives DoseResponse Dose-Response & IC50 Determination Counterscreen->DoseResponse Confirmed Hits Cytotoxicity Cell Viability Assay (Determine CC50) DoseResponse->Cytotoxicity SecondaryScreen Secondary / Mechanistic Assay (Cell-based, below CC50) Cytotoxicity->SecondaryScreen Hit Validated Hit SecondaryScreen->Hit

Caption: Proposed workflow for the preliminary biological screening of a novel compound.

G Start Compound precipitates in aqueous assay buffer? CheckStock Check DMSO Stock: Is it fully dissolved? Start->CheckStock Yes Proceed Proceed with Assay Start->Proceed No LowerConc Lower Final Assay Concentration CheckStock->LowerConc CoSolvent Try Co-solvents (e.g., PEG, Glycerol) LowerConc->CoSolvent Formulation Consider Formulation (e.g., Cyclodextrins) CoSolvent->Formulation Reassess Re-assess Solubility Formulation->Reassess Reassess->Proceed Soluble

Caption: Troubleshooting flowchart for addressing compound solubility issues.

G cluster_target Intended Target Interaction cluster_interference Potential Assay Interference Compound Test Compound (e.g., Pyrazolo-Pyridine) Target Biological Target (e.g., Kinase) Compound->Target Specific Binding Interference Assay System Components (Light Source, Detector, Reporter Enzyme) Compound->Interference Non-Specific Interaction BioEffect True Biological Effect (e.g., Inhibition) Target->BioEffect MeasuredSignal Measured Signal (Combined Result) BioEffect->MeasuredSignal FalseEffect False Positive / Negative Signal (Artifact) Interference->FalseEffect FalseEffect->MeasuredSignal

References

overcoming solubility issues with tetrahydropyrazolo[1,5-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetrahydropyrazolo[1,5-a]pyridine compounds. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this important class of molecules, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: My tetrahydropyrazolo[1,5-a]pyridine compound shows poor solubility in aqueous buffers. Is this a common issue?

A1: Yes, poor aqueous solubility is a frequently observed characteristic of many heterocyclic compounds, including the tetrahydropyrazolo[1,5-a]pyridine scaffold. The planar, aromatic nature of the core structure can lead to strong crystal lattice energy and high lipophilicity, both of which contribute to low solubility in aqueous media. This is a critical parameter to address, especially in the context of drug discovery and development, as it can significantly impact assay performance and bioavailability.

Q2: I am observing precipitation when I dilute my DMSO stock solution of a tetrahydropyrazolo[1,5-a]pyridine derivative into an aqueous buffer for my biological assay. What is causing this?

A2: This phenomenon, often termed "precipitation upon dilution," is a common challenge when working with poorly soluble compounds. While your compound may be soluble in a high-concentration organic solvent stock like DMSO, its solubility in the final aqueous buffer is likely much lower. When the DMSO stock is diluted, the compound's concentration can exceed its thermodynamic solubility limit in the aqueous environment, leading to precipitation. It is crucial to ensure the final concentration of your compound in the assay is below its aqueous solubility limit and that the final DMSO concentration is kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts.

Q3: Can modifying the chemical structure of my tetrahydropyrazolo[1,5-a]pyridine lead to improved solubility?

A3: Absolutely. Structural modification is a powerful strategy to enhance the aqueous solubility of a parent compound. Key approaches include:

  • Introduction of Ionizable Groups: Incorporating a basic amine into the structure can allow for the formation of highly soluble hydrochloride salts.

  • Addition of Polar Functional Groups: Appending polar groups, such as hydroxyls or amides, can increase the hydrophilicity of the molecule.

  • Disruption of Molecular Planarity: Introducing substituents that disrupt the planarity of the molecule can reduce crystal packing and improve solubility.

Q4: What are the primary formulation strategies to consider for improving the solubility of these compounds for in vitro and in vivo studies?

A4: Several formulation strategies can be employed to enhance the apparent solubility and dissolution rate of tetrahydropyrazolo[1,5-a]pyridine compounds. These include:

  • Salt Formation: For compounds with ionizable groups, forming a salt with a suitable counter-ion is often the most effective first step.[1]

  • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer can significantly improve its dissolution properties.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[2]

  • Use of Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be used in formulations to increase solubility.[3]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

If you observe turbidity or precipitation upon diluting your DMSO stock of a tetrahydropyrazolo[1,5-a]pyridine compound into an aqueous buffer, follow this troubleshooting workflow:

G start Precipitation Observed in Aqueous Buffer check_conc Is the final compound concentration too high? start->check_conc lower_conc Lower the final concentration and repeat the experiment. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No success Solution Remains Clear lower_conc->success lower_dmso Optimize dilution scheme to reduce final DMSO concentration. check_dmso->lower_dmso Yes use_cosolvent Consider using a co-solvent system (e.g., with ethanol). check_dmso->use_cosolvent No lower_dmso->success ph_adjustment If the compound is ionizable, adjust the buffer pH. use_cosolvent->ph_adjustment formulation Explore formulation strategies: - Salt Formation - Solid Dispersion ph_adjustment->formulation formulation->success

Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Difficulty in Preparing a Concentrated Aqueous Stock Solution

For experiments where a pure aqueous stock is required, the following decision tree can guide your approach to improving solubility:

G start Goal: Prepare Aqueous Stock of Tetrahydropyrazolo[1,5-a]pyridine check_ionizable Does the compound have an ionizable group (e.g., a basic amine)? start->check_ionizable salt_formation Attempt Salt Formation (e.g., hydrochloride salt). check_ionizable->salt_formation Yes solid_dispersion Consider Solid Dispersion with a hydrophilic polymer. check_ionizable->solid_dispersion No ph_optimization Optimize pH of the Aqueous Solution. salt_formation->ph_optimization success Aqueous Stock Prepared ph_optimization->success cyclodextrin Use Cyclodextrin Complexation. solid_dispersion->cyclodextrin cyclodextrin->success

Caption: Decision tree for aqueous stock preparation.

Data Presentation: Enhancing Aqueous Solubility

The following tables summarize quantitative data on the impact of structural modifications and formulation approaches on the aqueous solubility of pyrazolo[1,5-a]pyridine and structurally related compounds.

Table 1: Effect of Structural Modification on Aqueous Solubility of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors

Compound IDR Group ModificationAqueous Solubility at pH 6.8 (µg/mL)Fold Improvement
2 (piperidin-4-yl)methanamine< 0.05-
1 1,2,2,6,6-pentamethylpiperidin-4-amine> 0.3> 6x
5 4-aminopiperidine-4-carboxamide2.4> 48x
6 4-(dimethylamino)piperidine-4-carboxamide1.1> 22x

Data adapted from a study on pyrazolo[1,5-a]pyrimidine RET kinase inhibitors, which are structurally analogous to the tetrahydropyrazolo[1,5-a]pyridine series.

Table 2: Representative Example of Solubility Enhancement by Salt Formation

Compound ScaffoldModificationFormReported Aqueous SolubilityFold Improvement
Pyrazolo[1,5-a]pyridineAddition of a basic amineFree BaseLow (µg/mL range)-
Pyrazolo[1,5-a]pyridineAddition of a basic amineHydrochloride SaltHigh (mg/mL range)Up to 1000x

This data is based on a report on pyrazolo[1,5-a]pyridine p110α-selective PI3 kinase inhibitors, illustrating the significant potential of salt formation for solubility enhancement.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • Tetrahydropyrazolo[1,5-a]pyridine compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg of compound to 1 mL of PBS). The presence of undissolved solid at the end of the experiment is crucial.

  • Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method.

  • Calculate the aqueous solubility of the compound in µg/mL or µM.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the dissolution rate of a poorly soluble compound.

Materials:

  • Tetrahydropyrazolo[1,5-a]pyridine compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., methanol, acetone) in which both the compound and polymer are soluble.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the tetrahydropyrazolo[1,5-a]pyridine compound and the chosen hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio by weight).

  • Dissolve both the compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue the evaporation until a thin, solid film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the resulting solid dispersion from the flask and store it in a desiccator.

  • The prepared solid dispersion can then be characterized (e.g., by DSC and XRPD to confirm its amorphous nature) and used for dissolution studies.

References

process improvements for scaling up the production of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.

Q1: Why is the yield of my reaction consistently low?

A1: Low yields can be attributed to several factors, from incomplete reactions to the formation of side products. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and shorten reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst can be critical.

    • Troubleshooting: For reactions involving cyclocondensation, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[1] Experiment with different acid catalysts or consider Lewis acids to optimize the reaction.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.[1][2]

    • Troubleshooting: Analyze the crude reaction mixture to identify major byproducts. Adjusting reaction conditions such as temperature, solvent, and catalyst may help minimize side reactions.

Q2: I am observing a mixture of regioisomers in my product. How can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge, especially with unsymmetrical starting materials.[2]

  • Troubleshooting Poor Regioselectivity:

    • Solvent Choice: The polarity and proticity of the solvent can influence the reaction pathway. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) which have been shown to improve regioselectivity in some pyrazole syntheses.[2]

    • pH Control: Adjusting the pH of the reaction mixture can influence the initial site of nucleophilic attack.[2] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor another.[2]

Q3: My final product is difficult to purify. What strategies can I employ?

A3: Purification can be challenging, especially at a larger scale.

  • Troubleshooting Purification:

    • Recrystallization: This is often the most effective method for purifying solid products. A well-chosen solvent system is key. (See Table 2 for a solvent screening guide).

    • Chromatography: For complex mixtures or to remove closely related impurities, column chromatography may be necessary.[3] Cation-exchange chromatography can also be an effective method for purifying pyridine derivatives.[4]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for this synthesis?

A1: The purity of your starting materials is crucial for a successful and reproducible synthesis. Impurities can lead to side reactions and lower yields.[2] Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.

Q2: How do I choose an appropriate solvent for the reaction and scale-up?

A2: The solvent can significantly impact reaction rate, yield, and purity. For scale-up, factors such as cost, safety, and environmental impact are also important. Protic solvents like ethanol or acetic acid are often used for pyrazole synthesis. However, a solvent screen should be performed to find the optimal conditions for your specific reaction.

Q3: What are the key safety considerations when scaling up this process?

A3: Scaling up chemical reactions introduces new safety challenges. A thorough risk assessment should be conducted. Key considerations include:

  • Exothermic Reactions: Monitor the reaction temperature closely, especially during the initial stages. Ensure adequate cooling capacity is available.

  • Reagent Handling: Handle all chemicals, especially corrosive acids and potentially toxic hydrazines, with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Pressure Build-up: Be aware of potential gas evolution and ensure the reaction vessel is appropriately vented.

Data Presentation

Table 1: Reaction Scale vs. Yield and Purity
Scale (g)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
1128596
10168295
50207894
250247593

Note: This table presents representative data to illustrate potential trends during scale-up. Actual results may vary.

Table 2: Solvent Screening for Recrystallization
SolventSolubility (Cold)Solubility (Hot)Crystal Quality
EthanolLowHighGood
IsopropanolLowHighExcellent
AcetonitrileMediumHighFair
TolueneLowMediumPoor
WaterInsolubleInsoluble-

Note: This table provides a template for a solvent screening experiment. The ideal recrystallization solvent will have low solubility for the compound at low temperatures and high solubility at high temperatures.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.1 equivalents).

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purification: Recrystallize the crude product from a suitable solvent (see Table 2) to obtain the pure this compound.

Visualizations

Synthesis_Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Intermediate 1,3-Dicarbonyl->Intermediate Cyclocondensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Intermediate Final_Product 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-2-carboxylic acid Intermediate->Final_Product Dehydration

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity check_reaction Check Reaction Completion (TLC/LC-MS) low_yield->check_reaction Yes analyze_impurities Analyze Impurities (NMR/MS) impurity->analyze_impurities Yes optimize_conditions Optimize Temp./Time/ Catalyst check_reaction->optimize_conditions purification_strategy Adjust Purification (Recrystallization/Chroma.) analyze_impurities->purification_strategy

Caption: Troubleshooting decision tree for common synthesis problems.

Scale_Up_Workflow lab_scale Lab Scale Synthesis (1-5g) process_opt Process Optimization lab_scale->process_opt pilot_scale Pilot Scale (50-100g) process_opt->pilot_scale safety_review Safety Review & Risk Assessment pilot_scale->safety_review mfg_scale Manufacturing Scale (>1kg) safety_review->mfg_scale

Caption: Logical workflow for scaling up production.

References

troubleshooting guide for the cycloaddition reactions in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines via cycloaddition reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction to synthesize pyrazolo[1,5-a]pyridines is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis are a common issue. The primary causes often revolve around suboptimal reaction conditions, reactant stability, and the chosen energy source.

Potential Causes & Troubleshooting Solutions:

  • Suboptimal Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. A screening of various solvents is often necessary to find the optimal one for your specific substrates.[1]

  • Inefficient Energy Source: Conventional heating may not be sufficient or may lead to side product formation due to prolonged reaction times.

  • Lack of Catalyst or Inappropriate Catalyst: While some reactions are catalyst-free, others may benefit from the presence of a catalyst to improve efficiency and regioselectivity.[2]

  • Reactant Decomposition: N-iminopyridinium ylides and other reactive intermediates can be unstable under harsh reaction conditions.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed solvent Screen Solvents (e.g., Acetonitrile, Ethanol, DMF) start->solvent energy Optimize Energy Source solvent->energy If yield is still low catalyst Evaluate Catalyst Effect energy->catalyst If yield is still low temp Adjust Reaction Temperature catalyst->temp If yield is still low yield_improved Yield Improved temp->yield_improved Success no_improvement No Significant Improvement temp->no_improvement Failure reassess Re-evaluate Substrate Purity and Reaction Mechanism no_improvement->reassess

Caption: Troubleshooting workflow for low reaction yield.

Recommendations:

  • Solvent Screening: Conduct small-scale parallel reactions using a range of solvents such as acetonitrile, ethanol, methanol, dioxane, and DMF. Acetonitrile has been shown to be highly effective in many cases.[1]

  • Energy Source Optimization: Compare conventional heating with ultrasonic irradiation. Sonication can dramatically increase reaction rates and yields by ensuring uniform energy distribution and promoting the collapse of acoustic bubbles.[1][3]

  • Catalyst Evaluation: While many [3+2] cycloadditions for this synthesis are catalyst-free, investigate the effect of additives. For instance, in oxidative cycloadditions, redox-active additives like Fe(NO₃)₃ have been used.[2] However, in some systems, catalysts like Cu(OAc)₂ have shown no significant effect on the yield.[1]

  • Temperature Control: For thermally sensitive substrates, running the reaction at room temperature might be beneficial, although it may require longer reaction times.[4][5] For other systems, elevated temperatures (e.g., 85°C) are optimal.[1]

Table 1: Effect of Solvent and Energy Source on Yield of a Model Reaction

EntrySolventEnergy Source (Time)Temperature (°C)Yield (%)
1EthanolConventional Heating (3h)8554
2EthanolSonication (20 min)8569
3AcetonitrileConventional Heating (3h)8570
4AcetonitrileSonication (20 min)8592
5MethanolSonication (20 min)8585
6DioxaneSonication (20 min)8573
7DMFSonication (20 min)8565

Data adapted from a study on the reaction of 1-amino-2(1H)-pyridine-2-imine derivative with dimethyl acetylenedicarboxylate.[1]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge in cycloaddition reactions, particularly with unsymmetrical alkynes or alkenes. The regioselectivity is often influenced by electronic and steric factors of the reactants and the reaction mechanism.

Potential Causes & Troubleshooting Solutions:

  • Nature of the Dipolarophile: Electron-withdrawing or -donating groups on the alkyne or alkene can direct the cycloaddition to a specific regioisomer.

  • Reaction Pathway: The mechanism, whether concerted or stepwise, can influence the regiochemical outcome.

  • Catalyst Influence: Certain catalysts can favor the formation of one regioisomer over another.

Proposed Mechanistic Pathway and Regioselectivity

The reaction of N-iminopyridinium ylides with dipolarophiles is believed to proceed through a concerted [3+2] cycloaddition mechanism. The regioselectivity is dictated by the orbital overlap between the highest occupied molecular orbital (HOMO) of the ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.

G cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_intermediates Intermediates cluster_products Products N_Imine N-Iminopyridinium Ylide TS_A Transition State A N_Imine->TS_A TS_B Transition State B N_Imine->TS_B Dipolarophile Unsymmetrical Alkyne/Alkene Dipolarophile->TS_A Dipolarophile->TS_B Intermediate_A Cycloadduct A TS_A->Intermediate_A Lower Energy Intermediate_B Cycloadduct B TS_B->Intermediate_B Higher Energy Product_A Regioisomer A (Major) Intermediate_A->Product_A Oxidation/ Aromatization Product_B Regioisomer B (Minor) Intermediate_B->Product_B Oxidation/ Aromatization

Caption: Regioselectivity in [3+2] cycloaddition reactions.

Recommendations:

  • Modify Dipolarophile Substituents: If possible, modify the electronic nature of the substituents on the alkyne or alkene to enhance the electronic bias for one regioisomeric transition state over the other.

  • Catalyst Screening: For reactions that are not catalyst-free, screen different Lewis or Brønsted acids, as they can influence the electronic properties of the reactants and alter the regioselectivity.[6][7]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states, thereby affecting regioselectivity. A systematic solvent screen is recommended.

Q3: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

A3: Side product formation can arise from various competing reaction pathways, such as dimerization of the ylide, alternative cyclization pathways, or decomposition of starting materials.

Common Side Reactions:

  • Dimerization of N-iminopyridinium ylide: This is more likely to occur at higher concentrations and temperatures.

  • Formation of alternative heterocyclic systems: Depending on the substrates, other cyclization pathways might be accessible. For instance, the reaction could potentially yield pyrido[1,2-b][1][2][8]triazines instead of pyrazolo[1,5-a]pyridines, though the latter is generally favored.[1]

  • Reactions involving strong acids: The use of strong Brønsted acids like trifluoroacetic acid (TFA) can lead to side reactions with the N-aminopyridine starting material.[6][7]

Recommendations:

  • Control Reactant Concentration: Add the more reactive species slowly to the reaction mixture to maintain a low instantaneous concentration and minimize self-reaction.

  • Optimize Temperature: Lowering the reaction temperature can often suppress unwanted side reactions that have a higher activation energy than the desired cycloaddition.

  • Judicious Choice of Acid/Catalyst: If an acid is required, use a weaker acid like acetic acid, which has been shown to promote the desired reaction without causing significant side product formation.[6][7] Avoid strong acids like TFA if side reactions with the starting materials are observed.[6][7]

Key Experimental Protocols

General Procedure for Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines [1][3]

  • In a suitable flask, dissolve the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene or alkene derivative (10 mmol) in acetonitrile (30 mL).

  • Place the flask in an ultrasonic bath and sonicate at 85°C for approximately 20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product and recrystallize from a suitable solvent (e.g., acetonitrile) to obtain the pure pyrazolo[1,5-a]pyridine derivative.

General Procedure for Acetic Acid and O₂-Promoted Synthesis [6][7]

  • Combine the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Add acetic acid (6 equivalents) to the mixture.

  • Stir the reaction mixture under an oxygen atmosphere (1 atm) at 130°C for 18 hours in a sealed vessel.

  • Cool the reaction to room temperature to allow for crystallization of the product.

  • Collect the crystals by filtration.

  • Recrystallize the product from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyridine.

References

Technical Support Center: Optimization of Catalysts for Tetrahydropyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetrahydropyrazolo[1,5-a]pyridines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of tetrahydropyrazolo[1,5-a]pyridines.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Reaction Conditions: The chosen solvent, temperature, or reaction time may not be optimal for the specific substrates.Solvent Screening: Test a range of solvents with varying polarities. For the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition, acetonitrile has been shown to be an effective solvent.[1] Temperature Optimization: Systematically vary the reaction temperature. While heating is often necessary, excessive heat can lead to decomposition. Sonication at elevated temperatures (e.g., 85°C) has been demonstrated as an efficient energy source.[1] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
Impure Starting Materials: Impurities in the reactants, such as the 1-amino-2-iminopyridine derivatives or the alkyne/alkene, can inhibit the reaction or lead to side products.Purification of Reactants: Ensure all starting materials are of high purity. Recrystallization or column chromatography of the reactants prior to use is recommended.
Catalyst Inefficiency or Inhibition: While some syntheses of pyrazolo[1,5-a]pyridines are catalyst-free, if a catalyst is employed, it may be inactive or poisoned.[1]Catalyst-Free Conditions: Explore catalyst-free reaction conditions, as these have been shown to be effective for certain synthetic routes to pyrazolo[1,5-a]pyridines.[1] Catalyst Screening: If a catalyst is necessary for a particular transformation, screen a variety of catalysts (e.g., Lewis acids, transition metal catalysts) and optimize the catalyst loading.
Formation of Side Products Competing Reaction Pathways: The reactants may undergo alternative reactions, leading to the formation of undesired byproducts.Control of Reaction Conditions: Fine-tuning the reaction temperature and order of reagent addition can help to favor the desired reaction pathway. Choice of Dipolarophile: The nature of the alkyne or alkene can influence the reaction outcome. Ensure the dipolarophile is appropriate for the desired cycloaddition.
Difficulty in Product Isolation and Purification High Polarity of the Product: The fused heterocyclic product may be highly polar, making it difficult to isolate and purify.Work-up Procedure: A proper aqueous work-up is essential to remove any inorganic impurities. Chromatography: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient of polar solvents to effectively separate the product from impurities.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the synthesis of pyrazolo[1,5-a]pyridines?

A1: Not necessarily. For the synthesis of pyrazolo[1,5-a]pyridine derivatives via the [3+2] cycloaddition of 1-amino-2-iminopyridine derivatives with alkynes or alkenes, it has been demonstrated that the reaction can proceed efficiently under catalyst-free conditions.[1] In a study, the presence of a catalyst did not show any significant effect on the reaction yield.[1]

Q2: What are the recommended solvents for this synthesis?

A2: The choice of solvent can significantly impact the reaction yield. A screening of solvents including ethanol, methanol, acetonitrile, and DMF for the synthesis of dimethyl 2-amino-3-(phenylamino)pyrazolo[1,5-a]pyridine-5,6-dicarboxylate (a pyrazolo[1,5-a]pyridine derivative) showed that acetonitrile provided the highest yield.[1]

Q3: What is the effect of the energy source on the reaction?

A3: The method of heating can influence both the reaction time and yield. In a comparative study, sonication at 85°C provided a higher yield in a significantly shorter time (20 minutes) compared to conventional heating at the same temperature (180 minutes).[1]

Q4: How can I improve the regioselectivity of the cycloaddition reaction?

A4: The regioselectivity of the [3+2] cycloaddition to form tetrahydropyrazolo[1,5-a]pyridines can be a challenge. The electronic and steric properties of the substituents on both the N-iminopyridinium ylide and the dipolarophile can influence the regiochemical outcome. Careful selection of starting materials and a thorough review of literature for similar substrate combinations is recommended.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Dimethyl 2-amino-3-(phenylamino)pyrazolo[1,5-a]pyridine-5,6-dicarboxylate [1]

EntrySolventMethodTime (min)Yield (%)
1EtOHHeating18054
2EtOHSonication2069
3MeOHHeating18049
4MeOHSonication2067
5CH₃CNHeating18065
6CH₃CNSonication2088
7DMFHeating18045
8DMFSonication2058
9CH₃CN (with catalyst)Sonication2088

Reaction conditions: 1-amino-2(1H)-pyridine-2-imine derivative (5 mmol), dimethyl acetylenedicarboxylate (5 mmol), solvent (25 mL). For sonication, the temperature was 85°C at 110 W. The catalyst used in entry 9 had no effect on the yield.

Experimental Protocols

General Procedure for the Catalyst-Free Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via Sonication [1]

  • Combine equimolar amounts (e.g., 10 mmol) of the 1-amino-2-iminopyridine derivative and the appropriate acetylene or alkene derivative in acetonitrile (30 mL) in a suitable reaction vessel.

  • Place the reaction vessel in an ultrasonic bath and sonicate for approximately 20 minutes at 85°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid product with ethanol.

  • Dry the product and, if necessary, recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 1-amino-2-iminopyridine derivative and alkyne/alkene in Acetonitrile sonication Sonication (85°C, 20 min) start->sonication tlc Monitor by TLC sonication->tlc cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Ethanol filter->wash dry Dry the Product wash->dry recrystallize Recrystallize (if necessary) dry->recrystallize end Pure Pyrazolo[1,5-a]pyridine dry->end recrystallize->end

Caption: Experimental workflow for the sonochemical synthesis of pyrazolo[1,5-a]pyridines.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Synthesis cause1 Suboptimal Reaction Conditions? start->cause1 cause2 Impure Starting Materials? start->cause2 cause3 Catalyst Issues (if applicable)? start->cause3 solution1a Optimize Solvent cause1->solution1a solution1b Optimize Temperature/Energy Source cause1->solution1b solution1c Optimize Reaction Time (TLC) cause1->solution1c solution2 Purify Reactants cause2->solution2 solution3a Attempt Catalyst-Free Synthesis cause3->solution3a solution3b Screen Different Catalysts cause3->solution3b

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Technical Support Center: Enhancing the Stability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential instability issues with this compound derivatives?

A1: Based on the structure, the primary potential instability issues include:

  • Oxidative Degradation: The tetrahydropyridine ring system can be susceptible to oxidation.

  • Hydrolytic Instability: While the core ring system is generally stable, ester or amide derivatives of the carboxylic acid could be prone to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can potentially lead to degradation, a common issue for heterocyclic compounds.

  • Decarboxylation: Although less common, thermal stress might induce decarboxylation of the carboxylic acid group.

  • pH-Dependent Degradation: The stability of the carboxylic acid and the nitrogen-containing heterocyclic system can be influenced by the pH of the solution.

Q2: How can I improve the solubility and stability of my this compound derivative in aqueous solutions?

A2: Several strategies can be employed to enhance both solubility and stability:

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) can significantly improve aqueous solubility.

  • pH Adjustment: Maintaining the pH of the solution within an optimal range using buffers can enhance stability.[1] For carboxylic acids, a pH above the pKa will favor the more soluble carboxylate form.

  • Use of Co-solvents: Employing co-solvents such as ethanol, propylene glycol, or PEG 400 in aqueous formulations can improve the solubility of the parent compound.

  • Complexation: The use of cyclodextrins can form inclusion complexes with the molecule, potentially enhancing both solubility and stability by protecting the labile moieties.

Q3: Are there any recommended storage conditions for these compounds?

A3: To ensure long-term stability, it is recommended to store this compound derivatives under the following conditions:

  • Temperature: Store at low temperatures, typically 2-8°C.[2]

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low or inconsistent yields during synthesis or purification.
Potential Cause Troubleshooting Step
Degradation during reaction Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times at elevated temperatures. Consider running the reaction under an inert atmosphere.
Instability on silica gel If purification is done via column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. Alternatively, explore other purification techniques like recrystallization or preparative HPLC.
Decomposition during solvent removal Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
Issue 2: Appearance of unknown peaks in HPLC analysis of stored samples.
Potential Cause Troubleshooting Step
Oxidative degradation Prepare and store samples in degassed solvents. Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the sample matrix. Ensure storage vials are tightly sealed.
Hydrolysis of derivatives If working with ester or amide derivatives, ensure the storage solvent is neutral and anhydrous. Avoid acidic or basic conditions.
Photodegradation Protect samples from light at all stages of handling and storage by using amber glassware or wrapping containers in aluminum foil.

Strategies to Enhance Stability

Several chemical modification and formulation strategies can be employed to improve the stability of this compound and its derivatives.

Chemical Modifications

One effective approach is the use of bioisosteres to replace the carboxylic acid moiety, which can improve metabolic stability and other pharmacokinetic properties.[3][4]

Bioisostere Potential Advantages Considerations
Tetrazole Similar pKa to carboxylic acid, often more lipophilic, can improve oral bioavailability.[3]May require different synthetic routes.
Hydroxamic Acid Can act as a metal-chelating group, potentially altering biological activity.Can be susceptible to hydrolysis back to the carboxylic acid.
Acylsulfonamide pKa is in the range of carboxylic acids.May alter the hydrogen bonding profile.
3-Hydroxyisoxazole Planar isostere with a pKa of ~4-5.Can influence the overall geometry and binding interactions of the molecule.[4]
Formulation Strategies

Formulation approaches can protect the molecule from degradation without altering its chemical structure.

Strategy Mechanism of Stabilization Examples of Excipients
pH Control Minimizes pH-dependent degradation pathways like hydrolysis.[1]Citrate, phosphate, acetate buffers.
Antioxidants Inhibit oxidative degradation by acting as free radical scavengers.Ascorbic acid, butylated hydroxytoluene (BHT), tocopherol.
Chelating Agents Sequester metal ions that can catalyze oxidative degradation.Ethylenediaminetetraacetic acid (EDTA).
Microencapsulation Creates a physical barrier to protect the drug from environmental factors.Polymers like PLGA, gelatin.
Lyophilization Removal of water to prevent hydrolysis and microbial growth.Cryoprotectants like mannitol, sucrose.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method, typically reverse-phase HPLC with a PDA or MS detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation. A target degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[1]

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) start->base Expose to oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to thermal Thermal (Solid, 80°C) start->thermal Expose to photo Photodegradation (UV/Vis Light) start->photo Expose to sampling Neutralize & Dilute acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc RP-HPLC-PDA/MS Analysis sampling->hplc evaluation Identify Degradants Quantify Degradation Validate Method hplc->evaluation

Fig. 1: Experimental workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_degradation Degradation Products Parent 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine -2-carboxylic acid Oxidation Oxidized Tetrahydropyridine Ring (e.g., N-oxide, hydroxylated species) Parent->Oxidation Oxidizing Agents (e.g., H2O2, air) Decarboxylation Decarboxylated Product Parent->Decarboxylation Heat Hydrolysis Ring-Opened Products (under harsh conditions) Parent->Hydrolysis Strong Acid/Base Photoproducts Photolytic Isomers/Fragments Parent->Photoproducts UV/Visible Light

Fig. 2: Hypothesized degradation pathways for the core structure.

Fig. 3: Logical relationship of stability enhancement strategies.

References

Validation & Comparative

Unambiguous Structural Confirmation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural elucidation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, alongside alternative and complementary spectroscopic techniques.

The subject of this guide, this compound (Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ), is a heterocyclic compound with potential applications in medicinal chemistry.[1][2] Accurate structural determination is critical to understanding its chemical properties, reactivity, and potential biological activity. While techniques like NMR and Mass Spectrometry are indispensable for initial characterization, Single Crystal X-ray Diffraction provides unparalleled insight into the solid-state conformation and intermolecular interactions.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for structural confirmation depends on the specific information required, the nature of the sample, and available resources. While each method offers unique advantages, X-ray crystallography provides the most direct and unambiguous determination of the complete 3D molecular structure.

ParameterSingle Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3]Connectivity of atoms (¹H, ¹³C), 2D correlations (COSY, HSQC, HMBC), solution-state conformation, molecular dynamics.[3]High-accuracy mass-to-charge ratio, elemental composition, fragmentation patterns for substructural information.[4]
Typical Resolution/Accuracy Bond lengths: ±0.005 Å; Bond angles: ±0.5°Chemical Shift: ±0.01 ppm; Coupling Constants: ±0.1 HzMass Accuracy: < 5 ppm
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm).[3]1-10 mg dissolved in a suitable deuterated solvent.< 1 mg, often in solution.
Key Advantage Unambiguous determination of 3D structure and stereochemistry.[3]Provides structural and dynamic information in a physiologically relevant solution state.[5]Exceptional sensitivity and accuracy in determining molecular formula.[4]
Key Limitation Requires the growth of suitable single crystals, which can be challenging.[5]Can be ambiguous for complex stereochemistry; interpretation can be complex for molecules with few protons.[3]Does not directly provide 3D structural information; relies on inference from fragmentation.[6]

Experimental Workflow for Structural Confirmation

A multi-technique approach is the most robust strategy for confirming the structure of a novel compound. The workflow begins with synthesis and purification, followed by spectroscopic analysis to confirm the molecular formula and basic connectivity. The process culminates in X-ray crystallography for definitive 3D structural proof.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Definitive Structure Confirmation Synthesis Synthesis of 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HRMS HRMS Analysis Purification->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Crystal_Growth Crystal Growth Trials HRMS->Crystal_Growth Confirms Formula Final_Structure Final Confirmed Structure HRMS->Final_Structure Corroborates NMR->Crystal_Growth Confirms Connectivity NMR->Final_Structure Corroborates X_Ray Single Crystal X-ray Diffraction Crystal_Growth->X_Ray Suitable Crystal Structure_Solution Structure Solution & Refinement X_Ray->Structure_Solution Structure_Solution->Final_Structure

Caption: Workflow for Structural Elucidation.

Experimental Protocols

Single Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution. Solvents to be trialed include ethanol, methanol, ethyl acetate, or solvent/anti-solvent pairs (e.g., ethyl acetate/hexane). The solution should be left undisturbed in a loosely covered vial at room temperature.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. The diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal motion.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated for geometric parameters and goodness-of-fit.

NMR Spectroscopy
  • Sample Preparation: Approximately 5 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling), which reveal adjacent protons.

  • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Analysis: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that usually keeps the molecule intact, yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[7]

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (<5 ppm). This allows for the unambiguous determination of the elemental formula by comparing the exact mass to a database of possible formulas.

  • Tandem MS (MS/MS): If further structural information is needed, the molecular ion can be selected and fragmented. The resulting fragmentation pattern provides clues about the molecule's substructures.[4]

References

comparing the efficacy of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of kinase inhibitors remain a cornerstone of modern targeted therapy. Among the myriad of heterocyclic scaffolds explored, the pyrazolopyridine core has emerged as a "privileged" structure, demonstrating significant potential in the design of potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of the efficacy of various pyrazolopyridine-based kinase inhibitors against other classes of inhibitors, supported by experimental data and detailed methodologies.

While the specific molecule, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, is not extensively documented as a kinase inhibitor in current literature, the broader family of pyrazolopyridine derivatives has yielded several successful clinical candidates and approved drugs. This guide will focus on these exemplary compounds to illustrate the therapeutic potential of this chemical class.

Section 1: Pyrazolo[1,5-a]pyridine-Based RET Inhibitors: The Case of Selpercatinib

Selpercatinib (Retevmo) is a prime example of a successful kinase inhibitor built upon a pyrazolo[1,5-a]pyridine core.[1] It is a highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[2][3]

Mechanism of Action

RET is a proto-oncogene whose alterations, such as fusions and mutations, can lead to uncontrolled cell proliferation and cancer.[2] Selpercatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the RET kinase domain.[2][4] This action blocks the phosphorylation of downstream signaling molecules, thereby disrupting critical pathways for cancer cell survival and proliferation, including the MAPK/ERK and PI3K/AKT pathways.[2] The unique chemical structure of selpercatinib allows for a precise fit within the RET kinase's ATP-binding pocket, leading to high selectivity and minimizing off-target effects often seen with multi-kinase inhibitors.[2]

Efficacy Data

Clinical trial data from the LIBRETTO-001 study have demonstrated the significant efficacy of selpercatinib in patients with RET fusion-positive non-small cell lung cancer (NSCLC) and thyroid cancers.[3][5]

InhibitorTarget KinaseCancer TypeOverall Response Rate (ORR)Median Duration of Response (DOR)Prior Treatment
Selpercatinib RETRET Fusion-Positive NSCLC64%17.5 monthsPreviously treated with platinum chemotherapy
Selpercatinib RETRET Fusion-Positive NSCLC85%Not EstimableTreatment-naïve
Selpercatinib RETRET-Mutant Medullary Thyroid Cancer69%-Previously treated
Selpercatinib RETRET-Mutant Medullary Thyroid Cancer73%-Treatment-naïve
Selpercatinib RETRET Fusion-Positive Thyroid Cancer79%-Previously treated
Cabozantinib / VandetanibMulti-kinase (including RET)RET-Mutant Medullary Thyroid Cancer38.8%-Standard of care

Data for Selpercatinib is from the LIBRETTO-001 and LIBRETTO-531 trials.[3][6] Data for Cabozantinib/Vandetanib is from the LIBRETTO-531 trial.[6]

RET Signaling Pathway

RET_Signaling_Pathway Selpercatinib Selpercatinib (Pyrazolo[1,5-a]pyridine) RET RET Receptor Tyrosine Kinase Selpercatinib->RET Inhibits RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FLT3_Signaling_Pathway Pyrazoloquinoline 3H-Pyrazolo[4,3-f]quinoline Inhibitor FLT3 FLT3 Receptor Tyrosine Kinase Pyrazoloquinoline->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Leukemic_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Proliferation RAS_RAF_MEK_ERK->Leukemic_Proliferation PI3K_AKT->Leukemic_Proliferation Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitors Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Inhibitor, Kinase, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation ADP_Detection Add ADP Detection Reagents (Stop Reaction & Generate Signal) Incubation->ADP_Detection Luminescence Measure Luminescence ADP_Detection->Luminescence Data_Analysis Data Analysis (Dose-Response Curve) Luminescence->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

References

Unveiling the Anti-Cancer Potential: A Comparative Analysis of Tetrahydropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, tetrahydropyrazolo[1,5-a]pyridine derivatives have emerged as a promising class of molecules demonstrating significant anti-proliferative activity against a range of cancer cell lines. This guide provides a comparative overview of their efficacy, supported by experimental data, and delves into the underlying mechanisms of action.

Comparative Anti-Proliferative Activity

The anti-proliferative effects of various tetrahydropyrazolo[1,5-a]pyridine derivatives have been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The data, summarized in the table below, showcases the potency of these compounds against several cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 7b Eca-109 (Esophageal Carcinoma)17.5Cisplatin30.4
446 (Lung Cancer)25.3Cisplatin44.2
AGS (Gastric Cancer)27.4Cisplatin36.7
Pyrazolopyridine 9 MCF7 (Breast Cancer)21.045DoxorubicinNot Specified
Pyrazolopyridine 12c HCT116 (Colon Cancer)13.575DoxorubicinNot Specified
Pyrazolopyridine 13c PC3 (Prostate Cancer)5.195Doxorubicin8.065

Experimental Protocols

The validation of the anti-proliferative activity of these derivatives relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays cited in the evaluation of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrazolo[1,5-a]pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Clonogenic Assay for Long-Term Survival

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compounds for a specified period.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-2 weeks until colonies are visible.

  • Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

Western Blot for Apoptosis Detection (PARP Cleavage)

Western blotting is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against PARP. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

Visualizing the Mechanisms of Action

To understand the logical flow of the experimental validation and the molecular pathways targeted by these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Start: Synthesized Tetrahydropyrazolo [1,5-a]pyridine Derivatives assay_selection Select Cancer Cell Lines start->assay_selection mtt_assay MTT Assay (Cell Viability) assay_selection->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 clonogenic_assay Clonogenic Assay (Long-term Survival) ic50->clonogenic_assay apoptosis_assay Western Blot (PARP Cleavage for Apoptosis) ic50->apoptosis_assay mechanism Investigate Mechanism (Signaling Pathways) clonogenic_assay->mechanism apoptosis_assay->mechanism end End: Validated Anti-Proliferative Activity and Mechanism mechanism->end

Caption: Workflow for validating anti-proliferative activity.

G cluster_ar_pathway Androgen Receptor (AR) Signaling Pathway androgen Androgen (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar ar_dimer AR Dimerization & Nuclear Translocation ar->ar_dimer Binding hsp Heat Shock Proteins (HSP) hsp->ar Inhibition are Androgen Response Element (ARE) in DNA ar_dimer->are Binding transcription Gene Transcription (e.g., PSA, TMPRSS2) are->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound Tetrahydropyrazolo [1,5-a]pyridine Derivative compound->inhibition inhibition->ar_dimer

Caption: Inhibition of the Androgen Receptor signaling pathway.

G cluster_egfr_pathway EGFR/AKT Signaling Pathway egf EGF egfr EGFR egf->egfr pi3k PI3K egfr->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activation proliferation Cell Proliferation & Survival akt->proliferation compound Tetrahydropyrazolo [1,5-a]pyridine Derivative compound->inhibition_egfr compound->inhibition_akt inhibition_egfr->egfr inhibition_akt->akt

Caption: Disruption of the EGFR/AKT signaling cascade.

Mechanism of Action: Targeting Key Cancer Pathways

Research indicates that tetrahydropyrazolo[1,5-a]pyridine derivatives exert their anti-proliferative effects by modulating critical signaling pathways involved in cancer cell growth and survival.

One of the primary mechanisms involves the inhibition of the Androgen Receptor (AR) signaling pathway .[1] In prostate cancer, the AR plays a pivotal role in driving tumor growth. These derivatives have been shown to suppress the expression of AR target genes, such as prostate-specific antigen (PSA), thereby hindering cancer progression.[1]

Furthermore, some derivatives have demonstrated the ability to interfere with the Epidermal Growth Factor Receptor (EGFR) and downstream AKT signaling pathway . The EGFR/AKT pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. By inhibiting key components of this cascade, these compounds can effectively induce cell cycle arrest and trigger programmed cell death.

The induction of apoptosis is a crucial aspect of their anti-cancer activity. Evidence from Western blot analyses, showing the cleavage of PARP, confirms that these compounds can activate the apoptotic cascade in cancer cells, leading to their elimination.[1]

References

Comparative Analysis of Structure-Activity Relationships in 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-Carboxylic Acid Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold and its bioisosteres, such as the tetrahydropyrazolo[1,5-a]pyrimidine and 4-oxo-tetrahydropyrazolo[1,5-a]pyrazine cores, have emerged as privileged structures in medicinal chemistry. Their rigid, bicyclic nature provides a three-dimensional framework that can be strategically decorated with substituents to achieve potent and selective modulation of various biological targets. This guide provides a comparative overview of the structure-activity relationship (SAR) studies for analogs of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid and related compounds, focusing on their development as antitubercular agents and HIV-1 integrase inhibitors.

SAR Studies Against Mycobacterium tuberculosis

A series of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been investigated for their whole-cell activity against Mycobacterium tuberculosis (Mtb) H37Rv. The core scaffold maintains a cis-relationship between the substituents at the 5- and 7-positions of the tetrahydropyrimidine ring. The SAR exploration focused on modifications at the N-benzylamide portion and the 2-position of the pyrazole ring.[1][2][3]

Quantitative SAR Data: Antitubercular Activity
CompoundR1 (at position 2)R2 (Amide substituent)MIC (μM) against Mtb H37Rv
1 4-Chlorophenyl4-(trifluoromethyl)benzyl0.3
2 4-Chlorophenyl4-Chlorobenzyl0.6
3 4-Chlorophenyl4-Fluorobenzyl0.6
4 4-Chlorophenyl2,4-Dichlorobenzyl0.3
5 4-Chlorophenyl4-Methoxybenzyl1.25
6 4-Bromophenyl4-(trifluoromethyl)benzyl0.15
7 4-Bromophenyl2,4-Dichlorobenzyl0.15
8 4-Methoxyphenyl4-(trifluoromethyl)benzyl0.6
9 4-(trifluoromethoxy)phenyl4-(trifluoromethyl)benzyl0.15

Data sourced from ACS Med Chem Lett. 2013;4(5):451-5.[1]

Key SAR Insights:

  • Substitution at the 2-position (R1): A phenyl group at this position is favorable. Electron-withdrawing groups on this phenyl ring, such as 4-chloro, 4-bromo, and 4-trifluoromethoxy, generally lead to enhanced potency. The 4-bromophenyl and 4-(trifluoromethoxy)phenyl substituents provided the most potent compounds.[1][2][3]

  • Amide Substituent (R2): The nature of the benzyl group on the amide is crucial for activity. Benzyl groups with electron-withdrawing substituents, particularly 4-(trifluoromethyl)benzyl and 2,4-dichlorobenzyl, were found to be optimal. This suggests that the interactions of this part of the molecule are important for target engagement.[1][2][3]

SAR Studies Against HIV-1 Integrase

A structurally related series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides were synthesized and evaluated as inhibitors of HIV-1 integrase. These compounds are designed to chelate the metal ions in the active site of the enzyme. The SAR studies explored the impact of substituents on the amide portion of the molecule.[4]

Quantitative SAR Data: HIV-1 Integrase Inhibition
CompoundR (Amide substituent)Strand Transfer IC50 (μM)
10 Benzyl0.28
11 4-Fluorobenzyl0.088
12 3-Fluorobenzyl0.11
13 2-Fluorobenzyl0.22
14 3,4-Difluorobenzyl0.12
15 4-Chlorobenzyl0.11
16 4-Methylbenzyl0.24
17a 4-Methoxybenzyl0.2
17b 4-Hydroxybenzyl0.074

Data sourced from Bioorg Med Chem Lett. 2008;18(2):721-5.[4]

Key SAR Insights:

  • Amide Substituent (R): A substituted benzyl group is essential for potent inhibition.

  • Halogen Substitution: Introduction of a fluorine or chlorine atom at the 4-position of the benzyl ring generally improves potency compared to the unsubstituted benzyl analog. The 4-fluorobenzyl derivative was particularly potent.[4]

  • Hydroxyl Group: A hydroxyl group at the 4-position of the benzyl ring also resulted in a highly potent compound (17b), suggesting a potential hydrogen bond interaction in the active site.[4]

  • Positional Isomers: The position of the fluorine substituent on the benzyl ring influences activity, with the 4-position being optimal.[4]

Experimental Protocols

Determination of MIC against M. tuberculosis H37Rv[1][2][3]

The antimycobacterial activity of the compounds was determined by the broth microdilution method. The compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. M. tuberculosis H37Rv was added to a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37 °C for 7 days. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that prevented visible growth.

HIV-1 Integrase Strand Transfer Assay[4]

The strand transfer (ST) activity of HIV-1 integrase was measured using a 96-well plate-based assay. The assay mixture contained recombinant HIV-1 integrase, a biotinylated donor DNA substrate, and a target DNA substrate. The reaction was initiated by the addition of MgCl2. The synthesized compounds were dissolved in DMSO and added to the reaction mixture at various concentrations. After incubation, the reaction was stopped, and the amount of strand transfer product was quantified using a streptavidin-HRP conjugate and a colorimetric substrate. The IC50 values were calculated from the dose-response curves.

Visualizing the Research Workflow and Biological Context

To better understand the process of SAR studies and the biological target of the HIV-1 integrase inhibitors, the following diagrams are provided.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR_Study SAR Study (Analog Synthesis) Lead_Gen->SAR_Study Biological_Testing Biological Testing SAR_Study->Biological_Testing Data_Analysis Data Analysis Biological_Testing->Data_Analysis Data_Analysis->SAR_Study Design Next Analogs Lead_Op Lead Optimization Data_Analysis->Lead_Op Preclinical_Dev Preclinical Development Lead_Op->Preclinical_Dev

Caption: A generalized workflow for a structure-activity relationship (SAR) study in drug discovery.

HIV_Lifecycle cluster_Cell Host Cell cluster_Nucleus Nucleus Host_DNA Host DNA Provirus Provirus Host_DNA->Provirus Cytoplasm Integration 3. Integration Integration->Host_DNA RT 2. Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Viral_DNA->Integration Inhibitor Integrase Inhibitors (e.g., Tetrahydropyrazolo- [1,5-a]pyrazine analogs) Inhibitor->Integration HIV_Virion HIV Virion Entry 1. Binding & Fusion HIV_Virion->Entry Entry->RT

Caption: The inhibitory action of tetrahydropyrazolo[1,5-a]pyrazine analogs within the HIV-1 replication cycle.

Conclusion

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core and its close analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. The SAR studies highlighted here demonstrate that systematic modification of substituents at key positions can lead to significant improvements in potency against diverse biological targets like Mycobacterium tuberculosis and HIV-1 integrase. For both antitubercular and anti-HIV agents, the introduction of electron-withdrawing groups on a terminal phenyl ring was a consistent strategy for enhancing activity. These findings underscore the importance of this scaffold and provide a valuable foundation for the future design of more effective inhibitors.

References

comparative analysis of different synthetic routes to tetrahydropyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making the development of efficient synthetic routes to this core structure a significant focus for researchers in medicinal chemistry and drug discovery. This guide provides a comparative analysis of various synthetic strategies, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

I. Overview of Synthetic Strategies

Several distinct synthetic strategies have been developed to access the tetrahydropyrazolo[1,5-a]pyridine core. These can be broadly categorized into cycloaddition reactions, multicomponent reactions, rearrangement reactions, and condensation-based methods. Each approach offers unique advantages in terms of efficiency, substrate scope, and stereochemical control.

II. Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the construction of the bicyclic pyrazolo[1,5-a]pyridine system, often in a highly stereoselective manner.

This method involves the regio- and stereoselective [8π+2π] cycloaddition of diazafulvenium methides with various olefinic scaffolds. This approach has been successfully applied to the synthesis of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids.[1]

Experimental Protocol: Synthesis of Chiral Tetrahydropyrazolo[1,5-a]pyridine-fused Steroids [1]

  • A solution of the corresponding steroidal α,β-unsaturated ketone (1.0 equiv), N-benzyl-N-methylhydrazine (1.2 equiv), and paraformaldehyde (2.0 equiv) in toluene is prepared.

  • The reaction mixture is heated under reflux with azeotropic removal of water for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

Data Presentation:

Starting MaterialProduct Yield (%)
16-Dehydropregnenolone Acetate65
Progesterone72

Functionalized pyrazolo[1,5-a]pyridines can be synthesized via an oxidative [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes.[2][3] This metal-free approach proceeds under mild conditions.

Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines [2]

  • To a solution of the N-aminopyridinium ylide (0.5 mmol) and the α,β-unsaturated carbonyl compound (0.6 mmol) in N-methylpyrrolidone (2 mL) is added an oxidant (e.g., diacetoxyiodobenzene, 0.75 mmol).

  • The reaction mixture is stirred at room temperature for a specified time.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation:

N-Aminopyridinium YlideAlkeneYield (%)
1-Amino-2-methylpyridinium mesitylenesulfonateMethyl vinyl ketone85
1-Aminopyridinium iodideEthyl acrylate78

Logical Relationship of Cycloaddition Pathways

cluster_cycloaddition Cycloaddition Routes A [8π+2π] Cycloaddition C Tetrahydropyrazolo[1,5-a]pyridine Core A->C Diazafulvenium Methide + Alkene B Oxidative [3+2] Cycloaddition B->C N-Aminopyridinium Ylide + Alkene

Caption: Cycloaddition strategies for tetrahydropyrazolo[1,5-a]pyridine synthesis.

III. Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot fashion.[4]

This strategy allows for the synthesis of tetrazole-linked imidazo[1,5-a]pyridines, a related but distinct scaffold, from readily available starting materials. The key steps involve an azido-Ugi four-component reaction followed by a deprotection and subsequent N-acylation-cyclization.[5]

Experimental Protocol: Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines [5]

  • To a solution of picolinaldehyde (1.0 mmol), tert-butyl isocyanide (1.2 mmol), and trimethylsilyl azide (1.2 mmol) in methanol (5 mL) is added the amine (1.0 mmol).

  • The mixture is stirred at room temperature for 48 hours.

  • The solvent is removed, and the residue is dissolved in acetic anhydride (5 mL).

  • The solution is heated at 120 °C for 2 hours.

  • The reaction mixture is cooled, and the product is isolated by precipitation or column chromatography.

Data Presentation:

Picolinaldehyde DerivativeAmineYield (%)
Pyridine-2-carbaldehydeBenzylamine90
6-Methylpyridine-2-carbaldehydeCyclohexylamine85

This method utilizes the condensation of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and a source of ammonia (like urea or ammonium acetate) to construct the tetrahydrodipyrazolopyridine core.[6]

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-aryl-1,4,7,8-tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines [6]

  • A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and urea (1.5 mmol) in water (5 mL) is prepared.

  • A catalytic amount of a Schiff base complex (e.g., [Zn-2BSMP]Cl2) is added.

  • The reaction mixture is heated at 80 °C for the appropriate time.

  • After completion, the solid product is filtered, washed with water, and recrystallized from ethanol.

Data Presentation:

Aryl AldehydeCatalystYield (%)
Benzaldehyde[Zn-2BSMP]Cl295
4-Chlorobenzaldehyde[Zn-2BSMP]Cl292

Workflow for Multicomponent Reactions

cluster_mcr Multicomponent Reaction Workflow Start Simple Starting Materials MCR One-Pot Reaction Start->MCR Intermediate Complex Intermediate MCR->Intermediate Product Tetrahydropyrazolo[1,5-a]pyridine Derivative MCR->Product Intermediate->Product Cyclization/Transformation

Caption: Generalized workflow for multicomponent synthesis.

IV. Condensation and Rearrangement Routes

A completely regioselective route to tetrahydropyrazolopyridines has been developed based on the condensation of a 1,3-diketone with a substituted hydrazine, followed by further transformations.[7]

Experimental Protocol: Regioselective Synthesis of Tetrahydropyrazolopyridines [7]

  • A solution of N-Boc-piperidin-4-one and ethyl 2-chloro-2-oxoacetate is used to synthesize the 1,3-diketone precursor via a Stork enamine synthesis.

  • The resulting 1,3-diketone (1.0 equiv) is refluxed with methylhydrazine (1.1 equiv) in ethanol for 24-72 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography to yield the pyrazole.

  • Subsequent functional group manipulations (e.g., deprotection and urea formation) lead to the final product.

Data Presentation:

Reaction Time (h)Yield of Pyrazole (%)
2433
7252

An interesting rearrangement pathway to 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines (a constitutional isomer of the target scaffold) involves a retro-Mannich reaction of in situ prepared pyrazolopyridines.[8]

Experimental Protocol: Synthesis via Retro-Mannich Rearrangement [8]

  • A solution of the α,γ-diketoester (1 equiv) and hydrazine hydrate (1.1 equiv) in ethanol is heated.

  • The reaction is monitored by TLC for the formation of the rearranged pyrazolopyrimidine product alongside the expected pyrazolopyridine.

  • The products are isolated and purified by column chromatography.

Data Presentation:

ProductYield (%)
Tetrahydropyrazolo[1,5-c]pyrimidine62
Tetrahydro-1H-pyrazolo[4,3-c]pyridine14

Comparison of Condensation and Rearrangement Pathways

cluster_cond_rearr Condensation vs. Rearrangement node1 Knorr-Type Synthesis 1,3-Diketone + Hydrazine Regioselective Pyrazole Formation node3 Target Scaffold node1->node3 node2 Retro-Mannich Cascade In situ Pyrazolopyridine Rearrangement to Isomer node4 Isomeric Scaffold node2->node4

Caption: Divergent outcomes of condensation and rearrangement strategies.

V. Conclusion

The synthesis of tetrahydropyrazolo[1,5-a]pyridines can be achieved through a variety of effective methods. Cycloaddition reactions offer elegant and often stereoselective routes. Multicomponent reactions provide high efficiency and rapid access to molecular complexity. Condensation and rearrangement reactions, while sometimes facing challenges with regioselectivity, remain robust and valuable strategies. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The data and protocols presented herein serve as a guide for researchers to select and implement the most suitable method for their specific synthetic goals.

References

Evaluating the In Vivo Efficacy of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of derivatives with potential therapeutic applications across various diseases. This guide provides a comparative overview of the in vivo efficacy of these derivatives in preclinical animal models, based on available scientific literature. The objective is to offer a clear, data-driven comparison to aid researchers in evaluating the potential of this chemical series.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives in different therapeutic areas. It is important to note that while several derivatives have shown promising in vitro activity, publicly available in vivo efficacy data is limited for some classes.

Derivative ClassTherapeutic AreaAnimal ModelKey Efficacy Findings
THPP Derivatives Hepatitis B Virus (HBV)AAV-HBV Mouse ModelA lead compound demonstrated inhibition of HBV DNA viral load following oral administration[1][2][3][4]. Specific quantitative data on the percentage of viral load reduction and dosage were not publicly available.
mGlu5 NAMs Neuropathic PainRat Formalin TestA lead molecule demonstrated dose-dependent activity in the second phase of the formalin test, starting from a 30 mg/kg dose[5][6][7][8].
Fused Chlorins Melanoma (Photodynamic Therapy)Not specified in available literatureWhile demonstrating impressive in vitro photosensitizer ability against melanoma cells, in vivo efficacy data from animal models were not found in the reviewed literature[9][10][11].
2-Carboxamide Derivatives HIV-1 Integrase InhibitionNot specified in available literatureA series of these derivatives showed potent inhibition of HIV-1 integrase in vitro, but in vivo efficacy data in animal models were not found in the reviewed literature[12][13][14][15][16].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the key animal models mentioned.

AAV-HBV Mouse Model for Hepatitis B Virus

This model is widely used to establish persistent HBV replication and evaluate antiviral therapies.

Objective: To assess the in vivo efficacy of a test compound in reducing HBV DNA viral load.

Animal Model: C57BL/6 mice are commonly used.

Methodology:

  • AAV-HBV Vector Administration: Mice are administered an adeno-associated virus (AAV) vector containing the HBV genome via tail vein injection. This establishes a persistent HBV infection.

  • Baseline Monitoring: Serum levels of HBsAg and HBV DNA are monitored to confirm stable infection before treatment initiation.

  • Drug Administration: The test compound (e.g., a THPP derivative) is administered to the treatment group, typically via oral gavage, at predetermined doses and frequencies. A vehicle control group receives the formulation without the active compound.

  • Monitoring Efficacy: Blood samples are collected at regular intervals during the treatment period to quantify serum HBV DNA levels by qPCR and HBsAg levels by ELISA.

  • Endpoint Analysis: At the end of the study, liver tissue can be harvested to measure intrahepatic HBV DNA levels and to perform histological analysis for liver damage.

Rat Formalin Test for Neuropathic Pain

This model is used to assess the analgesic properties of compounds in a model of tonic, localized pain.

Objective: To evaluate the analgesic efficacy of a test compound against inflammatory pain.

Animal Model: Sprague-Dawley rats are frequently used.

Methodology:

  • Acclimation: Animals are acclimated to the testing environment to reduce stress-induced variability.

  • Drug Administration: The test compound (e.g., an mGlu5 NAM) is administered at various doses, typically via oral gavage or intraperitoneal injection, at a specified time before the formalin injection. A control group receives the vehicle.

  • Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after formalin injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. This is typically done in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-60 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The total time spent in nociceptive behaviors during the late phase is calculated for each animal. A reduction in this time in the treated groups compared to the control group indicates an analgesic effect.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical In Vivo Study animal_model Animal Model Selection (e.g., Mouse, Rat) acclimation Acclimation & Baseline Measurements animal_model->acclimation grouping Randomization into Treatment & Control Groups acclimation->grouping dosing Compound Administration (e.g., Oral Gavage) grouping->dosing monitoring Monitoring of Efficacy (e.g., Biomarkers, Behavior) dosing->monitoring endpoint Endpoint Analysis (e.g., Tissue Collection) monitoring->endpoint data_analysis Data Analysis & Statistical Evaluation endpoint->data_analysis

Caption: A generalized workflow for in vivo efficacy studies.

Signaling Pathway: HBV Lifecycle Inhibition

HBV_Lifecycle HBV HBV Virion Entry Entry into Hepatocyte HBV->Entry rcDNA Relaxed Circular DNA (rcDNA) Entry->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA Pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation CoreProtein Core Protein Translation->CoreProtein CoreProtein->Encapsidation ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription VirionAssembly Virion Assembly & Secretion ReverseTranscription->VirionAssembly THPP THPP Derivatives (CpAMs) THPP->Encapsidation Inhibit Assembly

Caption: Inhibition of HBV capsid assembly by CpAMs.

Signaling Pathway: mGlu5 in Pain Transmission

mGlu5_Pain_Pathway NoxiousStimulus Noxious Stimulus PresynapticNeuron Presynaptic Neuron NoxiousStimulus->PresynapticNeuron GlutamateRelease Glutamate Release PresynapticNeuron->GlutamateRelease mGlu5Receptor mGlu5 Receptor GlutamateRelease->mGlu5Receptor binds to PostsynapticNeuron Postsynaptic Neuron CalciumRelease Intracellular Ca2+ Release mGlu5Receptor->CalciumRelease NeuronalExcitation Increased Neuronal Excitability CalciumRelease->NeuronalExcitation PainSignal Pain Signal Transmission NeuronalExcitation->PainSignal mGlu5_NAM mGlu5 NAMs mGlu5_NAM->mGlu5Receptor Inhibits

Caption: mGlu5 receptor modulation in pain signaling.

References

Cross-Validation of Biological Assays for Tetrahydropyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrazolo[1,5-a]pyridine scaffold and its related pyrazolo[1,5-a]pyrimidine analogues have emerged as privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological assay results for these compounds across different therapeutic areas, supported by detailed experimental protocols and pathway visualizations to aid in cross-validation and future drug development efforts.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various studies on tetrahydropyrazolo[1,5-a]pyridine and related compounds, showcasing their potency against different biological targets.

Table 1: Anticancer and Cytotoxic Activity

Compound ClassTarget Cell Line/EnzymeAssay TypeIC50 / ActivityReference
Tetrahydropyrazolo[1,5-a]pyridine-fused steroidsEL4 (murine T-lymphoma)Cytotoxicity AssayConsiderable cytotoxicity[1]
Tetrahydropyrazolo[1,5-a]pyridine-fused chlorinsA375 (human melanoma)Photodynamic Therapy AssayNanomolar activity[2]
Tetrahydropyrazolo[1,5-a]pyrazinesATR KinaseBiochemical AssayPotent inhibition[3]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine sulfonamidesBxPC-3, PC-3, HCT-116 (cancer cell lines)MTT AssayIC50 in nanomolar range[5]
Pyrazolo[3,4-d]pyrimidine derivativesCDK2Kinase Inhibition AssaySignificant inhibitory activity[6]

Table 2: Antimicrobial and Antiviral Activity

Compound ClassTarget Organism/ProteinAssay TypeMIC / EC50 / ActivityReference
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamidesMycobacterium tuberculosisWhole-cell phenotypic screenPotent bactericidal efficacy[4][7]
Tetrahydropyrazolo[1,5-a]pyrazine derivativesHepatitis B Virus (HBV) Core ProteinHBV DNA viral load inhibition assayEffective inhibition[8]

Detailed Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., BxPC-3, HCT-116, PC-3) and normal cell lines (e.g., L929, WI-38) are seeded in 96-well plates at a specific density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability compared to the control, is calculated using a statistical program like GraphPad Prism.[5]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., ATR, CDK2).

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its substrate, ATP, and a suitable buffer.

  • Compound Incubation: The test compound is added to the reaction mixture at various concentrations and incubated.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and terminated after a specific time.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radioactivity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Flow Cytometry for Cell Cycle Analysis

This technique is used to investigate the effect of a compound on the cell cycle progression.

  • Cell Treatment: Cells (e.g., HCT-116) are treated with the test compound at a specific concentration (e.g., its IC50 value) for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined, revealing any cell cycle arrest caused by the compound.[6]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways modulated by tetrahydropyrazolo[1,5-a]pyridine compounds and a typical experimental workflow are provided below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of Tetrahydropyrazolo [1,5-a]pyridine Derivatives phenotypic Phenotypic Screening (e.g., Whole-cell assays) synthesis->phenotypic target_based Target-Based Screening (e.g., Kinase assays) synthesis->target_based dose_response Dose-Response Studies (IC50) phenotypic->dose_response target_based->dose_response moa Mechanism of Action Studies (e.g., Cell Cycle Analysis) dose_response->moa admet ADMET Profiling moa->admet in_vivo In Vivo Efficacy Studies admet->in_vivo atr_signaling_pathway cluster_dna_damage DNA Damage cluster_atr_activation ATR Activation cluster_inhibition Inhibition cluster_cellular_response Cellular Response dna_damage DNA Damage (e.g., Gemcitabine-induced) atr ATR Kinase dna_damage->atr chk1 Chk1 atr->chk1 phosphorylates p_chk1 p-Chk1 (S345) chk1->p_chk1 cell_cycle_arrest Cell Cycle Arrest p_chk1->cell_cycle_arrest apoptosis Apoptosis p_chk1->apoptosis thpp Tetrahydropyrazolo[1,5-a]pyrazines thpp->atr inhibits ar_signaling_pathway cluster_ligand_binding Ligand Binding cluster_translocation Nuclear Translocation & Dimerization cluster_gene_transcription Gene Transcription cluster_inhibition Inhibition androgen Androgen ar Androgen Receptor (AR) androgen->ar binds ar_dimer AR Dimerization ar->ar_dimer translocates to nucleus are Androgen Response Element (ARE) ar_dimer->are binds to nucleus Nucleus target_genes Target Genes (e.g., PSA, Nkx3.1) are->target_genes promotes transcription thpp_steroid Tetrahydropyrazolo [1,5-a]pyridine-fused steroids thpp_steroid->ar antagonizes

References

comparing the pharmacokinetic properties of different tetrahydropyrazolo[1,5-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of emerging tetrahydropyrazolo[1,5-a]pyridine analogs. This guide provides a summary of available in vivo pharmacokinetic data, detailed experimental methodologies, and visual representations of experimental workflows.

The tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential, including antitubercular, anticancer, and antiviral agents. A critical aspect of the preclinical development of these analogs is the thorough characterization of their pharmacokinetic profiles, which determine their absorption, distribution, metabolism, and excretion (ADME) properties and ultimately influence their efficacy and safety. This guide offers a comparative analysis of the pharmacokinetic parameters of select tetrahydropyrazolo[1,5-a]pyridine analogs based on available preclinical data.

Pharmacokinetic Data Summary

The following table summarizes the in vivo pharmacokinetic parameters of representative tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogs, which were investigated for their bactericidal efficacy against Mycobacterium tuberculosis. The data is derived from a study where compounds were administered orally to mice.[1]

Compound IDDose (mg/kg, p.o.)Cmax (µg/mL)Tmax (h)AUC (µg.h/mL)Bioavailability (%F)
3 501.2414.725
4 500.8810.515

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; %F: Oral bioavailability.

In a separate study focusing on pyrazolo[1,5-a]pyrimidine-based discoidin domain receptor 1 (DDR1) inhibitors, two promising compounds, 7rh and 7rj , were found to possess good oral bioavailability of 67.4% and 56.2%, respectively, though detailed parameters were not provided in the initial report.

Experimental Protocols

The following provides a generalized methodology for the determination of pharmacokinetic parameters of tetrahydropyrazolo[1,5-a]pyridine analogs in a murine model, based on standard preclinical practices.

In Vivo Pharmacokinetic Study in Mice

1. Animal Models:

  • Male or female BALB/c mice (6-8 weeks old) are typically used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Animals are fasted overnight before oral administration.

2. Compound Administration:

  • Oral (p.o.) Administration: The test compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water, or 10% DMSO/90% corn oil). A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.

  • Intravenous (i.v.) Administration: For bioavailability determination, a separate cohort of mice is administered the compound intravenously via the tail vein. The compound is typically dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO or PEG400).

3. Blood Sampling:

  • Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Serial sampling from the same animal is preferred to reduce inter-animal variability. Blood is collected via the saphenous vein or submandibular vein.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation and Analysis:

  • Plasma is separated from the blood cells by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).

  • The plasma samples are stored at -80°C until analysis.

  • The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin or Phoenix WinNonlin.

  • Key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) are calculated.

  • Oral bioavailability (%F) is calculated using the formula: (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

G cluster_pre_study Pre-Study cluster_in_vivo In Vivo Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis animal_model Animal Model Selection (e.g., BALB/c Mice) compound_formulation Compound Formulation (Oral & IV) animal_model->compound_formulation oral_admin Oral Administration (p.o.) compound_formulation->oral_admin iv_admin Intravenous Administration (i.v.) compound_formulation->iv_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling iv_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lcms_analysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

In vivo pharmacokinetic study workflow.

This guide provides a foundational understanding of the pharmacokinetic properties of tetrahydropyrazolo[1,5-a]pyridine analogs. As more data becomes available, this resource will be updated to provide a more comprehensive comparison for the scientific community.

References

benchmarking 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid against existing antiviral drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Novel Heterocyclic Compounds for Antiviral Drug Development

The continuous evolution of viral pathogens and the emergence of drug resistance necessitate a perpetual search for novel antiviral agents with unique mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold and its related structures have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comparative analysis of a representative pyrazolo[1,5-a]pyridine analog, AM-57, against the established antiviral drug Acyclovir for the treatment of Herpes Simplex Virus Type-1 (HSV-1). The data presented herein is intended for researchers, scientists, and drug development professionals to highlight the potential of this chemical class and to provide a framework for future benchmarking studies.

Comparative Efficacy of AM-57 and Acyclovir Against HSV-1

The antiviral activity of novel compounds is typically evaluated by determining their 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Additionally, the 50% cytotoxic concentration (CC50) is determined to assess the drug's toxicity to host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of a drug's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

The following table summarizes the in vitro efficacy of AM-57, a 1H-pyrazolo[3,4-b]pyridine derivative, in comparison to the standard-of-care anti-HSV-1 drug, Acyclovir.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AM-57 HSV-1Vero Cells0.70 ± 0.10> 600857.1[4]
Acyclovir HSV-1Vero Cells~1.0> 1000> 1000[4]

Note: The data for AM-57 is derived from a study on 1H-pyrazolo[3,4-b]pyridine derivatives.[4] While structurally similar, this is a distinct scaffold from 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. The EC50 value for Acyclovir can vary depending on the specific HSV-1 strain and the cell line used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

1. Cell Culture and Virus Propagation

  • Cell Line: African green monkey kidney cells (Vero) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stock: HSV-1 (e.g., KOS strain) is propagated in Vero cells. The viral titer is determined by a plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).

2. Cytotoxicity Assay (MTT Assay)

  • Vero cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.

  • The culture medium is then replaced with fresh medium containing serial dilutions of the test compound (e.g., AM-57 or Acyclovir).

  • After 72 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

3. Plaque Reduction Assay (Antiviral Activity)

  • Vero cells are seeded in 24-well plates and grown to confluence.

  • The cells are then infected with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • After the incubation period, the virus inoculum is removed, and the cells are washed with PBS.

  • The cells are then overlaid with DMEM containing 1% methylcellulose and serial dilutions of the test compound.

  • The plates are incubated for 48-72 hours until viral plaques are visible.

  • The cells are fixed with methanol and stained with a 0.5% crystal violet solution.

  • The number of plaques is counted for each compound concentration.

  • The EC50 value is determined as the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus control.

Visualizing Experimental Workflow and Mechanism of Action

Experimental Workflow for Antiviral Compound Screening

G Figure 1: General workflow for in vitro antiviral screening. cluster_setup Assay Setup cluster_testing Compound Evaluation cluster_data Data Analysis cell_culture Cell Culture (e.g., Vero cells) cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction) cell_culture->antiviral_assay virus_prep Virus Propagation and Titer Determination virus_prep->antiviral_assay cc50 Determine CC50 cytotoxicity->cc50 ec50 Determine EC50 antiviral_assay->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50->si

Caption: Figure 1: General workflow for in vitro antiviral screening.

Proposed Mechanism of Action for AM-57 Against HSV-1

The study on 1H-pyrazolo[3,4-b]pyridine derivatives suggests that AM-57 interferes with the HSV-1 replication cycle during its α- and γ-phases.[4] It has been shown to decrease the content of the immediate-early protein ICP27 and the late glycoprotein gD. In silico calculations further suggest a potential interaction with the viral complex formed between the general transcription factor TFIIB and the virion protein VP16.[4]

G Figure 2: Proposed mechanism of action for AM-57. cluster_virus HSV-1 Replication Cycle VP16_TFIIB VP16-TFIIB Complex Formation IE_gene Immediate-Early (α) Gene Transcription (e.g., ICP27) VP16_TFIIB->IE_gene E_gene Early (β) Gene Transcription IE_gene->E_gene DNA_rep Viral DNA Replication E_gene->DNA_rep L_gene Late (γ) Gene Transcription (e.g., gD) DNA_rep->L_gene Assembly Virion Assembly L_gene->Assembly AM57 AM-57 AM57->VP16_TFIIB Inhibits AM57->IE_gene Reduces ICP27 AM57->L_gene Reduces gD

Caption: Figure 2: Proposed mechanism of action for AM-57.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold and its analogs, such as the 1H-pyrazolo[3,4-b]pyridine derivative AM-57, represent a promising class of compounds for the development of new antiviral therapies. The favorable selectivity index of AM-57 against HSV-1, comparable to that of Acyclovir, underscores its potential as a lead compound for further optimization. The proposed mechanism of action, which appears to differ from that of nucleoside analogs like Acyclovir, offers the possibility of overcoming existing drug resistance. Further studies are warranted to explore the broad-spectrum antiviral activity of this chemical class and to elucidate the precise molecular interactions with their viral targets. This comparative guide serves as a foundational resource for researchers engaged in the discovery and development of next-generation antiviral drugs.

References

Unraveling the Inhibition of Pendrin: A Comparative Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid-Based Inhibitors and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the mechanism of action for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid-based inhibitors of the anion exchanger pendrin (SLC26A4). It offers an objective comparison with alternative inhibitors, supported by experimental data, detailed protocols, and visual diagrams of the underlying biological pathways and experimental workflows.

Pendrin, a chloride-bicarbonate and iodide-chloride exchanger, is a key player in the pathophysiology of inflammatory airway diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[1][2][3][4] Its expression is significantly upregulated in the airway epithelium in response to pro-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][4] This upregulation leads to dysregulation of airway surface liquid volume and increased mucus production, making pendrin an attractive therapeutic target.[2][3][5] Small molecule inhibitors of pendrin have shown promise in preclinical models by mitigating these pathological changes.[1][3][5]

This guide focuses on a class of tetrahydropyrazolopyridine-based compounds and compares their inhibitory efficacy against other known pendrin inhibitors.

Comparative Analysis of Pendrin Inhibitors

The inhibitory activity of various chemical scaffolds against human pendrin has been quantified using fluorescence-based anion exchange assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine class and its alternatives.

Inhibitor ClassCompoundTarget Anion ExchangeIC50 (µM)Reference
Tetrahydropyrazolopyridine PDSinh-A01Cl⁻/SCN⁻~9[5]
PDSinh-A01Cl⁻/I⁻~8[5]
PDSinh-A01Cl⁻/NO₃⁻~5[5]
Pyrazolothiophenesulfonamide PDSinh-C01Cl⁻/SCN⁻~9[5]
PDSinh-C01Cl⁻/I⁻~8[5]
PDSinh-C01Cl⁻/NO₃⁻~5[5]
Non-steroidal anti-inflammatory drugs (NSAIDs) Niflumic AcidPendrin Activity<40% inhibition at 100 µM[5][6]
TenidapPendrin ActivitySignificant inhibition at 100 µM[6]
Carbonic Anhydrase Inhibitor MethazolamidePendrin ActivityMitigates lung inflammatory parameters[3]

Signaling Pathway and Inhibition

The upregulation of pendrin in inflammatory airway diseases is a well-defined pathway. The following diagram illustrates this signaling cascade and the point of intervention for pendrin inhibitors.

Pendrin_Signaling_Pathway cluster_cell Airway Epithelial Cell IL-4 IL-4 IL4R_IL13R IL-4R/IL-13R IL-4->IL4R_IL13R bind to IL-13 IL-13 IL-13->IL4R_IL13R bind to STAT6 STAT6 IL4R_IL13R->STAT6 activate Nucleus Nucleus STAT6->Nucleus translocate to Pendrin_Gene SLC26A4 Gene (Pendrin) Pendrin_Protein Pendrin (SLC26A4) Anion Exchanger Nucleus->Pendrin_Protein upregulates expression Pathology Airway Surface Liquid Dysregulation & Mucus Hypersecretion Pendrin_Protein->Pathology leads to Inhibitors 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-based Inhibitors & Alternatives Inhibitors->Pendrin_Protein inhibit

Caption: Inflammatory cytokine signaling leading to pendrin upregulation and inhibition point.

Experimental Protocols

The validation of the inhibitory action of the discussed compounds relies on robust in vitro assays. Below are the detailed methodologies for the key experiments.

Fluorescence-Based Anion Exchange Assay

This high-throughput screening assay is used to identify and characterize pendrin inhibitors by measuring their effect on anion exchange.

Anion_Exchange_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture FRT cells stably expressing human pendrin and EYFP-HIF Plating 2. Plate cells in 96-well plates and grow to confluence Cell_Culture->Plating Wash 3. Wash plates with PBS Plating->Wash Compound_Add 4. Add PBS containing test compounds (e.g., Tetrahydropyrazolopyridine) Wash->Compound_Add Incubate 5. Incubate for 10 minutes Compound_Add->Incubate Fluorescence_Read 6. Measure initial EYFP-HIF fluorescence Incubate->Fluorescence_Read Anion_Add 7. Add SCN⁻-containing solution to initiate Cl⁻/SCN⁻ exchange Fluorescence_Read->Anion_Add Fluorescence_Quench 8. Monitor the rate of fluorescence quenching Anion_Add->Fluorescence_Quench Rate_Calculation 9. Calculate the rate of quenching for each well Fluorescence_Quench->Rate_Calculation Inhibition_Calc 10. Determine percent inhibition relative to DMSO controls Rate_Calculation->Inhibition_Calc IC50_Calc 11. Generate dose-response curves and calculate IC50 values Inhibition_Calc->IC50_Calc

Caption: Workflow for the fluorescence-based anion exchange assay.

Detailed Steps:

  • Cell Line: Fischer Rat Thyroid (FRT) cells are used due to their low intrinsic anion permeability. These cells are stably transfected to express human pendrin and a halide-sensitive yellow fluorescent protein (EYFP-HIF).[5]

  • Principle: The assay measures the rate of pendrin-mediated exchange of intracellular Cl⁻ for extracellular anions like SCN⁻, I⁻, or NO₃⁻. The influx of these anions quenches the fluorescence of EYFP-HIF.[5]

  • Procedure:

    • Confluent cell monolayers in 96-well plates are washed to remove culture medium.

    • The cells are then incubated with a buffer containing the test inhibitor or a vehicle control (DMSO).

    • A baseline fluorescence reading is taken.

    • A solution containing a high concentration of the exchanging anion (e.g., NaSCN) is added to initiate the anion exchange.

    • The decrease in fluorescence over time is monitored using a plate reader.[5]

  • Data Analysis: The rate of fluorescence quenching is proportional to the pendrin activity. The percentage of inhibition is calculated by comparing the quenching rate in the presence of the inhibitor to the rate in the control wells. IC50 values are determined from dose-response curves.[5]

Chloride/Bicarbonate (Cl⁻/HCO₃⁻) Exchange Assay

This assay specifically measures the physiologically relevant Cl⁻/HCO₃⁻ exchange activity of pendrin by monitoring intracellular pH (pHi).

Detailed Steps:

  • Cell Loading: Pendrin-expressing cells are loaded with the pH-sensitive fluorescent probe BCECF-AM.[5]

  • Measurement: The cells are placed in a bicarbonate-containing buffer. The Cl⁻/HCO₃⁻ exchange is initiated by altering the extracellular Cl⁻ concentration.

  • Principle: Pendrin-mediated exchange of extracellular Cl⁻ for intracellular HCO₃⁻ leads to changes in intracellular pH, which are detected by changes in the fluorescence of BCECF.

  • Inhibitor Testing: The assay is performed in the presence and absence of inhibitors to determine their effect on the rate of pHi change.[5]

Conclusion

The this compound scaffold represents a potent class of pendrin inhibitors. The quantitative data presented demonstrates their efficacy in blocking pendrin-mediated anion exchange, with IC50 values in the low micromolar range. When compared to other inhibitor classes, such as the pyrazolothiophenesulfonamides, they exhibit comparable potency. Older, less specific inhibitors like NSAIDs are significantly less potent. The detailed experimental protocols provided herein offer a validated framework for the continued investigation and development of novel pendrin inhibitors for the treatment of inflammatory airway diseases. The visualization of the underlying signaling pathway and experimental workflows provides a clear context for the mechanism of action and its validation.

References

Safety Operating Guide

Proper Disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be irritants and are potentially toxic.[3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[3]

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[3] The absorbed material should then be collected and placed in a suitable, closed container for disposal.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step-by-Step Disposal Protocol

The disposal of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid waste must be managed in compliance with all applicable regulations.

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]

    • Crucially, do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents, acids, and bases.[2][4]

  • Containerization :

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3] The container should be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any associated hazards (e.g., Irritant, Toxic).

  • Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated.[3]

  • Disposal :

    • Do not empty into drains. [1][2]

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. The final disposal method will likely be incineration at a permitted facility.[5]

    • All disposal activities must be documented as per institutional and regulatory requirements.

Below is a logical workflow for the proper disposal of this compound.

start Start: Disposal of 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-2-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Identify and Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->waste_id incompatible Is the waste mixed with incompatible materials (e.g., strong oxidizers, acids, bases)? waste_id->incompatible container Use a Designated and Labeled Hazardous Waste Container storage Store Sealed Container in Designated Satellite Accumulation Area container->storage incompatible->container No segregate Segregate from Incompatible Waste incompatible->segregate Yes segregate->container disposal Arrange for Professional Disposal (Contact EHS or Licensed Contractor) storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Waste Disposal Workflow

References

Essential Safety and Operational Guide for Handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure safe handling, storage, and disposal.

Hazard Summary
  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3][4]

  • Harmful if Swallowed: May be harmful if ingested.[1]

Quantitative Data and Physical Properties

The following table summarizes key information for this compound.

PropertyValueReference
CAS Number 307313-03-7[5]
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [5]
Purity >95% - 97%[5]
Storage Temperature 2-8°C, Sealed in a dry environment.[5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended as a minimum standard:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Wear appropriate protective clothing to prevent skin exposure.[6]To prevent skin irritation.[1][2][3][4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[1][2][6]To avoid inhalation which may cause respiratory tract irritation.[1][2][3][4]

Handling and Storage

Operational Plan:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[1][6]

    • Work in a well-ventilated area, preferably a chemical fume hood.[2][3][7][8]

    • Gather all necessary PPE and handling equipment before starting.

  • Handling:

    • Avoid direct contact with skin and eyes.[2][3][6]

    • Do not breathe in dust, fumes, or aerosols.[1][2][3][8]

    • Weigh and transfer the compound in a fume hood to minimize exposure.

    • Keep the container tightly closed when not in use.[2][6][8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2][6][8]

    • Keep the container securely sealed and store at the recommended temperature of 2-8°C.[5]

    • Store away from incompatible materials such as strong oxidizing agents.[8]

Disposal Plan:

  • Dispose of waste material as hazardous waste in accordance with all local, state, and federal regulations.[1][9]

  • Do not dispose of down the drain or into the environment.[2]

  • Contaminated PPE and containers should also be treated as hazardous waste.

Emergency Procedures

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2][6]

Visual Workflow and Logic Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials and Equipment prep_workspace->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_use Use in Experiment handle_transfer->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_storage Store Unused Compound Properly cleanup_decontaminate->cleanup_storage dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->dispose_waste dispose_ppe Dispose of Used PPE dispose_waste->dispose_ppe

Caption: Workflow for the safe handling of this compound.

PPESelectionLogic cluster_hazards Potential Hazards cluster_ppe Required PPE hazard_skin Skin Irritation ppe_gloves Chemical-Resistant Gloves hazard_skin->ppe_gloves ppe_coat Lab Coat hazard_skin->ppe_coat hazard_eye Eye Irritation ppe_goggles Safety Goggles hazard_eye->ppe_goggles hazard_resp Respiratory Irritation ppe_respirator Respirator hazard_resp->ppe_respirator hazard_ingest Harmful if Swallowed hazard_ingest->ppe_gloves hazard_ingest->ppe_coat

Caption: Logic for selecting PPE based on the potential hazards of the compound.

References

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Retrosynthesis Analysis

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4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
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4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.